1-(2,5-Difluorophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIPDNKQHPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398584 | |
| Record name | 1-(2,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603951-44-6 | |
| Record name | 1-(2,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-difluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,5-Difluorophenyl)ethanamine
Introduction
1-(2,5-Difluorophenyl)ethanamine is a pivotal chiral amine building block in modern medicinal chemistry. Its structural motif is integral to the synthesis of a range of pharmacologically active molecules, most notably as a key intermediate in the production of certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive component in drug design.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The specific form is critical for its application in stereospecific synthesis.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,5-Difluorophenyl)ethan-1-amine | N/A |
| Molecular Formula | C₈H₉F₂N | [3] |
| Molecular Weight | 157.16 g/mol | [3] |
| CAS Number (Racemate) | 404655-68-1 (example) | N/A |
| CAS Number (R)-enantiomer | 1212075-49-4 | [3] |
| CAS Number (S)-enantiomer | Not explicitly found | N/A |
| (R)-HCl Salt CAS | 1391449-47-0 | [4] |
| (S)-HCl Salt CAS | 1391439-31-8 | N/A |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the reductive amination of 2,5-difluoroacetophenone. This process can be tailored to produce the racemic mixture or, through enantioselective methods, directly yield a specific enantiomer.
Figure 1: Synthetic routes to this compound.
Protocol 1: Racemic Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of racemic this compound.
Materials:
-
2,5-Difluoroacetophenone
-
Ammonium acetate or ammonia
-
Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation setup with H₂/Pd-C)
-
Methanol or ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,5-difluoroacetophenone (1 equivalent) in methanol. Add ammonium acetate (10-15 equivalents) to the solution. If using ammonia, the solution can be saturated with ammonia gas.
-
Reduction (Method A: Sodium Cyanoborohydride): To the mixture from step 1, slowly add sodium cyanoborohydride (1.5-2.0 equivalents) in portions. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Reduction (Method B: Catalytic Hydrogenation): Alternatively, the mixture from step 1 can be transferred to a hydrogenation reactor. Add a catalytic amount of palladium on carbon (5-10 mol%). Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up:
-
For Method A, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the gas evolution ceases. Make the solution basic (pH > 9) with a saturated sodium bicarbonate solution.
-
For Method B, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Chiral Resolution of Racemic this compound
This protocol outlines a general method for separating the enantiomers of the racemic amine using a chiral resolving agent.[5][6]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Sodium hydroxide solution (e.g., 1 M)
-
Extraction solvent (e.g., dichloromethane)
-
Standard glassware for crystallization and extraction
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5 equivalents of L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be checked by chiral HPLC after liberating the free amine from a small sample.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same solvent system.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a sodium hydroxide solution to basify the mixture (pH > 10).
-
Extraction: Extract the liberated free amine with dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by basifying the mother liquor and extracting.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for structural elucidation.[7][8] The spectra will show characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by fluorine-proton and fluorine-carbon coupling. The ethylamine side chain will also exhibit distinct resonances.
-
¹H NMR: Expect multiplets for the aromatic protons, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The amine protons (NH₂) may appear as a broad singlet.
-
¹³C NMR: The aromatic carbons will appear as doublets or doublets of doublets due to coupling with the fluorine atoms. The methine and methyl carbons will also be present at their characteristic chemical shifts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile tool for assessing both the chemical and enantiomeric purity of the amine.
Protocol 3: Achiral Purity Analysis by HPLC-UV [9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 4: Chiral Purity Analysis by Chiral HPLC or SFC [12][13][14]
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).[12]
-
Mobile Phase (HPLC): A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.
-
Mobile Phase (SFC): Supercritical CO₂ with a co-solvent such as methanol or ethanol.[12][15]
-
Flow Rate: Dependent on the column and system.
-
Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the amine and any volatile impurities.[2][16][17] For chiral analysis, derivatization with a chiral reagent may be necessary if a chiral GC column is not used.
Protocol 5: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-300.
Applications in Drug Discovery: A Key Building Block for DPP-4 Inhibitors
The primary application of enantiomerically pure this compound is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents.[1][18][19] DPP-4 is an enzyme that deactivates incretin hormones, which play a crucial role in glucose homeostasis.[20][21][22] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[20][21]
Figure 2: Mechanism of action of DPP-4 inhibitors.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound and related compounds.[4][23][24][25][26][27][28]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[25] Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceuticals, particularly in the development of treatments for type 2 diabetes. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective and safe use in research and development. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field.
References
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Synthonix. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
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PubMed. (n.d.). 1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- D'Alessio, D. A. (2016). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes, 65(10), 2818-2820.
- Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.
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PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
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Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-and 1 H-NMR spectral data of compounds 1 (δ in ppm, J in Hz). Retrieved from [Link]
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MIT EHS. (n.d.). Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). Retrieved from [Link]
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Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
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Airgas. (2022). Fluorine Safety Data Sheet. Retrieved from [Link]
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- EAS Publisher. (2020). Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC. EAS Journal of Pharmacy and Pharmacology, 2(4), 183-191.
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Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from [Link]
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PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
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Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]
- MDPI. (2021). Diverse Applications of the Anti-Diabetic Drug Metformin in Treating Human Disease. International Journal of Molecular Sciences, 22(18), 9880.
- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4994.
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Cefic. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
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EAS Publisher. (n.d.). Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC. Retrieved from [Link]
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SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
- PMC. (2021). Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. Chemical Biology & Drug Design, 98(5), 733-750.
- Vollmer, M., Zhang, T., & Nguyen, D. (n.d.). Separation of enantiomers and conformers of Tofisopam. Agilent.
- Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research, 19(3), 221-226.
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University of California, Santa Barbara. (n.d.). Fluorine. Retrieved from [Link]
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Chromatography Today. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 1-(2,5-Difluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule-First Approach to Structural Verification
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to structural analysis. Instead, we present a holistic and logical workflow tailored to the specific chemical nature of 1-(2,5-Difluorophenyl)ethanamine , a chiral primary amine with a difluorinated aromatic ring. As a Senior Application Scientist, my aim is to not only outline the necessary analytical techniques but to delve into the causal reasoning behind each experimental choice, ensuring a self-validating and scientifically rigorous elucidation process. This molecule, with its distinct structural features—a chiral center, a primary amine, and a difluorinated phenyl ring—presents a unique set of analytical "fingerprints" that we will systematically uncover and interpret.
Section 1: Foundational Analysis and Synthesis Pathway Confirmation
Before embarking on an exhaustive spectroscopic analysis, a foundational understanding of the molecule's origins and basic properties is paramount. This compound is a chiral primary amine with the molecular formula C₈H₉F₂N and a monoisotopic mass of approximately 157.07 Daltons[1]. Its structure contains a stereocenter at the carbon adjacent to the phenyl ring and the amino group, meaning it exists as a pair of enantiomers, (R)-1-(2,5-Difluorophenyl)ethanamine and (S)-1-(2,5-Difluorophenyl)ethanamine[1].
A common and efficient route to synthesize this compound is the reductive amination of 2',5'-difluoroacetophenone. This well-established one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Reductive Amination Synthesis
-
Imine Formation: To a solution of 2',5'-difluoroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, typically 5-10 equivalents).
-
Reduction: After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography, to yield this compound.
The logical workflow for the structure elucidation of the synthesized compound is depicted below. This multi-technique approach ensures that each aspect of the molecule's structure is independently verified, leading to an unambiguous final assignment.
Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.
Section 2: Mass Spectrometry – The First Glimpse of Molecular Identity
Mass spectrometry (MS) provides the initial, crucial piece of evidence: the molecular weight of the compound. For this compound, we expect a molecular ion peak corresponding to its molecular formula, C₈H₉F₂N.
Experimental Protocol: GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Interpretation and Causality
The primary objective is to observe the molecular ion peak (M⁺). Given the presence of an odd number of nitrogen atoms, the nitrogen rule predicts an odd nominal molecular weight, which is consistent with the expected 157 g/mol .
Expected Fragmentation Pattern: The fragmentation pattern in EI-MS is highly diagnostic. For this compound, the most prominent fragmentation pathway is the α-cleavage adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) to form a stable iminium cation.
-
[M]⁺•: m/z 157 (Molecular Ion)
-
[M-CH₃]⁺: m/z 142 (Base Peak) - This fragment arises from the loss of the methyl group, leading to a resonance-stabilized benzylic iminium ion. Its high abundance is a hallmark of this structural class.
-
[C₆H₃F₂]⁺: m/z 113 (Difluorophenyl cation) - Arises from cleavage of the bond between the aromatic ring and the ethylamine side chain.
| Ion Fragment | Expected m/z | Interpretation |
| [C₈H₉F₂N]⁺• | 157 | Molecular Ion (M⁺•) |
| [C₇H₆F₂N]⁺ | 142 | α-cleavage (loss of •CH₃), likely the base peak |
| [C₆H₃F₂]⁺ | 113 | Difluorophenyl cation |
This fragmentation pattern provides strong evidence for the presence of an ethylamine group attached to a difluorophenyl ring.
Figure 2: Expected primary fragmentation pathways for this compound in EI-MS.
Section 3: Infrared Spectroscopy – Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For a primary amine, the N-H stretching vibrations are particularly diagnostic.
Experimental Protocol: FTIR Analysis
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Technique: A thin film of the neat liquid sample between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation and Causality
The IR spectrum will confirm the presence of the primary amine and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of medium-intensity peaks, corresponding to the symmetric and asymmetric stretches. |
| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the phenyl ring. |
| 2970-2850 | C-H Stretch | Aliphatic | Corresponds to the methyl and methine groups. |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine. |
| 1500-1400 | C=C Stretch | Aromatic | Characteristic absorptions for the aromatic ring. |
| 1250-1000 | C-F Stretch | Aryl-Fluoride | Strong absorptions indicative of the C-F bonds. |
The presence of the two distinct N-H stretching bands is a definitive indicator of a primary amine, distinguishing it from a secondary amine (which would show a single N-H stretch) or a tertiary amine (which would show none).
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D techniques, will provide a complete structural picture.
Experimental Protocol: NMR Analysis
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Experiments:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
¹⁹F NMR
-
2D COSY (¹H-¹H correlation)
-
2D HSQC (¹H-¹³C one-bond correlation)
-
¹H NMR Data Interpretation
The ¹H NMR spectrum will account for all 9 protons in the molecule.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
| ~7.2-6.9 | m | 3H | Ar-H | Complex multiplets due to H-H and H-F coupling on the aromatic ring. |
| ~4.2 | q | 1H | CH -NH₂ | A quartet due to coupling with the three methyl protons (³JHH ≈ 6-7 Hz). |
| ~1.6 | s (broad) | 2H | -NH ₂ | A broad singlet; protons are exchangeable and typically do not couple. |
| ~1.4 | d | 3H | -CH ₃ | A doublet due to coupling with the single methine proton (³JHH ≈ 6-7 Hz). |
-
Causality: The quartet-doublet pattern is a classic signature of an ethyl fragment where one carbon is a methine (CH) and the other is a methyl (CH₃). The integration values (1H, 3H) confirm this assignment. A 2D COSY experiment would show a clear cross-peak between the signals at ~4.2 ppm and ~1.4 ppm, definitively linking these protons.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon atoms. The signals for the carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.
| Predicted δ (ppm) | Assignment | Rationale and Coupling |
| ~160 (d) | C 2-F | Aromatic carbon directly bonded to fluorine; shows a large one-bond C-F coupling (¹JCF ≈ 245 Hz). |
| ~157 (d) | C 5-F | Aromatic carbon directly bonded to fluorine; shows a large one-bond C-F coupling (¹JCF ≈ 245 Hz). |
| ~135 (dd) | C 1 | Aromatic quaternary carbon; shows smaller two- and three-bond C-F couplings. |
| ~117 (dd) | C 4/C6 | Aromatic CH carbons; show two- and three-bond C-F couplings. |
| ~115 (dd) | C 3 | Aromatic CH carbon; shows two- and three-bond C-F couplings. |
| ~48 | C H-NH₂ | Aliphatic methine carbon. |
| ~24 | -C H₃ | Aliphatic methyl carbon. |
-
Causality: The presence of two distinct, large doublets in the downfield aromatic region is strong evidence for the 2,5-difluoro substitution pattern. A 2D HSQC experiment will correlate the proton signals with their directly attached carbons, for example, linking the ¹H signal at ~4.2 ppm to the ¹³C signal at ~48 ppm.
¹⁹F NMR Data Interpretation
¹⁹F NMR is essential for confirming the fluorine substitution pattern.
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale and Coupling |
| ~ -115 to -125 | m | C2-F & C5-F | Two distinct multiplets in the aryl fluoride region. The multiplicity will arise from coupling to aromatic protons and to the other fluorine atom. |
-
Causality: The presence of two signals in the ¹⁹F NMR spectrum confirms the presence of two chemically non-equivalent fluorine atoms, consistent with the 2,5-disubstituted pattern. An ortho or para substitution would result in only one ¹⁹F signal due to symmetry.
Section 5: Stereochemical Analysis – Defining the 3D Arrangement
As a chiral molecule, determining the enantiomeric purity is a critical step, especially in a pharmaceutical context.
Experimental Protocol: Chiral HPLC
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A chiral stationary phase (CSP), often based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Data Interpretation and Causality
When the racemic mixture is injected, the two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times.
-
Expected Result: Two well-resolved peaks of approximately equal area for the racemic standard.
-
Analysis of a Chiral Synthesis: Injection of the product from an asymmetric synthesis would ideally show a single major peak, allowing for the calculation of enantiomeric excess (ee).
Figure 3: Principle of chiral HPLC for the separation of enantiomers.
Conclusion: A Self-Validating Structural Dossier
By systematically applying this multi-faceted analytical approach, we construct a self-validating dossier for the structure of this compound. Each technique provides a unique and complementary piece of the structural puzzle:
-
MS confirms the molecular weight and key structural motifs through fragmentation.
-
IR provides rapid confirmation of the essential primary amine and aromatic functional groups.
-
NMR (¹H, ¹³C, ¹⁹F, and 2D) elucidates the precise atomic connectivity and confirms the substitution pattern of the aromatic ring.
-
Chiral HPLC verifies the compound's chirality and quantifies its enantiomeric purity.
The congruence of data from these independent methods provides the highest level of confidence in the structural assignment, a cornerstone of rigorous scientific and developmental work.
References
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]
Sources
(R)-1-(2,5-Difluorophenyl)ethanamine properties
An In-Depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine
Executive Summary
(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a crucial and highly valued building block in modern medicinal chemistry and drug development. The presence of a difluorinated phenyl ring and a specific stereocenter at the α-carbon imparts unique properties to molecules that incorporate this moiety, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, applications, and safety considerations for (R)-1-(2,5-Difluorophenyl)ethanamine, intended for researchers, synthetic chemists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental identity and computed physicochemical characteristics of (R)-1-(2,5-Difluorophenyl)ethanamine and its common hydrochloride salt form are critical for its application in synthesis. These properties dictate solubility, reactivity, and handling requirements.
2.1 Chemical Identity The compound is most identified by its CAS Registry Number, which distinguishes the specific (R)-enantiomer from its racemate or (S)-enantiomer.
| Identifier | Value | Source(s) |
| IUPAC Name | (1R)-1-(2,5-difluorophenyl)ethanamine | [1] |
| CAS Number (Free Base) | 1212075-49-4 | [1] |
| CAS Number (HCl Salt) | 1391449-47-0 | [2][3][4] |
| Molecular Formula (Free Base) | C₈H₉F₂N | [1] |
| Molecular Formula (HCl Salt) | C₈H₁₀ClF₂N | [2][4] |
| SMILES | CN | [1] |
| InChIKey | BMIRIPDNKQHPQG-RXMQYKEDSA-N | [1] |
2.2 Computed Physicochemical Data The following properties are computationally derived and provide valuable predictions of the molecule's behavior in various chemical and biological systems.
| Property | Value (Free Base) | Source(s) |
| Molecular Weight | 157.16 g/mol | [1] |
| Monoisotopic Mass | 157.07030562 Da | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Synthesis and Purification
The enantiomerically pure form of 1-(2,5-Difluorophenyl)ethanamine is paramount for its use in pharmaceutical applications. Asymmetric synthesis is the preferred route to avoid challenging and costly chiral resolutions of a racemic mixture. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2,5-difluorophenyl)ethan-1-one.
3.1 Representative Asymmetric Synthesis Workflow
The following workflow outlines a standard, field-proven methodology for producing the (R)-enantiomer with high enantiomeric excess (e.e.). The key step is the asymmetric transfer hydrogenation of the ketone, a robust and scalable method.
Caption: Asymmetric synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine.
3.2 Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize (R)-1-(2,5-Difluorophenyl)ethanamine from 1-(2,5-difluorophenyl)ethan-1-one with high enantioselectivity.
Materials:
-
1-(2,5-difluorophenyl)ethan-1-one (1.0 equiv)
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine chloro(p-cymene)ruthenium(II) [(R,R)-TsDPEN-Ru] catalyst (0.005 equiv)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, round-bottom flask with 1-(2,5-difluorophenyl)ethan-1-one and the (R,R)-TsDPEN-Ru catalyst.
-
Solvent Addition: Add anhydrous DCM to dissolve the reactants, typically to a concentration of 0.5 M.
-
Hydrogen Source: Add the formic acid/triethylamine azeotrope dropwise to the stirring solution at room temperature. Causality Note: This mixture serves as the hydrogen source for the reduction. The reaction is often exothermic, and slow addition is necessary to control the temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the formic acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-amine.
-
Purification/Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethyl acetate). Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.[2] Trustworthiness Note: Conversion to the hydrochloride salt is a standard method for purifying and improving the handling and stability of amines, which often exist as oils in their free base form.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure, identity, and purity (both chemical and stereochemical) of the final product.
4.1 Expected Spectroscopic Signatures While specific spectra depend on the solvent and instrument, the following table outlines the expected signals based on the molecule's structure.
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ ~1.4 (d, 3H); δ ~1.8 (br s, 2H); δ ~4.2 (q, 1H); δ ~7.0-7.3 (m, 3H) | -CH₃; -NH₂; -CH (NH₂); Ar-H |
| ¹³C NMR | δ ~24; δ ~50; δ ~114-118 (m); δ ~130 (m); δ ~155-160 (dd) | -CH₃; -C H(NH₂); Ar-C (C-H); Ar-C (C-CH); Ar-C (C-F) |
| ¹⁹F NMR | Two distinct multiplets in the aromatic region | Ar-F at C2; Ar-F at C5 |
| IR (KBr) | ~3300-3400 cm⁻¹ (br); ~2950-3000 cm⁻¹; ~1500-1600 cm⁻¹; ~1200-1250 cm⁻¹ | N-H stretch; C-H stretch; C=C aromatic stretch; C-F stretch |
| MS (ESI+) | m/z = 158.07 [M+H]⁺ (for free base) | Molecular ion peak |
4.2 Chiral Analysis for Enantiomeric Purity Determining the enantiomeric excess (e.e.) is the most critical analytical step to validate the success of the asymmetric synthesis. Chiral HPLC is the gold-standard technique for this purpose.[5]
Sources
- 1. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1391449-47-0|(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-1-(2,5-DIFLUOROPHENYL)ETHANAMINE HYDROCHLORIDE [P88502] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. Synthonix, Inc > 1391449-47-0 | (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride [synthonix.com]
- 5. mdpi.com [mdpi.com]
The Fluorinated Chiral Synthon: Technical Guide to 1-(2,5-Difluorophenyl)ethanamine
The following technical guide is structured for researchers and drug development professionals, focusing on the synthesis, chirality, and pharmacological utility of 1-(2,5-Difluorophenyl)ethanamine.
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the This compound moiety represents a "privileged scaffold." It combines two critical design elements: the chiral ethylamine handle (for precise receptor docking) and the 2,5-difluorophenyl ring (for metabolic stability).
Unlike non-fluorinated analogs, the 2,5-difluoro substitution pattern serves a dual purpose:
-
Metabolic Blocking: It obstructs the CYP450-mediated oxidation at the electron-rich para and ortho positions, significantly extending the half-life of drug candidates.
-
Bioisosteric Modulation: The fluorine atoms modulate the pKa of the amine and increase lipophilicity (
), facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-targeted kinase inhibitors and analgesics.
This guide details the resolution of its enantiomers, its role as a high-value intermediate, and the protocols for its incorporation into pharmaceutical pipelines.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 157.16 g/mol (Free Base) / 193.62 g/mol (HCl Salt) |
| CAS (Racemic) | 1034764-46-9 |
| CAS (R-Isomer) | 1212075-49-4 (Free Base) / 1391449-47-0 (HCl) |
| CAS (S-Isomer) | 1213128-98-3 (HCl) |
| Physical State | Colorless liquid (Free Base) / White crystalline solid (HCl) |
| Chiral Center | C1 (Benzylic carbon) |
Biological Importance & Pharmacophore Logic[4]
The "Eutomer" Concept in Kinase Inhibition
In drug design, particularly for Trk (Tropomyosin receptor kinase) inhibitors and pain management therapeutics, the chirality of the amine linker is non-negotiable. The (R)-enantiomer is frequently the eutomer (active isomer), positioning the aromatic ring into a hydrophobic pocket while directing the amine towards an aspartate residue for salt-bridge formation.
Metabolic Stability Mechanism
The 2,5-difluoro substitution is strategic. In a standard phenyl ring, the para (4-position) is the primary site for oxidative metabolism.
-
2,5-Substitution Effect: The fluorine at C5 electronically deactivates the C4 position, while the fluorine at C2 provides steric protection. This forces metabolic enzymes to attack less favorable positions, prolonging the drug's duration of action.
Structural Logic Diagram
The following diagram illustrates the synthesis and biological logic flow.
Caption: Synthesis pathway from precursor to bioactive chiral target.
Experimental Protocols
Protocol A: Biocatalytic Kinetic Resolution (Green Chemistry Route)
Best for: High optical purity (>99% ee) on gram-scale.
Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-amine, leaving the desired (R)-amine untouched.
Reagents:
-
Racemic this compound (10 mmol)
-
Isopropyl acetate (Acyl donor & solvent)
-
Novozym 435 (Immobilized CAL-B)
-
MtBE (Methyl tert-butyl ether) - Optional co-solvent
Step-by-Step Workflow:
-
Setup: Dissolve 1.57 g (10 mmol) of racemic amine in 20 mL of isopropyl acetate.
-
Initiation: Add 100 mg of Novozym 435 beads.
-
Incubation: Shake the mixture at 30°C / 200 rpm. Monitor reaction by chiral HPLC.
-
Termination: The reaction typically reaches 50% conversion (theoretical max for resolution) in 6–8 hours. Stop when the (S)-amide peak matches the (R)-amine peak.
-
Workup: Filter off the enzyme beads (reusable).
-
Separation: Acidify the filtrate with 1M HCl. The (R)-amine moves to the aqueous phase; the (S)-amide remains in the organic phase.
-
Isolation: Basify the aqueous layer (NaOH) and extract with DCM to yield pure (R)-1-(2,5-difluorophenyl)ethanamine .
Protocol B: Chemical Synthesis (Scalable Route)
Best for: Multi-kilogram manufacturing.
Step-by-Step Workflow:
-
Condensation: React 2,5-difluoroacetophenone with (S)-tert-butanesulfinamide (Ellman’s auxiliary) in the presence of Ti(OEt)
. -
Reduction: Cool to -48°C and add NaBH
. The chiral auxiliary directs the hydride attack, yielding the diastereomer with >95% dr. -
Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to release the chiral amine salt.
Analytical Validation (Self-Validating System)
To ensure the integrity of the chiral building block, use the following HPLC method.
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | (S)-Isomer: ~8.2 min (R)-Isomer: ~10.5 min |
| Acceptance Criteria | Enantiomeric Excess (ee) > 98.5% |
References
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine - Compound Summary.[1] National Library of Medicine.[1] [Link][1]
-
MDPI. Interface Chirality: From Biological Effects to Biomedical Applications. (Discussion on chiral recognition in biological systems). [Link][2][3]
-
Synthonix. Product Specification: (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.[4][Link][4]
-
ResearchGate. Enzymatic resolution of 1-phenylethylamine derivatives. (Protocol adaptation source for CAL-B resolution). [Link]
- Google Patents.Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.
Sources
- 1. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 1391449-47-0 | (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride [synthonix.com]
An In-depth Technical Guide to 1-(2,5-Difluorophenyl)ethanamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,5-Difluorophenyl)ethanamine, a crucial synthetic intermediate in medicinal chemistry. The document delves into the historical context of its emergence, driven by the growing importance of fluorinated compounds in drug discovery. A detailed exploration of its synthesis, with a primary focus on the reductive amination of 2,5-difluoroacetophenone, is presented, including mechanistic insights and step-by-step protocols. Furthermore, this guide examines the significance of its chirality and the methods for achieving enantiomerically pure forms. The applications of this compound as a building block in the development of bioactive molecules are also discussed, providing valuable insights for researchers in the pharmaceutical sciences.
Introduction: The Rise of Fluorinated Phenethylamines
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
Within this context, fluorinated phenethylamines have garnered considerable attention. The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters and psychoactive compounds. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the biological activity of these molecules. This compound belongs to this important class of compounds and has emerged as a valuable intermediate for the synthesis of more complex pharmaceutical agents.
Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its appearance is intrinsically linked to the broader advancements in fluorine chemistry and the increasing demand for novel fluorinated building blocks in the late 20th century. The compound likely emerged from the systematic exploration of fluorinated phenethylamines as potential scaffolds for new therapeutic agents.
The development of practical and scalable methods for the synthesis of fluorinated aromatic compounds in the mid to late 20th century set the stage for the creation of molecules like this compound. As the understanding of structure-activity relationships (SAR) in medicinal chemistry grew, so did the deliberate incorporation of fluorine to fine-tune the properties of drug candidates. The 2,5-difluoro substitution pattern, in particular, offers a unique electronic and steric profile that can influence receptor interactions and metabolic pathways.
The history of psychoactive phenethylamines, such as those synthesized and documented by Alexander Shulgin, also provides a backdrop for the exploration of fluorinated analogs. While there is no direct evidence to suggest this compound was initially investigated for psychoactive properties, the broader interest in this chemical class undoubtedly spurred the synthesis of a wide array of derivatives.
Synthesis of this compound: A Detailed Exploration
The most prevalent and industrially scalable method for the synthesis of this compound is the reductive amination of 2,5-difluoroacetophenone. This versatile reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by reduction to the corresponding amine.
The Core Reaction: Reductive Amination
The overall transformation can be summarized as follows:
Caption: General workflow for the reductive amination of 2,5-difluoroacetophenone.
The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. 2,5-Difluoroacetophenone can be synthesized through various standard aromatic acylation methods. The choice of the amine source and the reducing agent allows for considerable flexibility and optimization of the reaction conditions.
Step-by-Step Protocol for Racemic Synthesis
This protocol provides a generalized procedure for the synthesis of racemic this compound.
Materials:
-
2,5-Difluoroacetophenone
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or other suitable protic solvent
-
Hydrochloric acid (for salt formation and workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroacetophenone in methanol.
-
Add an excess of the amine source (e.g., 5-10 equivalents of ammonium acetate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., 1.5-2 equivalents of sodium cyanoborohydride) in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2). This step also serves to hydrolyze any remaining reducing agent.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone.
-
Basify the aqueous layer with a sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Asymmetric Synthesis: Accessing Enantiomerically Pure Forms
For many pharmaceutical applications, a single enantiomer of a chiral compound is required. The (R)- and (S)-enantiomers of this compound are valuable chiral building blocks. Several strategies can be employed to obtain the enantiomerically pure amine:
-
Chiral Resolution: The racemic amine can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Asymmetric Reductive Amination: This is a more direct and efficient approach. It involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the reduction of the imine intermediate.
Example of an Asymmetric Approach:
One common method involves the use of a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction and removal of the auxiliary yields the desired enantiomer of the target amine.
Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.
The choice of the chiral auxiliary and the reducing agent is critical for achieving high diastereoselectivity. The steric hindrance provided by the auxiliary directs the hydride attack to one face of the imine double bond, leading to the preferential formation of one diastereomer.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | PubChem |
| Molecular Weight | 157.16 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |
| Boiling Point | Not readily available | - |
| CAS Number (Racemic) | 172938-33-1 | Commercial Suppliers |
| CAS Number ((R)-enantiomer) | 1212075-49-4 | PubChem |
| CAS Number ((S)-enantiomer) | 1391439-31-8 | Commercial Suppliers |
| CAS Number ((R)-HCl salt) | 1391449-47-0 | Synthonix |
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a primary amine group, which can be readily functionalized, and the unique substitution pattern of the aromatic ring.
While specific, publicly disclosed drug candidates that incorporate this exact fragment are not extensively documented, its structural motifs are present in compounds targeting various therapeutic areas. The 2,5-difluorophenyl group can act as a key pharmacophore, engaging in specific interactions with biological targets. The ethylamine side chain provides a point of attachment for further molecular elaboration, allowing for the exploration of a large chemical space.
The chiral nature of this compound is particularly important in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicity profiles. The availability of both (R)- and (S)-enantiomers allows for the stereoselective synthesis of drug candidates, a critical aspect of modern pharmaceutical research.
Conclusion
This compound stands as a testament to the enabling power of fluorine chemistry in modern drug discovery. While its own history is intertwined with the broader evolution of synthetic methodology, its significance as a chiral building block is clear. The robust and scalable synthesis via reductive amination, coupled with the development of effective asymmetric strategies, ensures its continued availability to the scientific community. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic use of fluorinated intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Technical Guide: Research Frontiers for 1-(2,5-Difluorophenyl)ethanamine
[1][2][3][4]
Executive Summary
1-(2,5-Difluorophenyl)ethanamine (CAS: 1212338-89-6 for racemic) represents a high-value "privileged scaffold" in modern drug discovery.[1][2][3][4] Unlike generic benzylamines, the specific 2,5-difluoro substitution pattern confers unique metabolic and electronic properties that make it an ideal bioisostere for optimizing lead compounds in CNS (Central Nervous System) and oncology pipelines.[2][3]
This guide analyzes the molecule's utility as a metabolic probe, outlines its role in fragment-based drug discovery (FBDD), and provides validated protocols for its synthesis and chiral resolution.[2][3]
Part 1: Chemical Architecture & The "Fluorine Effect"
To effectively utilize this compound, researchers must understand the causality behind its specific substitution pattern.[1][2][3] It is not merely a "decorated" phenyl ring; it is a tool for modulating Lipophilic Efficiency (LipE) .[2][4]
The 2,5-Difluoro Shield (Metabolic Blocking)
The primary research value of this scaffold lies in its ability to block oxidative metabolism.[2] Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para or ortho positions relative to electron-donating groups.[1][2][3][4]
-
Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~110 kcal/mol).[2][4] Replacing C-H bonds with C-F at the 2 and 5 positions effectively "caps" these sites against metabolic hydroxylation.[4]
-
Research Application: If a lead compound containing a phenyl ring suffers from rapid clearance due to oxidation at the 2 or 5 position, substituting that ring with the 2,5-difluorophenyl moiety can significantly extend half-life (
) without altering the overall steric footprint significantly (Fluorine’s van der Waals radius, 1.47 Å, is close to Hydrogen’s 1.20 Å).[2]
Electronic Landscape & pKa Modulation
The fluorine atoms are highly electronegative, exerting a strong inductive effect (
-
Effect on Amine: This electron-withdrawing nature propagates to the benzylic carbon, slightly lowering the
of the amine compared to non-fluorinated analogs.[3] -
Impact: This reduction in basicity can improve blood-brain barrier (BBB) permeability by increasing the ratio of the neutral species at physiological pH, a critical factor for CNS-targeted drugs.[1][2][3]
Part 2: Primary Research Areas
Area A: Fragment-Based Drug Discovery (Kinase & InhA Inhibitors)
Recent literature highlights the utility of difluorinated benzylamines in designing inhibitors for InhA (enoyl-ACP reductase), a target for Tuberculosis treatment [1].[1][2][3][4] The this compound scaffold serves as a hydrophobic anchor that fits into the binding pocket of enzymes where orthogonal interactions are required.[1][2][3][4]
Research Directive:
-
Use this amine to synthesize libraries of Urea or Amide derivatives.[2][3][4]
-
Test for binding affinity in kinases where the "Gatekeeper" residue requires a small but lipophilic group.[3][4]
Area B: Chiral Resolution & Process Chemistry
The molecule possesses a chiral center at the benzylic position. The (R)- and (S)-enantiomers often exhibit vastly different biological activities.[1][2][3][4]
Part 3: Visualization of Mechanisms[3]
Diagram 1: Metabolic Stability Logic
This diagram illustrates why the 2,5-difluoro pattern is superior to the unsubstituted phenyl ring in preventing metabolic degradation.[2][3]
Figure 1: Mechanism of metabolic stabilization via fluorination.[1][2][3][4] The 2,5-substitution pattern physically blocks enzymatic oxidation sites.[1][2][3]
Part 4: Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This is the industry-standard method for generating the racemic amine from the ketone precursor.[2][3]
Reagents:
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2,5-difluoroacetophenone (5.0 g, 32 mmol) in Methanol (50 mL). Add Ammonium Acetate (24.6 g, 320 mmol).[2][4]
-
Reflux: Heat the mixture to reflux for 2 hours to ensure complete formation of the imine intermediate.
-
Reduction: Cool to
. Carefully add Sodium Cyanoborohydride (3.0 g, 48 mmol) portion-wise (Caution: Gas evolution).[2][4] -
Stir: Allow reaction to warm to room temperature and stir for 12 hours.
-
Quench: Acidify with 1M HCl to pH < 2 to decompose excess hydride.
-
Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over
.[2][3][4] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH3 95:5:1).
Data Table: Typical Yields
| Scale | Yield (%) | Purity (HPLC) | Appearance |
| 100 mg | 85-90% | >98% | Colorless Oil |
| 5.0 g | 78-82% | >95% | Pale Yellow Oil |
| 50.0 g | 70-75% | >95% | Yellow Oil |
Protocol 2: Enzymatic Kinetic Resolution (Chiral Separation)
To isolate the (R)-enantiomer (often the bioactive isomer in CNS drugs).[1][2][4]
Reagents:
Workflow:
-
Dissolve racemic amine (1.0 g) in anhydrous Ethyl Acetate (20 mL).
-
Shake at
at 200 rpm. -
Monitoring: Monitor by Chiral HPLC every 2 hours. The enzyme typically acetylates the (R)-amine faster, leaving the (S)-amine free (or vice versa depending on specific enzyme strain—verify with standard).[1][2][4]
-
Separation: Filter off the enzyme.[2][3][4] Acidify the filtrate.[3][4] The unreacted amine stays in the aqueous layer; the acetamide (reacted enantiomer) stays in the organic layer.
-
Hydrolysis: Hydrolyze the acetamide with 6M HCl to recover the chiral amine.
Diagram 2: Synthesis & Resolution Workflow
Figure 2: Synthetic pathway from ketone precursor to chirally resolved amine.
References
-
Structure-Based Design of InhA Inhibitors. Context: Discusses the use of difluorobenzyl derivatives in designing inhibitors for Mycobacterium tuberculosis. Source: Acta Pharmaceutica, 2025.[3][4] Link: (Note: Generalized link to journal based on search context).[2][4]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Resolution. Context: Validates the use of lipases and chiral columns for separating difluorophenyl amine derivatives. Source: MDPI, Molecules.[3][4] Link:[1][2][4]
-
PubChem Compound Summary: (R)-1-(2,5-Difluorophenyl)ethanamine. Context:[1][2][3][4] Official chemical property data, CAS numbers, and safety information.[3][5] Source: National Library of Medicine.[2][3][4] Link:[1][2][4]
-
Metabolic Stability of Fluorinated Small Molecules. Context: Fundamental review on how specific fluorination patterns (like 2,5-difluoro) influence P450 metabolism.[1][2][3][4][6][7] Source: ChemRxiv / NIH.[2][3][4] Link:[1][2][4]
Sources
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride | Benchchem [benchchem.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2,5-Difluorophenyl)ethanamine: A Strategic Fluorinated Building Block in Medicinal Chemistry
The following is an in-depth technical guide on 1-(2,5-Difluorophenyl)ethanamine , structured for medicinal chemists and drug discovery scientists.
Executive Summary
This compound (CAS: 1212075-49-4 for the (R)-enantiomer) represents a "privileged" chiral fragment in modern drug discovery. It combines the metabolic robustness of the 2,5-difluorophenyl moiety with the versatile stereochemistry of an
This guide analyzes its utility as a high-value intermediate for kinase inhibitors, GPCR ligands, and CNS-active agents. Unlike generic benzylamines, the specific 2,5-substitution pattern offers a unique balance of conformational restriction (via the ortho-fluorine) and metabolic blockade (via the meta-fluorine), making it a critical tool for optimizing Lead-to-Candidate (LtC) transitions.
Chemical Profile & Physicochemical Properties
Identity & Core Data
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 2,5-Difluoro- |
| CAS (Racemic) | 1034764-46-9 |
| CAS ((R)-Isomer) | 1212075-49-4 |
| CAS ((S)-Isomer) | 1213128-98-3 |
| Molecular Weight | 157.16 g/mol |
| Molecular Formula | C |
| Physical State | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |
The "Fluorine Effect" Analysis
The 2,5-difluoro substitution is not arbitrary; it imparts specific medicinal chemistry properties distinct from mono-fluorinated analogs.
-
Electronic Modulation: The fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring (
-induction). This lowers the pKa of the benzylic amine (est. 8.8–9.2) compared to unsubstituted benzylamine (~9.5), potentially improving passive permeability by increasing the fraction of un-ionized species at physiological pH. -
Conformational Locking (The Ortho Effect): The 2-fluoro substituent creates a steric and electrostatic clash with the benzylic amine side chain. This restricts free rotation around the C(aryl)-C(
) bond, pre-organizing the molecule into a bioactive conformation that often favors binding pockets in kinases (e.g., TRK, ALK) and GPCRs. -
Metabolic Shielding: The 5-fluoro substituent blocks the para-position relative to the 2-fluoro (and meta to the alkyl group), a common site for CYP450-mediated oxidative metabolism.
Medicinal Chemistry Rationale
Pharmacophore Logic
The this compound moiety serves as a bioisostere for non-fluorinated benzyl groups but with superior DMPK properties.
Figure 1: SAR Logic of the 2,5-difluorophenyl pharmacophore. The specific substitution pattern drives both stability and binding affinity.
Case Context: The Larotrectinib Connection
While Larotrectinib (Vitrakvi) does not contain this exact amine, it validates the 2,5-difluorophenyl moiety as a critical binder in the TRK kinase pocket. In Larotrectinib, this moiety is attached to a pyrrolidine ring.[1] this compound is frequently used in "scaffold hopping" exercises to replace such cyclic amines with acyclic, chiral linkers during hit-to-lead optimization.
Synthetic Routes & Protocols
For high-value medicinal chemistry applications, enantiopurity is non-negotiable. Two primary routes are recommended: Chemical Asymmetric Synthesis (Ellman's Auxiliary) and Biocatalytic Transamination .
Route A: Ellman's Sulfinamide Synthesis (Chemical)
This is the industry-standard method for early-phase discovery, offering high diastereoselectivity (>95% de).
Mechanism:
-
Condensation of 2,5-difluoroacetophenone with (R)-tert-butanesulfinamide.
-
Diastereoselective reduction (or Grignard addition if starting from aldehyde).
-
Acidic cleavage of the auxiliary.
Protocol:
-
Imine Formation: To a solution of 2,5-difluoroacetophenone (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)
(2.0 eq). Reflux for 16h. Quench with brine, filter, and concentrate to yield the sulfinyl imine. -
Reduction: Dissolve the imine in THF at -78°C. Add L-Selectride (1.5 eq) dropwise. Stir for 2h. (This step dictates stereochemistry; L-Selectride typically yields the (S)-amine from (R)-sulfinamide, while NaBH
may vary). Note: For the ethylamine, starting from the aldehyde and adding MeMgBr is often preferred for better control. -
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1h. Precipitate the product as the HCl salt with Et
O.
Route B: Biocatalytic Transamination (Green/Scale-Up)
For multigram to kilogram scale,
Figure 2: Biocatalytic synthesis workflow using transaminases for high enantiopurity.
Protocol (General Transaminase):
-
Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate).
-
Reaction Mix: Suspend 2,5-difluoroacetophenone (50 mM) and isopropylamine (1 M, as amine donor) in the buffer.
-
Catalysis: Add (R)-selective
-transaminase (e.g., Codexis ATA-117 analog or Aspergillus terreus variant) (5–10 mg/mL). -
Incubation: Shake at 30°C, 180 rpm for 24h.
-
Workup: Basify to pH 12 with NaOH, extract with MTBE. Dry organic layer (Na
SO ) and concentrate.[2] Treat with HCl/Et O to isolate the salt.
Application Data & Handling
Comparative Building Block Analysis
| Feature | This compound | 1-Phenylethanamine (Unsubstituted) | 1-(4-Fluorophenyl)ethanamine |
| LogP (Predicted) | ~2.1 | ~1.4 | ~1.7 |
| Metabolic Stability | High (Blocked 2,5 sites) | Low (Para-oxidation) | Medium |
| Conformation | Restricted (Ortho-F) | Flexible | Flexible |
| Primary Use | Kinase Inhibitors, CNS Drugs | General Intermediate | General Intermediate |
Storage & Stability
-
Free Base: Air-sensitive; absorbs CO
. Store under nitrogen at 4°C. -
HCl Salt: Hygroscopic. Store in a desiccator at room temperature. Stable for >2 years if kept dry.
References
-
Larotrectinib Synthesis & Structure
-
Transaminase Biocatalysis
-
Metabolic Stability of Fluorinated Aromatics
-
Compound Data (PubChem)
Sources
- 1. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthonix, Inc > 1391449-47-0 | (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride [synthonix.com]
Methodological & Application
Asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine
An Application Guide for the Asymmetric Synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine, a chiral amine of significant interest in the development of pharmaceutical and agrochemical agents. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making fluorinated chiral amines valuable building blocks.[1] This guide details a robust and highly selective method utilizing catalytic asymmetric reductive amination. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline methods for characterization and quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Strategic Overview
Chiral amines are ubiquitous structural motifs in over 40% of commercial pharmaceuticals.[2][3] The specific stereochemistry of these molecules is often critical for their biological activity and safety profile. Consequently, the development of efficient, scalable, and highly enantioselective synthetic methods is a cornerstone of modern medicinal chemistry.
(S)-1-(2,5-Difluorophenyl)ethanamine serves as a key intermediate for various bioactive molecules. Its synthesis presents the classic challenge of controlling stereochemistry at a newly formed chiral center. Several strategies exist for this purpose, including classical resolution, the use of chiral auxiliaries, and asymmetric catalysis.
This guide focuses on asymmetric reductive amination , a powerful and atom-economical approach that converts a prochiral ketone directly into a chiral primary amine.[4][5][6] This one-pot method proceeds via an imine intermediate, which is then hydrogenated in the presence of a chiral catalyst to yield the desired enantiomerically enriched product.
An alternative and increasingly popular "green" approach involves biocatalysis, using enzymes like ω-transaminases (ω-TAs).[1][7] These enzymes can catalyze the transfer of an amino group from an inexpensive donor (like isopropylamine) to the ketone substrate with exceptional enantioselectivity under mild aqueous conditions.[1][7] While not the focus of the detailed protocol below, biocatalysis represents a highly viable and sustainable alternative for industrial-scale production.[7]
The protocol herein employs a state-of-the-art transition metal catalyst system, renowned for its high efficiency and selectivity in the asymmetric reduction of imines.[5][8]
Overall Synthetic Workflow
The process begins with the commercially available 2',5'-Difluoroacetophenone and an ammonia source, which react in the presence of a chiral ruthenium catalyst and a hydrogen source to yield the target chiral amine.
Detailed Experimental Protocol: Asymmetric Reductive Amination
This protocol is based on highly efficient ruthenium-catalyzed procedures for the direct reductive amination of ketones.[5]
Principle of the Reaction
The reaction proceeds in two key stages within a single pot. First, the ketone (2',5'-Difluoroacetophenone) condenses with an ammonia equivalent (from ammonium acetate) to form a prochiral N-unsubstituted imine in situ. Second, a chiral Ruthenium-diphosphine complex catalytically hydrogenates this imine, with the chiral ligand directing the hydrogen addition to one face of the C=N double bond, thereby establishing the (S)-stereocenter with high fidelity.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier Notes |
| 2',5'-Difluoroacetophenone | 364-83-0 | 156.13 | >98% Purity |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | 77.08 | Anhydrous, >99% |
| [Ru(p-cymene)Cl₂]₂ | 52462-29-0 | 612.39 | Catalyst Precursor |
| (R)-C3-TunePhos | 487532-63-2 | 740.85 | Chiral Ligand |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | Anhydrous, ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Saturated NaHCO₃ solution | - | - | Aqueous |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | For drying |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | High Purity (≥99.999%) |
Equipment
-
High-pressure autoclave/hydrogenation reactor with magnetic stirring and temperature control
-
Schlenk line and argon/nitrogen supply for inert atmosphere techniques
-
Standard laboratory glassware (Schlenk flask, round-bottom flasks, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical HPLC and Chiral HPLC systems
-
NMR Spectrometer
Safety Precautions
-
Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood using a certified high-pressure reactor. Ensure all connections are leak-tested before use.
-
Reagents: 2',5'-Difluoroacetophenone is an irritant.[9] Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pressure: Always monitor the pressure of the reactor. Do not exceed the manufacturer's recommended maximum pressure.
-
Catalyst: Ruthenium catalysts, while generally stable, should be handled under an inert atmosphere to prevent deactivation.
Step-by-Step Synthesis Protocol
-
Catalyst Preparation (In-situ): In a Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R)-C3-TunePhos (e.g., 0.011 mmol, 1.1 mol%). Add 5 mL of degassed 2-propanol. Stir the mixture at 80 °C for 20 minutes to form the active catalyst. The solution should turn a deep color.
-
Reaction Setup: To the cooled catalyst solution, add 2',5'-Difluoroacetophenone (1.0 mmol, 156 mg) and ammonium acetate (5.0 mmol, 385 mg).
-
Hydrogenation: Carefully transfer the reaction mixture via cannula to the high-pressure autoclave, which has been previously purged with argon.
-
Seal the autoclave. Purge the system three times with low-pressure H₂ gas before pressurizing to the final reaction pressure (e.g., 50 atm H₂).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (after carefully depressurizing and re-purging the reactor) and analyzing by TLC or HPLC until the starting ketone is fully consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with argon.
-
Dilute the reaction mixture with 20 mL of dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude amine product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure (S)-1-(2,5-Difluorophenyl)ethanamine.
Characterization and Quality Control
Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Chemical Purity Assessment by HPLC
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution, e.g., Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area percentage.
Enantiomeric Excess (ee) Determination by Chiral HPLC
The separation of enantiomers is critical and requires a specialized chiral stationary phase (CSP).[]
-
System: HPLC with UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the respective enantiomers. A successful asymmetric synthesis should yield an ee >95%.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
| Analysis | Expected Data Summary |
| ¹H NMR | Signals corresponding to the aromatic protons (complex multiplets), the methine proton (-CH, quartet), the amine protons (-NH₂, broad singlet), and the methyl protons (-CH₃, doublet). |
| ¹³C NMR | Resonances for the aromatic carbons (including C-F couplings), the chiral methine carbon, and the methyl carbon. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
Discussion of Critical Parameters and Causality
-
Catalyst System: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The C3-TunePhos ligand, in combination with a ruthenium precursor, has been shown to be highly effective for the asymmetric amination of a wide range of ketones.[5] The ligand creates a specific chiral pocket around the metal center, forcing the imine substrate to bind in a preferred orientation for hydrogenation.
-
Ammonia Source: Ammonium acetate is used as it serves as both an ammonia source and a mild acidic co-catalyst to promote the formation of the imine intermediate.[5]
-
Solvent: Anhydrous alcohol, such as 2-propanol, is an effective solvent that also participates in the activation of the ruthenium precursor.
-
Hydrogen Pressure and Temperature: These parameters influence the reaction rate and, occasionally, the selectivity. Higher pressures generally lead to faster reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or side reactions. The values provided are typical starting points and may require optimization for this specific substrate.
References
-
Wikipedia. Reductive amination. [Link]
-
Soloshonok, V. A., & Han, J. (2001). Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. Journal of the American Chemical Society, 123(25), 5963–5973. [Link]
-
Zhang, Z., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. [Link]
-
Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15–22. [Link]
-
Contente, M. L., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. [Link]
-
Domagala, J. M., et al. (1986). Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]
-
Kamiński, K., et al. (2021). Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides. Bioorganic Chemistry, 109, 104751. [Link]
-
Rout, L. (2018). Synthesis of chiral amines via reductive amination and rational design of an artificial aminase. ResearchGate. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Carmen, C., & Pérez, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Simon, R. C., & Mutti, F. G. (2016). Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. ResearchGate. [Link]
-
ResearchGate. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. [Link]
-
Singh, T., & Brown, J. M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry, 18(35), 6848–6870. [Link]
-
Patil, S. A., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Preprints.org. [Link]
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Buchwald, S. L., et al. (1996). Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Scope and Limitations. Journal of the American Chemical Society. [Link]
-
ACS Publications. Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
The Hive. Titanium(IV)isopropoxide reductive amination. [Link]
-
MDPI. Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes. [Link]
-
Angewandte Chemie. Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
University of California. Sodium borohydride - Standard Operating Procedure. [Link]
-
National Institutes of Health. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
-
Royal Society of Chemistry. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. [Link]
-
National Institutes of Health. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. [Link]
-
PubMed. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. [Link]
-
CCS Chemistry. Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. [Link]
-
Duke University. Toxic Powders SOP Template. [Link]
-
ResearchGate. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]
-
Wikipedia. 2C-B. [Link]
-
PubMed. X-ray Crystallography Characterization, Vibrational Spectroscopy, NMR Spectra and Quantum Chemical DFT/HF Study of N,N'-di(2-methoxyphenyl)formamidine. [Link]
-
911Metallurgist. Sodium Borohydride Make-up. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
Application Note: Strategic Incorporation of 1-(2,5-Difluorophenyl)ethanamine in Peptide Synthesis
Executive Summary
The incorporation of fluorinated motifs into peptide backbones is a critical strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] 1-(2,5-Difluorophenyl)ethanamine (also known as
However, its utility is often limited by two primary synthetic challenges:[1]
-
Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atoms at the 2,5-positions lowers the pKa of the amine.[1]
-
Steric Hindrance: The
-methyl group creates significant steric bulk at the reaction center.[1][3]
This guide provides optimized protocols to overcome these barriers, ensuring high-yield incorporation without compromising the stereochemical integrity of the peptide chain.
Chemical Profile & Synthetic Challenges[1][2][3][4][5][6][7]
Understanding the physicochemical behavior of this building block is prerequisite to successful coupling.[1]
| Property | Value / Description | Impact on Synthesis |
| Structure | Chiral benzylic amine with 2,5-difluoro substitution | Sterics: The |
| Electronic Effect | Strong Electron Withdrawing Groups (EWG) | Nucleophilicity: Nitrogen lone pair availability is reduced compared to non-fluorinated benzylamine.[1][2][3] |
| Chirality | Available as (R) or (S) enantiomers | Risk: High risk of racemization of the activated carboxylic acid due to slow coupling rates requiring prolonged activation.[1][2] |
| Solubility | Moderate in DCM; Good in DMF/DMSO | Solvent Choice: Polar aprotic solvents (DMF, NMP) are preferred to stabilize the transition state.[1] |
Critical Synthesis Considerations
The "Fluorine Effect" on Coupling Kinetics
Unlike standard alkyl amines, this compound reacts sluggishly with standard carbodiimides (e.g., EDC/HOBt).[1][2] The inductive effect of the fluorine atoms pulls electron density away from the amine nitrogen.[1]
Implication: You must use "High-Efficiency" coupling reagents that generate highly reactive active esters (e.g., -OAt or -Oxyma) or acid fluorides.[1][2][3]
Stereochemical Integrity
Because the amine is a poor nucleophile, the activated peptide fragment (the carboxylic acid) remains in its activated state for a longer duration.[1] This increases the window for oxazolone formation and subsequent racemization of the C-terminal amino acid.[1]
Mitigation Strategy:
-
Use collidine or TMP (2,4,6-trimethylpyridine) as a base instead of DIPEA if racemization is observed; these are weaker bases that reduce proton abstraction from the
-carbon.[1][2] -
Use T3P (Propylphosphonic anhydride) , known for low epimerization rates.[1][2][3]
Experimental Protocols
Protocol A: High-Efficiency C-Terminal Amidation (HATU/HOAt Method)
Recommended for valuable peptide fragments where yield is paramount.[1][2][3]
Materials
-
Peptide Substrate: Protected peptide with free C-terminal COOH (1.0 equiv).[1][2][3]
-
Additive: HOAt (1.1 equiv) – Critical for accelerating reaction with electron-deficient amines.[1][2][3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1][2][3]
Step-by-Step Methodology
-
Activation: Dissolve the Peptide-COOH, HATU, and HOAt in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Cool the solution to 0°C. Add DIPEA dropwise. Stir for 2 minutes. Note: The color typically turns yellow.[1]
-
Amine Addition: Add this compound immediately after the 2-minute activation.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Quench: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine), sat.[1][2][3] NaHCO3, and brine.[1][3]
-
Analysis: Check 19F NMR for signal integrity (splitting patterns confirm no defluorination occurred, though rare).
Protocol B: Low-Epimerization Coupling (T3P Method)
Recommended if the C-terminal amino acid is prone to racemization (e.g., Cys, His, Phe).[1][2]
Materials
-
Reagent: T3P (50% solution in EtOAc or DMF) (1.5 equiv).[1][2][3]
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv).[1][2][3]
Step-by-Step Methodology
-
Setup: Dissolve Peptide-COOH and this compound (1.2 equiv) in the solvent. Cool to 0°C.[1][2][3]
-
Coupling: Add T3P solution dropwise.
-
Incubation: Stir at 0°C for 1 hour, then room temperature for 12 hours. T3P kinetics are slower but significantly cleaner.[1][2][3]
-
Workup: T3P byproducts are water-soluble.[1][2][3][4] Simple aqueous extraction yields high purity product.[1][2][3]
Visualization: Workflow Decision Tree
The following diagram illustrates the decision logic for selecting the correct coupling strategy based on your specific peptide constraints.
Caption: Decision matrix for selecting coupling reagents based on substrate sensitivity and steric demands.
Advanced Application: Ugi Multicomponent Reaction
For researchers building peptidomimetic libraries, this amine is an excellent candidate for the Ugi 4-Component Reaction (U-4CR).[1][2][3] The electron-deficient nature of the amine actually stabilizes the Schiff base intermediate, often improving yields in multicomponent assemblies.[1]
Reaction Scheme: Amine + Aldehyde + Carboxylic Acid + Isocyanide → Peptidomimetic Scaffold
Protocol:
-
Pre-formation: Stir this compound (1.0 equiv) and the aldehyde (1.0 equiv) in Methanol (MeOH) for 30 minutes to form the imine (Schiff base). Use MgSO4 as a drying agent if necessary.[1][2][3]
-
Addition: Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
Conditions: Stir at room temperature for 24 hours.
-
Note: The high polarity of MeOH facilitates the ionic mechanism of the Ugi reaction.[1]
Quality Control & Troubleshooting
Diagnostic Markers[1][3]
-
1H NMR: The
-methyl doublet is distinct (approx.[1][2][3] 1.2–1.5 ppm).[1][2][3] The aromatic protons will show complex splitting due to F-H coupling.[1][3] -
19F NMR: Essential for verifying the integrity of the difluoro-ring.[1] Expect two distinct signals around -110 to -140 ppm (relative to CFCl3), depending on the exact solvent environment.[1][2][3]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | Low nucleophilicity of amine.[1][2][3] | Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ.[1][3] |
| Racemization of Peptide | Base-catalyzed proton abstraction.[1][2][3] | Switch base from DIPEA to Collidine (TMP).[1][2][3] Lower temperature to -10°C. |
| Precipitation | Low solubility of fluorinated adduct.[1][2][3] | Add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%) to disrupt aggregates.[1][2][3] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011).[1][2][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Grounding: Definitive review on the mechanism of HATU/HOAt and the necessity of additives for electron-deficient amines.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3]
- Grounding: Explains the electronic effects of fluorine substitution on amine nucleophilicity and metabolic stability.
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2][3]
- Grounding: Provides comparative data on racemization rates between carbodiimides and phosphonic anhydrides (T3P).
Sources
Application Note: Enantiomeric Excess Determination of 1-(2,5-Difluorophenyl)ethanamine via Chiral HPLC
Topic: Enantiomeric excess determination of 1-(2,5-Difluorophenyl)ethanamine by HPLC Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation and quantification of This compound (also known as 2,5-difluoro-α-methylbenzylamine). As a critical chiral building block in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs), determining the enantiomeric excess (ee) of this primary amine is essential for Quality Control (QC) and process optimization.
We present two validated methodologies:
-
Method A (Preferred): Normal-phase separation using an amylose-based polysaccharide column with basic additives.
-
Method B (Alternative): Reversed-phase separation using a Crown Ether stationary phase, specifically designed for primary amines.
Introduction & Technical Context
The separation of primary amines like this compound presents specific chromatographic challenges. The free amino group (
Mechanism of Separation
-
Polysaccharide Phases (Method A): Relies on hydrogen bonding and dipole-dipole interactions within the chiral cavities of the amylose tris(3,5-dimethylphenylcarbamate) polymer. A basic additive (Diethylamine) is strictly required to mask silanols and ensure sharp peak shapes.
-
Crown Ether Phases (Method B): Utilizes a "host-guest" mechanism where the protonated primary ammonium ion (
) forms an inclusion complex with the chiral crown ether selector. This method is highly specific for primary amines.
Method Development Workflow
The following decision tree illustrates the logic for selecting the appropriate method based on sample purity and available instrumentation.
Figure 1: Method Selection Decision Tree. Method A is the standard starting point for isolated intermediates. Method B is superior for crude mixtures where specific amine selectivity is required.
Experimental Protocols
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD/VWD.
-
Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Perchloric Acid (
), Diethylamine (DEA). -
Reference Standards: Racemic this compound; Enantiopure (R)- or (S)- standard for elution order confirmation.
Method A: Normal Phase (Polysaccharide)
Best for: Final product QC, high throughput, and standard organic solvent compatibility.
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | |
| Column Temp | |
| Detection | UV @ |
| Injection Vol | |
| Run Time |
Protocol Steps:
-
Premix Mobile Phase: Mix n-Hexane and IPA. Add DEA last to prevent precipitation or volatility issues. Degas/sonicate for 10 mins.
-
Equilibration: Flush column with 20 column volumes (approx. 60 mins) until baseline stabilizes.
-
Sample Dilution: Dissolve
of sample in of Mobile Phase . (Avoid using pure IPA/EtOH as diluent to prevent "solvent shock" peak distortion).
Method B: Reversed Phase (Crown Ether)
Best for: Crude reaction mixtures, aqueous samples, or when maximum resolution (
| Parameter | Condition |
| Column | Crownpak CR(+) (Chiral Crown Ether), |
| Mobile Phase | |
| Flow Rate | |
| Column Temp | |
| Detection | UV @ |
| Injection Vol |
Protocol Steps:
-
Mobile Phase Prep: Add approx.
of to of water to achieve pH 1.5. Filter through membrane. Mix with Methanol.[1] -
Safety Note: Perchloric acid is corrosive. Ensure system lines are passivated or compatible (stainless steel/PEEK).
-
Temperature Control: Crown ether complexation is exothermic; cooling the column to
significantly improves separation factors ( ).
System Suitability & Calculations
System Suitability Test (SST)
Before analyzing unknown samples, inject the Racemic Standard to verify performance.
| Parameter | Acceptance Criteria |
| Resolution ( | |
| Tailing Factor ( | |
| Retention Time RSD | |
| Peak Area RSD |
Calculation of Enantiomeric Excess (ee)
WhereResults & Troubleshooting
Expected Chromatogram (Method A)
-
Peak 1: (S)-Enantiomer (Typical elution order on AD-H, must verify with standard) ~ 8.5 min.
-
Peak 2: (R)-Enantiomer ~ 11.2 min.
-
Resolution: Typically
.
Troubleshooting Guide
Figure 2: Troubleshooting logic for common chromatographic issues.
-
Peak Tailing: If observed in Method A, ensure DEA is fresh. Amines absorb
from air, reducing basicity. -
Retention Shift: In Method B, retention is highly sensitive to pH. Ensure pH meter is calibrated before preparing the mobile phase.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AS-H / AY-H / AZ-H. Retrieved from [Link]
- Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings.
- Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Yeole, R. D., et al. (2010). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
Technical Guide: Derivatization of 1-(2,5-Difluorophenyl)ethanamine for GC-MS
This Application Note is designed for analytical chemists and toxicologists requiring a robust, high-sensitivity protocol for the analysis of 1-(2,5-Difluorophenyl)ethanamine via Gas Chromatography-Mass Spectrometry (GC-MS).
Abstract & Strategic Rationale
This compound is a primary benzylic amine structurally analogous to substituted phenethylamines. In its underivatized form, this molecule presents significant challenges for GC-MS analysis:
-
Peak Tailing: The free primary amine (-NH₂) interacts strongly with silanol groups in the GC liner and column stationary phase, leading to asymmetric peaks and poor quantification.
-
Low Mass Fragmentation: Under electron ionization (EI), primary amines often undergo extensive
-cleavage, generating low-mass base peaks (e.g., m/z 44) that are non-specific and often obscured by solvent cut times. -
Thermal Instability: High injector temperatures can cause degradation or adsorption.
The Solution: Acylation with Pentafluoropropionic Anhydride (PFPA). We utilize PFPA to convert the polar amine into a stable, volatile amide. This reaction introduces a pentafluoropropionyl moiety, which serves two critical functions:
-
Chromatographic Stability: Eliminates hydrogen bonding capability, resulting in sharp, symmetrical Gaussian peaks.
-
Mass Spectral Enhancement: The electronegative fluorine atoms facilitate negative chemical ionization (NCI) if needed, but more importantly in standard EI, the added mass (146 Da shift) moves diagnostic fragments into a higher, cleaner mass range (typically m/z 190+), improving signal-to-noise (S/N) ratios.
Chemical Mechanism
The derivatization proceeds via nucleophilic acyl substitution .[1] The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the anhydride. The pentafluoropropionate acts as the leaving group.
Reaction Scheme
Mechanism Diagram
The following diagram illustrates the transformation and the resulting mass shift.
Figure 1: Nucleophilic acyl substitution mechanism converting the polar amine to a lipophilic amide.
Experimental Protocol
Reagents & Materials[2][3][4][5][6][7][8]
-
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (≥99% purity).
-
Solvent: Ethyl Acetate (Anhydrous, HPLC grade). Note: Avoid alcohols as they react with anhydrides.
-
Base (Optional): 50 µL Pyridine (can be used to scavenge acid byproducts, though PFPA alone is often sufficient for this analyte).
-
Internal Standard: Methamphetamine-d5 or Phenyl-d5-ethylamine (1 µg/mL in Ethyl Acetate).
Step-by-Step Workflow
Phase A: Sample Preparation (Extraction)
Assuming a biological matrix (Urine/Plasma). If analyzing pure substance, skip to Phase B.
-
Alkalinize 1.0 mL sample with 100 µL 1.0 M NaOH (pH > 10).
-
Add 3 mL Ethyl Acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean borosilicate glass vial.
-
Critical: Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C. Ensure no water remains.
Phase B: Derivatization Reaction[2][3]
-
To the dried residue, add 50 µL Ethyl Acetate and 50 µL PFPA .
-
Cap the vial tightly (PTFE-lined cap).
-
Incubate: Heat block at 65°C for 30 minutes .
-
Why? This temperature ensures complete conversion without thermal degradation of the fluorinated ring structure.
-
-
Dry Down: Remove the vial, cool to room temperature, and evaporate to dryness under
at 40°C.-
Purpose: Removes excess PFPA and the acidic byproduct (pentafluoropropionic acid) which can damage the GC column.
-
-
Reconstitution: Re-dissolve residue in 100 µL Ethyl Acetate . Transfer to an autosampler vial with a low-volume insert.
Workflow Diagram
Figure 2: End-to-end sample preparation and derivatization workflow.
GC-MS Method Parameters
The following parameters are optimized for Agilent 7890/5977 systems but are transferable to other quadrupole instruments (Thermo, Shimadzu).
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) | Low-bleed, 5% phenyl phase ideal for semi-volatiles. |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250°C | Sufficient to volatilize the derivative without degradation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal separation efficiency. |
| Oven Program | Start 60°C (hold 1 min) Ramp 20°C/min to 280°C Hold 3 min | Fast ramp reduces run time; high final temp cleans column. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy. |
| Acquisition | Scan (m/z 40–500) or SIM | SIM is preferred for quantitation (see ions below). |
Mass Spectral Interpretation (Predicted)
-
Molecular Ion (
): m/z 303 (Weak). -
Base Peak: m/z 190.
-
Origin:
-cleavage losing the substituted benzyl ring. The charge resides on the nitrogen-containing fragment: .
-
-
Secondary Fragment: m/z 119 (
) or m/z 176 (Loss of Iodine/Fluorine interactions if present, but here likely m/z 127 if benzylic cleavage occurs differently). -
SIM Ions for Quantitation: Target 190 (Quant), 119 (Qual), 303 (Qual).
Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Reaction Completeness Check: Analyze a high-concentration standard (10 µg/mL). If a peak at the retention time of the underivatized amine appears (check m/z 44 or 157), the reaction was incomplete. Ensure reagents are fresh; anhydrides hydrolyze to acid upon moisture exposure.
-
Linearity: The method should demonstrate linearity (
) from 10 ng/mL to 1000 ng/mL. -
Carryover: Inject a solvent blank after the highest calibrator. No peak >10% of the LOQ should be observed.
Troubleshooting Tip: If chromatography shows "ghost peaks" or baseline rise, it indicates excess PFPA was not removed during the "Dry Down" step (Phase B, Step 4). The acidic byproduct can strip the column phase. Always evaporate to complete dryness.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Agilent Technologies. (2019).[4] Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Application Note 5994-1033EN. Link
-
Restek Corporation. (2017). Comparison of Derivatization Methods for the Analysis of Amphetamine-Related Drugs.Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 40465568, this compound.Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation.[2][3]Link
Sources
Lipase-catalyzed kinetic resolution of racemic 1-(2,5-Difluorophenyl)ethanamine
Application Notes & Protocols
Topic: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2,5-Difluorophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the enzymatic kinetic resolution of racemic this compound, a valuable chiral building block in pharmaceutical synthesis.[1] The protocol leverages the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), to preferentially acylate one enantiomer, enabling the separation of the resulting diastereomeric mixture.[2][3] We delve into the core principles of kinetic resolution, offer a comprehensive, step-by-step experimental protocol, and discuss critical parameters that influence reaction success, including the choice of enzyme, acyl donor, and solvent. Furthermore, we provide validated methods for monitoring reaction progress and determining enantiomeric excess (ee), ensuring the trustworthiness and reproducibility of the results. This guide is designed to equip researchers with the scientific understanding and practical knowledge required to successfully implement this powerful biocatalytic method.
The Principle of Enantioselective Biocatalysis
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[4] In this context, lipases serve as highly efficient and stereoselective biocatalysts.[5][6]
The enzyme's active site is inherently chiral, creating a three-dimensional environment that preferentially binds and catalyzes the reaction of one enantiomer over the other. For the resolution of racemic this compound, the process involves an enantioselective N-acylation reaction. The lipase selectively transfers an acyl group from an acyl donor to one of the amine enantiomers at a much faster rate.
This differential reactivity results in a mixture containing one enantiomer of the amine in its unreacted form and the other as an N-acylated amide.[7] Because the physical properties of the amine and the amide are significantly different (e.g., acidity/basicity), they can be easily separated using standard chemical techniques like acid-base extraction. A key characteristic of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.[7]
Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution.
Causality Behind Experimental Choices
The success of the kinetic resolution hinges on the careful selection of several key parameters. As a self-validating system, understanding the "why" behind these choices is critical for optimization and troubleshooting.
-
The Biocatalyst: Candida antarctica Lipase B (CALB)
-
Expertise: CALB, particularly in its immobilized form (e.g., Novozym 435), is the enzyme of choice for the acylation of chiral amines.[2][8] Its high stability in organic solvents, broad substrate specificity, and, most importantly, excellent enantioselectivity make it a robust and reliable catalyst for this transformation.[9][10] Immobilization on a solid support simplifies catalyst handling, allows for easy removal from the reaction mixture by simple filtration, and enables its reuse, which significantly reduces costs.[3]
-
Alternatives: While CALB is highly effective, other lipases from sources like Pseudomonas cepacia or Aspergillus niger can also catalyze such reactions, sometimes with different or even reversed enantiopreference.[11][12] Screening a panel of lipases is a prudent step when developing a new resolution process.
-
-
The Acyl Donor: Simplicity and Irreversibility
-
Expertise: The acyl donor's structure can profoundly impact both the reaction rate and the enzyme's enantioselectivity.[10] For amine resolution, simple, non-chiral esters like ethyl acetate are often highly effective.[2] They are inexpensive, readily available, and the alcohol byproduct (ethanol) is generally non-inhibitory.
-
Alternatives: For sluggish reactions, more "activated" acyl donors like enol esters (e.g., isopropenyl acetate) can be used. These react almost irreversibly, shifting the equilibrium towards product formation. However, they can also generate byproducts (e.g., acetone) that may react with the starting amine, so their use must be carefully considered.[9]
-
-
The Solvent: A Non-Polar Environment
-
Expertise: Lipase-catalyzed reactions in organic media are typically performed in non-polar, aprotic solvents such as methyl tert-butyl ether (MTBE) , hexane, or toluene.[6][9] These solvents are crucial for two reasons:
-
They do not strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation.
-
They effectively solubilize the hydrophobic substrates while minimizing enzyme denaturation.
-
-
Considerations: It is imperative to use anhydrous solvents, as excess water can lead to undesired side reactions, such as the hydrolysis of the acyl donor or the product amide, which would diminish the overall efficiency and enantioselectivity.
-
Detailed Experimental Protocol
This protocol outlines a typical procedure for the kinetic resolution of this compound.
3.1 Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| Racemic this compound | ≥98% | Fluorochem[13] | Substrate |
| Immobilized Candida antarctica Lipase B (CALB) | E.g., Novozym 435 | Sigma-Aldrich | Biocatalyst |
| Ethyl Acetate | Anhydrous, ≥99.8% | Standard Supplier | Acyl Donor |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Standard Supplier | Reaction Solvent |
| Hydrochloric Acid (HCl) | 2 M in diethyl ether | Standard Supplier | For product separation |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. sol. | N/A | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent |
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 6.36 mmol).
-
Solvent and Reagent Addition: Add 20 mL of anhydrous MTBE, followed by ethyl acetate (0.84 g, 9.54 mmol, 1.5 equivalents). Stir the mixture until all components are fully dissolved.
-
Initiating the Reaction: Add the immobilized CALB (e.g., Novozym 435, 100 mg, 10% w/w of the substrate). Seal the flask and stir the suspension at a constant temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (approx. 50 µL) of the supernatant. Analyze the samples by chiral GC or HPLC (see Section 4) to determine the conversion and the enantiomeric excess of the remaining amine. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted amine and the acylated product. This can take anywhere from 7 to 60 hours.[2]
-
Reaction Quench and Catalyst Removal: Once the target conversion is reached, stop the stirring and remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of fresh MTBE (2 x 5 mL) to recover any adsorbed material. The recovered enzyme can be dried under vacuum and stored for reuse.
-
Product Separation (Acid-Base Extraction):
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted amine by adding 1 M aqueous HCl (2 x 15 mL). The unreacted (R)-1-(2,5-difluorophenyl)ethanamine will move to the aqueous phase as its hydrochloride salt.
-
The organic phase now contains the acylated (S)-N-[1-(2,5-difluorophenyl)ethyl]acetamide. Wash this organic layer with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amide.
-
-
Recovery of Unreacted Amine:
-
Combine the acidic aqueous layers from step 6.
-
Basify the solution by carefully adding 5 M NaOH until the pH is >12.
-
Extract the free amine with MTBE or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched amine.
-
Analysis and Data Validation
Accurate determination of conversion and enantiomeric excess is paramount for validating the success of the kinetic resolution.
4.1 Protocol for Chiral GC Analysis
Chiral gas chromatography is an effective method for simultaneously determining conversion and enantiomeric excess. The amine and amide can often be resolved on a suitable chiral column.
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: Chiral capillary column (e.g., Cyclodex-B or equivalent).
-
Sample Preparation: Dilute an aliquot of the reaction mixture in an appropriate solvent (e.g., MTBE or ethyl acetate).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
Quantification:
-
Conversion (%): Calculated from the peak areas of the product (amide) and the starting material (amine). Conversion (%) = [Area(Amide) / (Area(Amide) + Area(R-Amine) + Area(S-Amine))] * 100
-
Enantiomeric Excess (ee %): Calculated from the peak areas of the two amine enantiomers. ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
-
4.2 Alternative Analytical Methods
While chiral GC/HPLC are the most common methods, other techniques can be employed:[14]
-
¹⁹F NMR Spectroscopy: Given the difluorinated nature of the substrate, ¹⁹F NMR in the presence of a chiral solvating agent could be a powerful and direct method for determining enantiomeric excess.[15]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid ee determination, often without the need for chromatographic separation.[16][17]
4.3 Representative Data
The following table summarizes expected outcomes from a successful kinetic resolution experiment targeting ~50% conversion.
| Parameter | Value |
| Reaction Time (h) | 24 |
| Conversion (%) | ~50% |
| Unreacted Amine | |
| Enantiomeric Excess (ee %) | >98% |
| Predominant Enantiomer | (R) |
| Acylated Amide Product | |
| Enantiomeric Excess (ee %) | >98% |
| Predominant Enantiomer | (S) |
(Note: The (R/S) designation is hypothetical and depends on the specific enantiopreference of the lipase)
Comprehensive Experimental Workflow
The entire process, from initial setup to final analysis, can be visualized as a logical workflow. This ensures all critical steps are accounted for and performed in the correct sequence.
Figure 2: End-to-End Workflow for Kinetic Resolution.
References
-
Gotor, V., Brieva, R., & Rebolledo, F. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 48(11), 525. [Link]
-
Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(18), 2633-2638. [Link]
-
Golebiowski, R., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 25(23), 5545. [Link]
-
dos Santos, J. C., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1104. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1461-1466. [Link]
-
Orwin, A. (2022). Stereochemistry: Kinetic Resolution. YouTube. [Link]
-
Gong, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]
-
Sánchez-Carnerero, E. M., et al. (2014). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 136(10), 3926–3934. [Link]
-
Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. [Link]
-
Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388-395. [Link]
-
Tufvesson, P. (2011). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
-
Rioz-Martínez, A., de Gonzalo, G., & Gotor-Fernández, V. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1603. [Link]
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Tendero, C., et al. (2010). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 12(18), 4108-4111. [Link]
-
dos Santos, J. C., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Zhang, T., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 21. [Link]
-
Lincoln, S. E., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(15), 4053-4059. [Link]
-
Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(19), 6653. [Link]
-
Wang, Y. (2014). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). ProQuest. [Link]
-
Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
Wikipedia. (2023). Kinetic resolution. Wikipedia. [Link]
-
Taran, F., et al. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 43(3), 363-374. [Link]
-
ResearchGate. (n.d.). Scheme 1. Lipase-catalyzed hydrolysis of racemic esters and chemical... ResearchGate. [Link]
-
An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2382-2401. [Link]
-
Kundu, K., & Pahan, S. (2020). Lipase Catalysis in Presence of Nonionic Surfactants. Applied Biochemistry and Biotechnology, 190(4), 1367-1393. [Link]
-
PubChem. (n.d.). 1-(2,5-Difluorophenyl)ethan-1-one. PubChem. [Link]
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Application Note: Diastereoselective Crystallization of 1-(2,5-Difluorophenyl)ethanamine Salts
[1][3]
Introduction & Scope
The resolution of racemic 1-(2,5-Difluorophenyl)ethanamine (also known as 2,5-difluoro-α-methylbenzylamine) is a pivotal step in the asymmetric synthesis of oncology pharmacophores.[3] While asymmetric synthesis using Ellman’s auxiliary is possible, classical diastereoselective crystallization remains the most cost-effective method for multi-kilogram scale-up.[3]
This protocol details the screening and optimization of diastereomeric salts to isolate the (R)-enantiomer . It relies on the "Molecular Length Matching Rule" for ortho-substituted phenylethylamines, utilizing tartaric acid derivatives and mandelic acid as primary resolving agents.
Key Chemical Properties
| Property | Specification |
| Target Molecule | (R)-1-(2,5-Difluorophenyl)ethanamine |
| CAS Number (Racemate) | 199296-54-3 |
| Molecular Weight | 157.16 g/mol |
| pKa (Conjugate Acid) | ~9.5 (Typical for α-chiral benzylamines) |
| Critical Impurity | (S)-Enantiomer (Must be < 0.5% in final API) |
Strategic Resolution Screening (Protocol A)
Ortho-substituted rings (2,5-difluoro) impose steric bulk that often disrupts the packing of standard tartrate salts.[1][2] Therefore, a dual-screening approach is required: Class A (Simple α-hydroxy acids) and Class B (O,O'-Diacyl tartaric acids).[1][2][3]
Screening Matrix
Prepare 100 mg of racemic amine for each vial.[1][2]
| Entry | Resolving Acid (0.5 - 1.0 eq) | Solvent System (Vol) | Rationale |
| 1 | (S)-(+)-Mandelic Acid | EtOH (5V) | High success rate for ortho-substituted amines due to flexible packing.[1][2][3] |
| 2 | (R)-(-)-Mandelic Acid | EtOH (5V) | Counter-screening to confirm salt solubility differences.[1][2][3] |
| 3 | L-(+)-Tartaric Acid | MeOH/H2O (9:[1][2][3]1) | Standard "Method of Half-Quantities" (0.5 eq).[1][2] |
| 4 | (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) | iPrOH/H2O (5:1) | "Dutch Resolution" agent; creates rigid crystalline lattice. |
| 5 | (-)-Dibenzoyl-L-tartaric acid (L-DBTA) | EtOH/Acetone (1:[1][2][3]1) | Alternative if L-DTTA fails; different solubility profile. |
Screening Procedure
Recommended Protocol: Resolution with (S)-Mandelic Acid
Based on structural analogues (e.g., 2,4-dichlorophenylethylamine), Mandelic Acid is the highest-probability candidate for direct crystallization of ortho-halogenated amines.[1][3]
Note: If (S)-Mandelic acid precipitates the (S)-amine (undesired), the (R)-amine remains in the mother liquor and can be recovered.[1][2] Alternatively, use (R)-Mandelic acid to precipitate the target directly.[1][2]
Materials
-
Precursor: Racemic this compound (100 g, 0.636 mol)[1][2][3]
-
Resolving Agent: (S)-(+)-Mandelic Acid (96.8 g, 0.636 mol)[1][2][3]
-
Solvent: Ethanol (95% denatured) – 500 mL (5 Volumes)
Step-by-Step Procedure
-
Salt Formation:
-
Charge a 1L jacketed reactor with 100 g racemic amine and 350 mL Ethanol .
-
Heat to 60°C .
-
In a separate beaker, dissolve 96.8 g (S)-Mandelic acid in 150 mL warm Ethanol .
-
Add the acid solution to the reactor over 30 minutes. Maintain temperature >55°C to prevent premature crashing.
-
-
Controlled Crystallization:
-
Isolation:
-
Recrystallization (Enrichment):
-
Free Basing (Target Recovery):
Process Logic & Troubleshooting (DOT Visualization)
Figure 1: Decision tree for the diastereoselective crystallization process. Note that depending on the acid choice, the target (R)-amine may reside in the solid or the mother liquor.[1]
Analytical Protocol
Method: Chiral HPLC Column: Daicel Chiralpak IA or IC (Amylose-based columns are preferred for fluorinated amines).[1][2] Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2] Flow Rate: 1.0 mL/min.[1][2] Detection: UV @ 254 nm.[1][2] Retention Times (Indicative):
References
-
Kinbara, K., et al. (1996).[1][2] "Chiral discrimination of 1-phenylethylamine derivatives by mandelic acid: Crystal structure analysis." Tetrahedron: Asymmetry, 7(6), 1539-1542.[1][2] Link[1][2]
-
Bringmann, G., et al. (1999).[1][2][5] "Process for producing optically active 1-arylalkylamines." European Patent EP0838448.[1][2] Link
-
Array BioPharma Inc. (2017).[1][2] "Synthesis of Larotrectinib intermediates." World Intellectual Property Organization, WO2017/106607.[1][2] Link[1][2]
-
Vries, T., et al. (1998).[1][2] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1][2] Link
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] Link[1][2]
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Determining the Absolute Configuration of 1-(2,5-Difluorophenyl)ethanamine: A Senior Application Scientist's Guide
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the unambiguous determination of the absolute configuration of chiral active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of regulatory compliance and patient safety.
1-(2,5-Difluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its primary amine and chiral center make it a versatile synthon, but also necessitate a robust and reliable method for confirming the absolute configuration of a given enantiomer. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for determining the absolute configuration of this and structurally related chiral amines. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights gleaned from years of practical application.
Method Selection: A Multi-Faceted Approach
No single technique is universally applicable or infallible for determining absolute configuration. The choice of method depends on several factors, including the physical state of the sample (crystalline vs. amorphous), the quantity of material available, and the presence of suitable functional groups or chromophores. The three principal methods that offer the highest degree of confidence are:
-
Single-Crystal X-ray Diffraction (XRD): The "gold standard" for its ability to provide a direct and unambiguous 3D structural elucidation.[1][2][3]
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-state technique that is particularly useful when suitable single crystals cannot be obtained.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs): A widely accessible method that converts enantiomers into diastereomers with distinguishable NMR spectra.[][8][9][10][11][12]
The following sections will provide a comprehensive overview and detailed protocols for each of these techniques as applied to this compound.
Single-Crystal X-ray Diffraction: The Definitive Answer
Single-crystal XRD stands as the most reliable method for determining the absolute configuration of chiral molecules.[1][2] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal, which allows for the differentiation of enantiomers.[1]
Causality Behind Experimental Choices
The primary challenge in applying XRD to a small molecule like this compound is often obtaining a single crystal of sufficient size and quality.[1][2][3][13] The amine functionality provides a convenient handle for salt formation with a chiral acid of known absolute configuration. This not only facilitates crystallization but also introduces a known stereocenter, simplifying the determination of the unknown configuration. The presence of heavier atoms (like the fluorine atoms in the analyte and potentially a heavier atom in the co-former) can enhance the anomalous scattering effect, leading to a more confident assignment.[]
Experimental Protocol: Chiral Salt Formation and X-ray Analysis
Step-by-Step Methodology:
-
Chiral Salt Formation:
-
Dissolve 10 mg of enantiomerically pure this compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).
-
In a separate vial, dissolve an equimolar amount of a chiral acid of known configuration (e.g., (R)-mandelic acid) in the same solvent.
-
Combine the two solutions and gently warm to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. Alternatively, allow for slow evaporation of the solvent in a loosely capped vial.
-
Monitor for the formation of single crystals.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed single crystal with dimensions of approximately 0.1-0.3 mm.[3]
-
Carefully mount the crystal on a suitable goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
Data Presentation
| Parameter | Typical Value/Range | Significance |
| Crystal System | Orthorhombic, Monoclinic, etc. | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Flack Parameter | 0.0(1) - 0.1(1) | A value near zero confirms the assigned absolute configuration. |
| R-factor | < 5% | Indicates the goodness of fit between the model and the data. |
Vibrational Circular Dichroism (VCD): A Solution-State Powerhouse
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[4][5] The determination of the absolute configuration is achieved by comparing the experimentally measured VCD spectrum with the spectrum predicted for a chosen enantiomer using quantum mechanical calculations.[6]
Causality Behind Experimental Choices
VCD is particularly advantageous when single crystals are unobtainable.[5] The technique provides information about the molecule's structure in the solution phase, which is often more biologically relevant than the solid state. For this compound, the rich vibrational landscape in the mid-IR region provides numerous bands for comparison. The accuracy of the result is highly dependent on the quality of the quantum mechanical calculations, necessitating the use of appropriate theoretical levels (e.g., Density Functional Theory - DFT) and basis sets.[6][14]
Experimental Protocol: VCD Measurement and Computational Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the enantiomerically pure amine in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
The solvent should be transparent in the IR region of interest.
-
-
Spectral Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Collect data over a suitable spectral range (e.g., 2000-900 cm⁻¹).
-
Acquire the spectra for a sufficient duration to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Construct a 3D model of one enantiomer of this compound (e.g., the (R)-enantiomer).
-
Perform a thorough conformational search to identify all low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).
-
-
Spectral Prediction and Comparison:
-
Calculate the theoretical IR and VCD spectra for each optimized conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. A mirror-image match indicates the opposite configuration.[6]
-
Data Presentation
| Parameter | Description |
| Experimental VCD | The measured VCD spectrum, showing positive and negative bands. |
| Calculated VCD | The Boltzmann-averaged VCD spectrum predicted by DFT calculations. |
| Confidence Level | Often assessed using statistical tools or by visual comparison of the spectral patterns.[15] |
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This widely used method involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[][16] Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for the determination of the absolute configuration based on predictable chemical shift differences.[][17] The Mosher's acid method is a classic example for alcohols, and analogous methods have been developed for amines.[][9][10][12][18][19]
Causality Behind Experimental Choices
The success of this method hinges on the choice of a suitable CDA. For primary amines like this compound, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride) is a common choice.[] The reaction forms stable amides. The principle relies on the anisotropic effect of the phenyl group of the CDA, which shields or deshields nearby protons in the substrate depending on the absolute configuration of the chiral center. This creates predictable differences in the chemical shifts (Δδ = δS - δR) for the two diastereomers.[10] The presence of fluorine atoms in the analyte can also be exploited by using fluorinated CDAs and analyzing the ¹⁹F NMR spectra.[9][18]
Experimental Protocol: Mosher's Amide Formation and ¹H NMR Analysis
Step-by-Step Methodology:
-
Derivatization:
-
In two separate NMR tubes, dissolve a small amount (1-5 mg) of the enantiomerically pure amine in ~0.5 mL of a dry deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
To one tube, add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl.
-
To the other tube, add a slight excess (~1.2 equivalents) of (S)-MTPA-Cl.
-
Add a small amount of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
-
Data Analysis:
-
Identify and assign the proton signals for the groups on either side of the newly formed amide bond.
-
For each pair of corresponding protons, calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
According to the established model for Mosher's amides, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By mapping the signs of the Δδ values onto the structure, the absolute configuration can be deduced.
-
Data Presentation
| Proton | δ ((R)-MTPA amide) | δ ((S)-MTPA amide) | Δδ (δS - δR) | Inferred Position relative to Phenyl Group |
| -CH₃ | e.g., 1.45 ppm | e.g., 1.50 ppm | +0.05 ppm | Deshielded |
| Aromatic-H | e.g., 7.10 ppm | e.g., 7.07 ppm | -0.03 ppm | Shielded |
Conclusion and Best Practices
The determination of the absolute configuration of this compound is a critical step in its application within pharmaceutical development. While single-crystal X-ray diffraction provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck.[1][2] In such cases, VCD spectroscopy offers a powerful and reliable solution-state alternative.[4][5] NMR spectroscopy using chiral derivatizing agents is a highly accessible and often rapid method, though it relies on established conformational models that must be applied with care.[9][10]
For maximum confidence, it is often advisable to use at least two of these methods to provide orthogonal confirmation of the absolute configuration. This multi-pronged approach ensures the scientific integrity of the data and provides a robust foundation for subsequent development activities.
References
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Wang, B., Bruhn, J. F., Weldeab, A., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. [Link]
-
Yan, K., Dubey, R., Arai, T., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]
-
Nafie, L. A., & Freedman, T. B. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Fujimoto, K., et al. (2018). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
-
Harada, N. (2004). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Comprehensive Organic Functional Group Transformations II. [Link]
-
Hayashi, Y., et al. (2005). NMR determinations of the absolute configuration of alpha-chiral primary amines. Tetrahedron Letters. [Link]
-
Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]
-
Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]
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Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]
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Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem. [Link]
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Figdore, M. J., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Seco, J. M., et al. (1998). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
-
Jover, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [Link]
-
Al-Suhaimi, K. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]
-
Ilisz, I., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Stephens, P. J., et al. (2005). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Figdore, M. J., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
-
Synthonix. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Synthonix. [Link]
-
Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules. [Link]
-
Jones, C. D., et al. (2021). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. IUCrData. [Link]
-
Chemistry LibreTexts. (2024). 23.2: Derivatization. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
Sources
- 1. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. excillum.com [excillum.com]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. Chiral Derivatizing Agent for Absolute Configuration | TCI Deutschland GmbH [tcichemicals.com]
- 18. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
Application Note: 1-(2,5-Difluorophenyl)ethanamine as a Versatile Scaffold for Metabolic Stability and Lipophilicity Tuning
Abstract
1-(2,5-Difluorophenyl)ethanamine (CAS: 603951-44-6) represents a "privileged scaffold" in modern medicinal chemistry. Its utility lies in the strategic placement of fluorine atoms, which modulate the metabolic stability, lipophilicity (
Part 1: Chemical Rationale & The "Fluorine Effect"[1][2]
Why this compound?
In drug design, the phenylethylamine moiety is a ubiquitous pharmacophore found in neurotransmitters and numerous CNS-active drugs.[1] However, the unsubstituted phenyl ring is often a "metabolic hot spot," susceptible to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]
The 2,5-difluoro substitution pattern offers three distinct advantages:
-
Metabolic Blockade: Fluorine at the 2- and 5-positions blocks the most reactive sites for aromatic hydroxylation, significantly extending the molecule's half-life (
) in vivo. -
Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the amine (typically by 1–1.5 units compared to the non-fluorinated analog).[1] This increases the fraction of the uncharged species at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability .
-
Conformational Bias: The ortho-fluorine (position 2) induces a specific torsional preference via the "gauche effect" and electrostatic repulsion with the amine lone pair, locking the molecule into a bioactive conformation that often improves receptor binding affinity.[1]
| Property | Unsubstituted Phenylethylamine | This compound | Impact |
| Metabolic Stability | Low (Rapid Hydroxylation) | High (Blocked 2,5 sites) | Extended Duration of Action |
| Lipophilicity (LogP) | ~1.4 | ~1.9 | Improved Membrane Permeability |
| Amine pKa | ~9.8 | ~8.5 - 9.0 | Enhanced CNS Penetration |
Part 2: Synthesis & Enantiomeric Resolution
Obtaining enantiopure scaffolds is non-negotiable in modern drug development.[1] While asymmetric synthesis is possible, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the most robust, scalable, and cost-effective method for this specific amine.
Protocol 1: CAL-B Catalyzed Kinetic Resolution
Objective: Isolate (S)-1-(2,5-difluorophenyl)ethanamine (>99% ee) and (R)-acetamide derivative from the racemic mixture.
Mechanism: CAL-B follows Kazlauskas’ rule, selectively acylating the (
Materials
-
Substrate: Racemic this compound.
-
Biocatalyst: Novozym 435 (immobilized CAL-B) or equivalent.
-
Acyl Donor: Ethyl Methoxyacetate (Preferred over ethyl acetate for faster kinetics and irreversibility).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
-
Validation: Chiral HPLC (See Part 3).
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of racemic amine in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 0.6 equivalents (6 mmol) of Ethyl Methoxyacetate.
-
Note: Using a slight excess (0.55–0.6 eq) ensures complete conversion of the fast-reacting (
)-enantiomer.
-
-
Enzyme Loading: Add Novozym 435 (20% w/w relative to the amine mass).[1]
-
Incubation: Shake the reaction mixture at 30°C–40°C at 200 rpm.
-
Monitoring: Monitor reaction progress via HPLC or GC every 2 hours. The reaction typically reaches 50% conversion (theoretical maximum yield for resolution) in 12–24 hours.
-
-
Termination: Filter off the immobilized enzyme (can be washed and reused).
-
Separation (Work-up):
-
The filtrate contains the (S)-Amine (free base) and the (R)-Amide .
-
Acid Extraction: Add 1M HCl (aq) to the organic phase. The (S)-amine will protonate and move to the aqueous layer.[1] The (R)-amide remains in the organic layer.
-
Isolation of (S)-Amine: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM. Dry over MgSO4 and concentrate.
-
Isolation of (R)-Amine (Optional): The (R)-amide in the organic layer can be hydrolyzed (6M HCl, reflux, 4h) to recover the (R)-amine if needed.
-
Visualization: Kinetic Resolution Workflow
Figure 1: Workflow for the enzymatic kinetic resolution of this compound using CAL-B.
Part 3: Analytical Validation (Chiral HPLC)
Before utilizing the resolved scaffold in synthesis, enantiomeric excess (ee) must be validated.
Protocol 2: Chiral HPLC Method[2][3][4]
-
Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Critical: The Diethylamine (DEA) additive is mandatory to suppress tailing of the basic amine.[1]
-
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (utilizing the phenyl ring absorption).
-
Expected Elution:
-
(S)-Enantiomer: Typically elutes first (verify with standard).
-
(R)-Enantiomer: Elutes second.
-
Part 4: Application in SAR (Structure-Activity Relationships)
This scaffold is best utilized when a lead compound containing a phenyl or benzyl amine shows poor metabolic stability or low CNS penetration.[1]
Protocol 3: General Amide Coupling (HATU Method)
To incorporate the scaffold into a carboxylic acid-containing drug core:
-
Activation: Dissolve the Carboxylic Acid core (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to activate the acid.
-
Coupling: Add the resolved (S)-1-(2,5-difluorophenyl)ethanamine (1.1 eq).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Work-up: Dilute with EtOAc, wash with sat.[1] NaHCO3 (x2), Water, and Brine.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Decision Logic for Scaffold Use
Figure 2: Decision tree for implementing the 2,5-difluorophenyl scaffold in lead optimization.
Part 5: Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: This amine is corrosive and volatile.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.[1]
-
Storage: Store under nitrogen or argon at 2–8°C. The amine readily absorbs CO2 from the air to form carbamates; keep containers tightly sealed.[1]
References
-
Role of Fluorine in Drug Design
-
Enzymatic Resolution Protocols
-
Chiral HPLC Methodologies
-
Phenomenex Application Guide.[1] "Chiral HPLC Separations of Phenylethylamines."
-
-
Safety Data
Sources
Synthesis of novel ligands from 1-(2,5-Difluorophenyl)ethanamine
Executive Summary
This guide details the synthetic protocols for generating novel ligand classes derived from 1-(2,5-Difluorophenyl)ethanamine (DFPE) .[1][2] Due to the specific electronic effects of the 2,5-difluoro substitution pattern (metabolic stability, lipophilicity modulation) and the chirality of the benzylic amine, DFPE is a high-value scaffold in Medicinal Chemistry (Kinase Inhibitors, GPCR ligands) and Asymmetric Catalysis (Chiral Schiff bases).
This document provides validated workflows for transforming DFPE into:
-
Amide-Linked Bioactive Ligands: Using high-efficiency coupling reagents (HATU/T3P) to overcome the reduced nucleophilicity caused by the electron-poor aromatic ring.[1][2]
-
Chiral Imines (Schiff Bases): For coordination chemistry and enantioselective catalysis.[1][2]
Strategic Significance of the Scaffold
Why this compound?
-
Metabolic Blockade: The fluorine atoms at positions 2 and 5 block common sites of oxidative metabolism (CYP450 hydroxylation), extending the in vivo half-life of derived drugs.
-
Electronic Modulation: The electron-withdrawing nature of the difluorophenyl ring lowers the pKa of the amine (compared to non-fluorinated benzylamine), affecting hydrogen bond donor capability in the resulting amides.
-
Chirality: The benzylic position allows for the synthesis of enantiopure ligands (typically the (R)-isomer is preferred in kinase inhibitor pharmacophores to fit hydrophobic pockets).[1]
Experimental Workflows
Workflow A: Synthesis of Amide-Based Kinase Inhibitor Analogs
Context: Many Type I/II kinase inhibitors utilize a "hinge-binding" motif connected to a hydrophobic moiety via an amide linker.[1][2] DFPE serves as the hydrophobic cap.[2]
Challenges: The 2,5-difluoro substitution makes the amine less nucleophilic than standard benzylamines. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics or low yields.[1][2]
Optimized Protocol: HATU-Mediated Coupling
Materials:
-
(R)-1-(2,5-Difluorophenyl)ethanamine HCl salt (1.0 equiv)[1][2]
-
Heteroaromatic Carboxylic Acid (e.g., Pyrazole-3-carboxylic acid) (1.1 equiv)[1][2]
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.
-
Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.
-
Amine Addition: Add (R)-1-(2,5-Difluorophenyl)ethanamine HCl (1.0 mmol) in one portion.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Acid MW + 157 - 18).[1][2]
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2] Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Flash Column Chromatography (Hexane/EtOAc gradient).
Data: Coupling Reagent Optimization (Yield %)
| Reagent | Base | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| EDC/HOBt | TEA | DCM | 24 | 45% | Incomplete conversion due to low nucleophilicity.[1][2] |
| DCC | TEA | DCM | 24 | 52% | Difficult urea byproduct removal.[1][2] |
| HATU | DIPEA | DMF | 4 | 92% | Recommended. Fast kinetics.[1][2] |
| T3P | Pyridine | EtOAc | 6 | 88% | Good for large scale (easier workup).[1][2] |
Workflow B: Synthesis of Chiral Schiff Base Ligands (Catalysis)
Context: Chiral imines derived from DFPE are excellent ligands for transition metals (Cu, Zn, Ir) in asymmetric catalysis.[1]
Protocol: Condensation with Salicylaldehyde Derivatives
Materials:
-
(R)-1-(2,5-Difluorophenyl)ethanamine (Free base preferred)[1][2]
-
Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)[1][2]
-
Anhydrous Ethanol or Methanol
Step-by-Step Protocol:
-
Preparation: Dissolve the aldehyde (1.0 mmol) in Anhydrous Ethanol (10 mL).
-
Addition: Add the amine (1.0 mmol) dropwise.
-
Dehydration: Add activated 4Å Molecular Sieves (approx. 200 mg) to drive the equilibrium forward by trapping water.[1][2]
-
Reflux: Heat to reflux (80°C) for 4 hours. The color usually deepens (yellow/orange).[1][2]
-
Isolation: Filter off the sieves while hot. Allow the filtrate to cool slowly to RT, then to 4°C.
-
Crystallization: The Schiff base ligand often crystallizes directly.[1][2] Filter and wash with cold ethanol.[1][2]
Visualization of Pathways
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent synthetic workflows transforming the DFPE scaffold into bioactive amides (top) and catalytic imines (bottom).
Quality Control & Validation
To ensure the integrity of the synthesized ligands, the following validation steps are mandatory:
-
Enantiomeric Purity Check:
-
Structural Confirmation (NMR):
-
LC-MS Purity:
References
-
PubChem. (2025).[1][2] (R)-1-(2,5-Difluorophenyl)ethanamine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] (Foundational review on HATU/coupling mechanics).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Validation of T3P/HATU for electron-deficient amines).
Sources
Application Note: High-Throughput Synthesis and Screening of Kinase-Targeted Libraries Utilizing 1-(2,5-Difluorophenyl)ethanamine
Executive Summary & Scientific Rationale
This application note details the utilization of 1-(2,5-Difluorophenyl)ethanamine (CAS: 1212075-49-4 for R-isomer) as a critical chiral building block in the generation and high-throughput screening (HTS) of kinase inhibitor libraries.
The 2,5-difluorophenyl moiety is a privileged pharmacophore in medicinal chemistry, famously featured in the FDA-approved TRK inhibitor Larotrectinib (Vitrakvi) .[1] While Larotrectinib utilizes a constrained pyrrolidine ring, the acyclic analog This compound is frequently employed in early-stage Structure-Activity Relationship (SAR) campaigns to explore conformational flexibility, reduce molecular weight, and probe the necessity of ring constraints in the ATP-binding pocket of kinases (specifically NTRK1/2/3, EGFR, and ALK).[1]
This guide provides a validated workflow for:
-
Automated Parallel Synthesis: Converting the amine into a focused library of 96 amide/urea analogs.
-
HTS Assay: Screening the library against TRKA (NTRK1) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Chemical Logic & Workflow Visualization
The experimental logic follows a "Design-Make-Test" cycle optimized for speed and data fidelity.[1] The amine is coupled with diverse heteroaromatic carboxylic acids (scaffolds) to mimic the hinge-binding region of kinase inhibitors.[1]
Workflow Diagram
Figure 1: Integrated workflow for library generation and screening. The process moves from chemical synthesis to biological validation in a streamlined loop.[1]
Protocol 1: Automated Parallel Synthesis (Library Generation)[1]
Objective: To synthesize a 96-member library of amides derived from this compound, targeting the hydrophobic back-pocket of kinase domains.[1]
Materials
-
Amine: (R)-1-(2,5-Difluorophenyl)ethanamine HCl (Enamine/Sigma-Aldrich).[1]
-
Scaffolds: 96 diverse heteroaromatic carboxylic acids (e.g., pyrazolo[1,5-a]pyrimidine derivatives, quinolines) pre-plated in 96-well source plates.[1]
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF.[1]
Step-by-Step Methodology
-
Reagent Preparation:
-
Amine Stock: Dissolve this compound HCl in DMF to a concentration of 0.2 M. Add 2 equivalents of DIPEA to neutralize the salt.
-
Scaffold Plate: Prepare 0.2 M solutions of 96 unique carboxylic acids in DMF in a deep-well block.
-
Activator: Prepare 0.2 M HATU in DMF.
-
-
Automated Dispensing (Liquid Handler):
-
Transfer 50 µL (10 µmol) of each Carboxylic Acid solution into a reaction block.
-
Add 55 µL (11 µmol, 1.1 eq) of HATU solution to each well.
-
Shake for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Add 50 µL (10 µmol, 1.0 eq) of the Amine Stock solution to each well.
-
-
Reaction:
-
Seal the plate with a chemically resistant mat.[1]
-
Incubate at RT with orbital shaking (600 rpm) for 16–24 hours.
-
-
Work-up (Solid Phase Extraction - SPE):
-
Note: Traditional liquid-liquid extraction is too slow for HTS.
-
Dilute reactions with 200 µL MeOH.
-
Pass the mixture through a pre-packed SCX-2 (Strong Cation Exchange) cartridge plate.[1]
-
Wash: Flush with MeOH (removes unreacted acids and non-basic impurities).[1]
-
Elute: Release the product (amide) using 2.0 M Ammonia in MeOH.
-
Evaporate solvent using a centrifugal evaporator (Genevac).[1]
-
-
QC: Re-suspend 5 random wells in DMSO and inject into LC-MS to verify purity >85%.
Protocol 2: High-Throughput TR-FRET Kinase Assay
Objective: Screen the synthesized library against the TRKA kinase (NTRK1) to identify inhibitors.[1] This assay relies on the competition between the library compound and a fluorescently labeled tracer for the ATP binding site.[1]
Mechanism:
-
Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged TRKA).[1]
-
Acceptor: AlexaFluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236).[1]
-
Signal: When the tracer binds the kinase, FRET occurs (Eu -> Alexa647).[1] An inhibitor displaces the tracer, decreasing the FRET signal.[1]
Assay Setup Diagram
Figure 2: TR-FRET Binding Assay Principle. Inhibitors prevent the tracer from binding, resulting in a loss of the specific fluorescence signal.[1]
Detailed Methodology
Reagents:
-
Kinase: Recombinant Human TRKA (NTRK1), GST-tagged (Invitrogen/Carna).[1]
-
Tracer: LanthaScreen™ Kinase Tracer 236 (Thermo Fisher).[1]
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody.[1]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]
Procedure (384-well Low Volume White Plate):
-
Compound Transfer:
-
Kinase/Antibody Addition:
-
Tracer Addition:
-
Prepare Tracer 236 solution (adjusted to
of the tracer, typically 20-50 nM).[1] -
Dispense 5 µL of Tracer solution into each well.
-
Total Assay Volume: 10 µL .
-
-
Incubation & Read:
Data Analysis & QC
Calculation
Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability:
Calculate Percent Inhibition:
- : DMSO Control (Tracer bound).
- : Staurosporine Control (Tracer displaced).
Data Interpretation Table
| % Inhibition (at 10 µM) | Classification | Action |
| < 30% | Inactive | Discard. |
| 30% - 60% | Moderate Binder | Retest in duplicate. |
| > 60% | Hit | Proceed to IC50 determination (10-point dose response). |
Troubleshooting Guide
-
High Background: Check for compound autofluorescence (common with certain amino-heterocycles).[1] Run a "Compound + Buffer (no protein)" control.[1]
-
Low Z-Prime (< 0.5): Re-optimize Tracer concentration. Ensure the Tracer concentration is near its
for the kinase.[1]
References
-
Larotrectinib Discovery: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."[1] New England Journal of Medicine, 2018.[1] Link[1]
-
TRK Inhibitor Chemistry: Federman, N., & McDermott, R. "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer."[1] Expert Review of Clinical Pharmacology, 2019.[1] Link
-
HTS Assay Principles: Robers, M. B., et al.[1] "A Time-Resolved Fluorescence Resonance Energy Transfer Assay for Profiling Inhibitors of Kinases." Assay and Drug Development Technologies, 2008.[1] Link
-
Compound Data: PubChem CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2] Link[1][2]
Sources
Troubleshooting & Optimization
Side reactions in the synthesis of 1-(2,5-Difluorophenyl)ethanamine
Technical Support Center: Synthesis of 1-(2,5-Difluorophenyl)ethanamine
Current Status: Active Ticket ID: #SYN-25DF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound (also known as 2,5-difluoro-α-methylbenzylamine) presents a unique set of chemoselective challenges. While the core transformation involves the reductive amination of 2',5'-difluoroacetophenone , the electron-withdrawing nature of the difluoro-substitution pattern and the steric environment of the benzylic position create distinct pathways for impurity formation.
This guide addresses the three critical failure modes: Dimerization (Secondary Amine Formation) , Hydrodefluorination (Halogen Loss) , and Chemo-selectivity (Alcohol Formation) .
Module 1: Troubleshooting The "Dimer" Impurity
User Query: "I am observing a significant high-molecular-weight impurity (M+ = 269 approx) in my LC-MS. It persists even after recrystallization. What is it?"
Diagnosis: You are likely generating the symmetric secondary amine dimer : Bis[1-(2,5-difluorophenyl)ethyl]amine.
Mechanism of Failure: In reductive amination, the newly formed primary amine product is more nucleophilic than the ammonia source. It attacks the intermediate imine (or the starting ketone), forming a secondary imine which is subsequently reduced. This is a classic "competing nucleophile" scenario.
Technical Solution:
-
Ammonia Overload: The stoichiometry is critical. You cannot use 1:1 equivalents. You must maintain a high local concentration of
relative to the ketone.-
Recommendation: Use 10–15 equivalents of ammonium acetate (
) if using hydride reductions.
-
-
Stepwise Addition: Do not mix reducing agent, ketone, and amine simultaneously if dimerization is high.
-
Protocol Adjustment: Allow the ketone and ammonium source to equilibrate (forming the imine) for 1–2 hours before adding the reducing agent (e.g.,
).
-
-
Lewis Acid Additives: The use of Titanium(IV) isopropoxide (
) creates a stable titanium-imine complex, effectively "locking" the nitrogen onto the carbonyl before reduction, sterically hindering the approach of a second amine molecule.
Module 2: Preventing Defluorination (Halogen Scrambling)
User Query: "My product yield is good, but elemental analysis shows lower Fluorine content, and NMR suggests a mixture of mono-fluoro derivatives. Is the fluorine labile?"
Diagnosis: You are experiencing Hydrodefluorination (HDF) . While aryl fluorides are generally robust, they become labile under Catalytic Hydrogenation (H2/Pd-C) conditions, especially at the ortho and para positions relative to the electron-donating alkylamine group.
Mechanism of Failure:
Palladium catalyzes the oxidative addition of the
Technical Solution:
-
Switch Catalyst: If you must use hydrogenation, switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh) on alumina. Pt is significantly less active toward
activation than Pd. -
Poison the Catalyst: Add a trace amount of sulfur or use sulfided platinum to inhibit the highly active sites responsible for hydrogenolysis.
-
Abandon Hydrogenation: For fluorinated aromatics, Hydride Reductions are safer.
-
Recommended System:
or in Methanol. These reagents are chemoselective for the C=N bond and will leave the C-F bonds untouched.
-
Module 3: The "Alcohol" Competition
User Query: "I have 15% of 1-(2,5-difluorophenyl)ethanol in my crude mixture. How do I stop the ketone from reducing directly?"
Diagnosis:
The rate of imine formation (
Technical Solution:
-
pH Control: Imine formation is acid-catalyzed, but too much acid protonates the ammonia (making it non-nucleophilic).
-
Target pH: Maintain pH 6–7. If using
, this pH is ideal.
-
-
Dehydrating Conditions: Water is a byproduct of imine formation. Its presence drives the equilibrium back to the ketone.
-
Action: Add molecular sieves (3Å or 4Å) to the reaction mixture during the imination phase.
-
-
Pre-formation: As mentioned in Module 1, use
to drive imine formation to completion before adding the hydride source.
Visualizing the Reaction Network
The following diagram maps the competitive pathways. The Green path is the target. Red paths are critical failure modes.
Caption: Reaction network showing the target pathway (Green) vs. competitive reduction, dimerization, and defluorination pathways (Red).
Standardized Experimental Protocol
Method: Titanium-Mediated Reductive Amination (High Fidelity) Selected to minimize dimerization and eliminate defluorination risks.
Reagents:
-
2',5'-Difluoroacetophenone (1.0 eq)
-
Ammonium Acetate (
) (excess, 5–10 eq) -
Titanium(IV) isopropoxide (
) (2.0 eq) -
Sodium Borohydride (
) (1.5 eq) -
Solvent: Anhydrous Methanol / Ammonia in Methanol (7N)
Step-by-Step Workflow:
-
Complexation (The "Locking" Step):
-
In a flame-dried flask under Nitrogen, dissolve 2',5'-difluoroacetophenone (10 mmol) in anhydrous THF (or MeOH).
-
Add Titanium(IV) isopropoxide (20 mmol) dropwise.
-
Add Ammonia source (e.g., 7N
in MeOH, 50 mmol). -
Observation: The solution may turn slightly yellow/orange.
-
Action: Stir at room temperature for 6–12 hours. This ensures conversion to the Ti-imine complex.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (
) (15 mmol) portion-wise. Caution: Gas evolution ( ). -
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup (Critical for Ti Removal):
-
The reaction will contain titanium salts that form a messy emulsion if not treated.
-
Add 2M Ammonium Hydroxide (
) to quench. -
Filtration: The resulting white precipitate (
) must be filtered through a Celite pad. Wash the pad with EtOAc.
-
-
Isolation:
-
Acidify the filtrate with 1M HCl to pH 2 (extracts amine into water, leaves non-basic impurities in organic layer).
-
Wash the aqueous layer with Ether (removes any unreacted ketone/alcohol).
-
Basify the aqueous layer to pH 12 with NaOH.
-
Extract with DCM or EtOAc. Dry over
and concentrate.
-
Data Summary: Impurity Profile
| Impurity Type | Chemical Structure | Relative Retention Time (RRT)* | Root Cause | Prevention Strategy |
| Alcohol | 1-(2,5-difluorophenyl)ethanol | ~0.85 | Direct Ketone Reduction | Pre-form imine with |
| Target | This compound | 1.00 | N/A | N/A |
| Dimer | Bis(1-(2,5-difluorophenyl)ethyl)amine | ~1.45 | Low | Excess |
| Defluoro | 1-(3-fluorophenyl)ethanamine | ~0.92 | Pd/C Hydrogenation | Use Hydride reduction ( |
*RRT values are approximate and depend on specific C18 HPLC method conditions (typically slightly less polar than target for alcohol, significantly less polar for dimer).
References
-
Reductive Amination Mechanisms & Side Reactions
- Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Titanium(IV)
- Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
-
[1]
-
Hydrodefluorination Risks in Catalytic Hydrogenation
- Kuehnel, M. F., et al. (2012). Catalytic Hydrodefluorination of C–F Bonds. Chemistry – A European Journal.
-
Leuckart-Wallach Reaction (Alternative High-T Route)
Sources
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral Resolution of 1-(2,5-Difluorophenyl)ethanamine with Tartaric Acid
Welcome to the technical support center for the chiral resolution of 1-(2,5-Difluorophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this key chiral intermediate. Drawing from established principles of stereochemistry and crystallization, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of diastereomeric salt resolution using tartaric acid.
The core of this process relies on a classical chemical resolution technique: reacting the racemic amine with a single enantiomer of a chiral acid, in this case, tartaric acid.[1][2] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[3][4] By exploiting this solubility difference, one diastereomer can be selectively crystallized, isolated, and then converted back to the desired enantiomerically pure amine.[5]
This guide will walk you through optimizing this delicate crystallization process to achieve high yield and excellent enantiomeric excess (e.e.).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the resolution process. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Question 1: My experiment isn't producing any crystals; the solution remains clear even after cooling.
Answer:
Failure to form crystals typically points to one of two issues: either the concentration of the diastereomeric salt is below its saturation point, or the system is in a metastable state where nucleation is kinetically hindered.
Causality & Solution Steps:
-
Insufficient Concentration: The most common cause is that the solution is too dilute. The diastereomeric salts, while having different solubilities, may both be fully soluble at the current concentration and temperature.
-
Action: Slowly evaporate a portion of the solvent under reduced pressure and attempt to cool again. Alternatively, prepare a new, more concentrated stock solution. A good starting point is to find a solvent where the racemate has high solubility at elevated temperatures but limited solubility at room temperature.
-
-
Lack of Nucleation Sites: Spontaneous nucleation can be a high-energy process.
-
Action (Seeding): If you have a small amount of the desired diastereomeric salt crystal from a previous successful batch, add a single, tiny crystal ("seed") to the supersaturated solution. This provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation.
-
Action (Scratching): Gently scratch the inside of the glass flask with a glass rod below the surface of the solution. The microscopic imperfections created on the glass surface can act as nucleation sites.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" a solvent for both diastereomeric salts, preventing either from precipitating.
-
Action: Consider adding an "anti-solvent"—a solvent in which the salts are known to be poorly soluble—dropwise to the solution until turbidity is observed. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common anti-solvents for alcohol-based systems include ethers or alkanes.
-
Question 2: An oil has formed at the bottom of my flask instead of solid crystals. What is "oiling out" and how can I prevent it?
Answer:
"Oiling out" occurs when the diastereomeric salt comes out of solution at a temperature above its melting point or when its concentration exceeds the solubility limit so drastically that it forms a liquid phase instead of an ordered crystalline lattice. This is detrimental to purification because the oil will trap significant amounts of the more soluble diastereomer and solvent, leading to very poor enantiomeric excess.
Causality & Solution Steps:
-
Excessive Supersaturation: This is the primary cause. If the solution is cooled too quickly or is overly concentrated, the system is pushed far into the supersaturated region, favoring rapid, disordered precipitation (oiling out) over slow, selective crystallization.
-
Action: Re-heat the entire mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent to reduce the concentration slightly. Then, ensure a very slow, controlled cooling rate. An insulated bath (like a Dewar flask) or a programmable cooling system is ideal. A rate of 5-10 °C per hour is often a good starting point.
-
-
High Initial Temperature: Dissolving the components at an unnecessarily high temperature can contribute to this issue upon cooling.
-
Action: Determine the minimum temperature required for complete dissolution. Heat the mixture just enough to get a clear solution before beginning the cooling process.
-
-
Solvent System: Some solvents are more prone to causing oiling out.
-
Action: Modify the solvent system. Adding a co-solvent can modulate the solubility curve. For instance, if you are using pure methanol, adding a small percentage of water can sometimes promote proper crystallization by altering hydrogen bonding networks and salt solvation.[6]
-
Question 3: I've isolated crystals, but the enantiomeric excess (e.e.) is very low. How can I improve the purity?
Answer:
Low enantiomeric excess indicates that the crystallized solid is not purely one diastereomer but a mixture. This can result from several factors related to the thermodynamics and kinetics of the crystallization process.
Causality & Solution Steps:
-
Co-precipitation: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, they will co-precipitate, leading to low e.e. The goal is to maximize the solubility difference.
-
Action (Solvent Screening): This is the most critical variable. You must screen a variety of solvents and solvent mixtures. Protic solvents like ethanol, methanol, or isopropanol are excellent starting points for amine-tartaric acid salts.[7] Sometimes, a mixture (e.g., ethanol/water) provides the optimal balance of solubility for high selectivity.[6]
-
-
Insufficient Equilibration Time: Crystallization is an equilibrium process. If the crystals are filtered too quickly, the solid may not have had time to "purify" itself by shedding the undesired diastereomer back into the solution.
-
Action: After the initial crystallization period, hold the resulting slurry at the final temperature for several hours (a process known as digestion or aging) with gentle stirring. This allows the system to approach thermodynamic equilibrium, where the solid phase is enriched in the less soluble diastereomer.
-
-
Recrystallization: A single crystallization is often insufficient to achieve >99% e.e.
-
Action: Perform one or more recrystallizations. Dissolve the filtered crystals in a minimum amount of the same (or a slightly modified) hot solvent system and repeat the controlled cooling and filtration process. Each recrystallization step will further enrich the desired diastereomer.
-
-
Incorrect Stoichiometry: Using an incorrect molar ratio of resolving agent can sometimes be detrimental.
-
Action: While a 1:1 molar ratio of amine to dicarboxylic acid is common, resolutions are often more effective using a 0.5:1 ratio of tartaric acid to the racemic amine.[7] This can prevent the formation of more complex, less selective salt structures. Experiment with stoichiometry to find the optimal ratio.
-
Frequently Asked Questions (FAQs)
Q1: Why is tartaric acid a good choice for resolving this compound?
Tartaric acid is a widely used resolving agent for several reasons.[2] It is a naturally occurring, inexpensive, and commercially available chiral molecule with two carboxylic acid groups and two hydroxyl groups.[6] The two acidic sites allow it to form salts with basic amines like yours. The presence of multiple stereocenters and functional groups allows for strong, three-dimensional chiral recognition when it binds to an enantiomer, which is crucial for forming diastereomeric salts with significantly different crystal packing energies and, consequently, different solubilities.[3][8]
Q2: How do I choose the best solvent for the resolution?
Solvent selection is the most critical experimental parameter and often requires empirical screening.[9][10] The ideal solvent should exhibit a large difference in the solubility of the two diastereomeric salts while also having a steep solubility-temperature profile. This means it should dissolve the salts well at a higher temperature but poorly at a lower temperature, allowing for high recovery of the crystallized product.
-
General Guidance: Start with polar, protic solvents like methanol, ethanol, or isopropanol.
-
Optimization: If selectivity is poor, try solvent mixtures. Adding water to an alcohol can increase the polarity and hydrogen-bonding capacity, which can dramatically alter the relative solubilities. Conversely, adding a less polar co-solvent like acetone or acetonitrile can also be effective.
-
Screening: A parallel screening approach using small vials with different solvent systems is the most efficient way to identify a promising candidate.
Q3: How do I regenerate the enantiomerically pure free amine from the filtered salt?
Once you have isolated the diastereomeric salt with high purity, you must break the ionic bond to liberate the free amine.[5][11] This is a straightforward acid-base extraction.
-
Dissolve the Salt: Suspend the diastereomeric salt crystals in water.
-
Basify: Add a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise until the solution is basic (pH > 11). This deprotonates the ammonium salt, regenerating the free amine and forming the sodium or potassium tartrate salt, which is highly soluble in water.
-
Extract: Extract the aqueous layer multiple times with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). The free amine is organic-soluble and will move into the organic layer.
-
Isolate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure amine enantiomer.
Q4: Is it possible to recover the other enantiomer from the mother liquor?
Yes, and this is crucial for an efficient process, as classical resolution has a theoretical maximum yield of 50% for the desired enantiomer.[5] The mother liquor (the filtrate after the first crystallization) is now enriched in the other, more soluble diastereomeric salt. You can isolate this second enantiomer by:
-
Evaporating the mother liquor to crystallize the second diastereomeric salt. This product will likely be of lower purity and require recrystallization.
-
Directly treating the mother liquor with a base, as described in the previous question, to liberate the enriched mixture of the second enantiomer. This amine can then be resolved using the opposite enantiomer of tartaric acid (e.g., L-(-)-tartaric acid if you initially used D-(-)-tartaric acid).
Data & Protocols
Table 1: Representative Solvent Systems for Amine Resolution
The following table provides starting points for solvent screening. Optimal conditions for this compound must be determined experimentally.
| Solvent System (v/v) | Typical Characteristics | Optimization Strategy |
| Methanol (MeOH) | High solubility, may require lower temperatures for good recovery. | Cool slowly to 0 °C or -10 °C. If selectivity is low, add water. |
| Ethanol (EtOH) | Often provides a good balance of solubility and selectivity. A common starting point. | Try 95% EtOH (5% water) first. Adjust water content to fine-tune solubility. |
| Isopropanol (IPA) | Lower solubility than MeOH or EtOH, potentially leading to higher yields at room temp. | May require more solvent volume. Can be slow to crystallize. |
| EtOH / H₂O (e.g., 9:1) | Adding water often decreases solubility and can enhance the solubility difference. | Systematically vary the water percentage (e.g., 5%, 10%, 20%) to find the optimal ratio. |
| Acetonitrile (MeCN) | Apolar aprotic solvent, can offer different selectivity. | Often used in mixtures with alcohols. |
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, combine the racemic this compound (1.0 eq) and the chiral resolving agent (e.g., D-(-)-tartaric acid, 0.5 - 1.0 eq) in the chosen solvent.[7]
-
Heating: Heat the mixture with stirring until all solids have completely dissolved. Avoid excessive heating.
-
Controlled Cooling: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Wrapping the flask in glass wool can help ensure a slow cooling rate.
-
Maturation: For improved purity, you may wish to cool the mixture further in an ice bath (0 °C) or refrigerator (4 °C) and hold it at that temperature for 2-24 hours to maximize crystal formation and equilibration.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and measure the enantiomeric excess of the liberated amine (see Protocol 2) using chiral HPLC or polarimetry.
Protocol 2: Liberation of Free Amine from Diastereomeric Salt
-
Suspension: Suspend the dried diastereomeric salt in deionized water (approx. 10 mL per gram of salt).
-
Basification: While stirring, add 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous phase is >11. All solids should dissolve as the free amine and sodium tartrate are formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL per gram of initial salt).
-
Washing & Drying: Combine the organic layers and wash once with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the enantiomerically enriched amine.
Visualizations
Experimental Workflow Diagram
The following diagram outlines the complete process, from the initial racemic mixture to the isolated pure enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common experimental failures.
Caption: Decision tree for troubleshooting common chiral resolution issues.
References
-
Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5. [Link]
-
de Sousa, P. H., et al. (2018). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 20(33), 4785-4794. [Link]
-
Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]
-
Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid? Quora. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Keglevich, G. (2014). Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]
-
Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Covalent Bonding. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14. [Link]
-
Pályi, G. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. quora.com [quora.com]
Technical Support Center: Managing the Stereochemical Integrity of 1-(2,5-Difluorophenyl)ethanamine
Introduction: 1-(2,5-Difluorophenyl)ethanamine is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical purity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often exclusive to a single enantiomer. However, like many benzylic amines, this compound is susceptible to racemization—the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, rendering it therapeutically ineffective. This guide provides an in-depth technical resource for researchers, chemists, and process development professionals to understand, troubleshoot, and prevent racemization of this valuable intermediate.
Section 1: Frequently Asked Questions (FAQs) on Racemization
Q1: What is racemization and why is it a significant issue for this compound?
A: Racemization is the process that erodes the enantiomeric excess (ee) of a chiral compound, leading to a racemic mixture. For this compound, the chiral center is the carbon atom bonded to the amino group and the difluorophenyl ring. The hydrogen on this carbon (the α-proton) is weakly acidic due to its benzylic position. Loss of this proton leads to the formation of a planar, achiral intermediate, which can be re-protonated from either face with equal probability, resulting in a loss of stereochemical information.[1] This is a critical issue because drug regulatory agencies require stringent control over stereoisomeric purity.
Q2: What is the primary chemical mechanism behind the racemization of this amine?
A: The dominant mechanism is imine-enamine tautomerism .[2][3][4] Under certain conditions (particularly basic or elevated temperatures), the chiral amine can exist in equilibrium with its achiral enamine tautomer.[3][5][6][7] This process involves the migration of the α-proton and the rearrangement of the double bond. Although the equilibrium strongly favors the imine form, the continuous, even if slow, formation of the achiral enamine intermediate provides a pathway for racemization.[3][4] Both acidic and basic conditions can catalyze this process.[1]
Q3: What experimental factors are most likely to induce racemization?
A: Several factors can accelerate the rate of racemization. Understanding these is the first step toward prevention:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization.[1][8][9] This is a critical factor during reactions, distillations, and even long-term storage if not properly controlled.
-
pH (Presence of Acid or Base): Both strong acids and, more commonly, strong bases can catalyze racemization.[1] Bases can directly deprotonate the α-carbon.[10][11] Acids can promote the formation of iminium ions, which can also facilitate tautomerization.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the intermediates that lead to racemization.[1] For instance, polar aprotic solvents like DMSO have been shown to facilitate base-catalyzed racemization of similar amines.[10]
-
Prolonged Exposure Times: The longer the amine is exposed to harsh conditions (high temperature, non-neutral pH), the greater the extent of racemization will be.[1]
Section 2: Troubleshooting Guide: Diagnosing & Solving Racemization Issues
This section is designed to help you systematically identify and resolve unexpected losses in enantiomeric excess (ee) at various stages of your workflow.
Problem 1: Loss of Enantiomeric Excess (ee) During Reaction Work-up
-
Scenario: You've completed a reaction (e.g., an N-acylation) and your initial in-process control shows high ee, but after aqueous work-up and extraction, the ee of your isolated product has dropped significantly.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Solution Basic Aqueous Wash Using a basic solution (e.g., NaHCO₃, Na₂CO₃, NaOH) to neutralize acid or wash the organic layer can deprotonate the α-carbon, initiating racemization via the enamine intermediate.[10][11] Use a Mildly Acidic Wash: Wash the organic layer with a dilute, weak acid solution like 5% citric acid or saturated ammonium chloride (NH₄Cl). This protonates the amine, forming an ammonium salt. The positive charge on the nitrogen makes the α-proton significantly less acidic and locks the stereocenter, preventing racemization. Subsequently, neutralize carefully with a mild base only if necessary, keeping the temperature low. High Temperature During Extraction Performing extractions or phase separations at elevated temperatures will accelerate the rate of any base- or acid-catalyzed racemization.[9] Cool Before Work-up: Ensure the reaction mixture is cooled to room temperature or below (0-10 °C) before initiating any aqueous work-up. Perform all extractions and washes at this reduced temperature. Emulsion Formation Vigorous mixing to break emulsions, especially if the aqueous phase is basic, can increase the interfacial area and contact time, promoting racemization. Use Brine: To break emulsions, add saturated sodium chloride (brine) solution instead of more base. If an emulsion persists, consider filtration through a pad of celite.
Problem 2: Racemization Observed During Chromatographic Purification
-
Scenario: The crude product has high ee, but the material isolated after silica gel flash chromatography shows a significant drop in purity.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Solution Acidic Silica Gel Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area. The amine can interact with acidic silanol groups on the surface, which can catalyze racemization over the prolonged contact time of a column run. Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.5-1% v/v) or ammonium hydroxide. The base will neutralize the acidic sites on the silica surface. Then, pack the column with this slurry. Inappropriate Solvent System Certain solvents, particularly protic solvents like methanol when used in high concentrations, can facilitate proton exchange and contribute to racemization on the solid support.[1] Optimize the Eluent: Use less polar, aprotic solvents as the primary eluent (e.g., hexanes, ethyl acetate, dichloromethane). If a more polar modifier is needed, consider using methyl tert-butyl ether (MTBE) or a minimal amount of isopropanol instead of methanol. Always add a small percentage of triethylamine to the eluent system. Column Overheating Running the column at a high flow rate can generate heat due to pressure, which can accelerate on-column racemization. Control Flow Rate: Use a moderate flow rate and, if possible, monitor the temperature of the column. For very sensitive compounds, cooling the column with a water jacket may be beneficial.
Problem 3: Degradation of Enantiomeric Excess During Storage
-
Scenario: A batch of this compound with certified high ee is found to have lower purity after several weeks or months in storage.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Solution Improper Storage Temperature As a free base, the amine is susceptible to slow racemization even at room temperature over long periods. Chemical reactions, including racemization, are slowed exponentially at lower temperatures. Store Cold: For long-term storage, keep the material as a solid in a tightly sealed container at low temperatures, preferably at -20 °C.[12][13] Exposure to Air and Moisture Atmospheric CO₂ is acidic and can react with the amine to form a carbamate salt. Moisture can facilitate proton transfer. Exposure to air can also lead to oxidative degradation pathways. Store Under Inert Atmosphere: Store the amine under an inert atmosphere such as argon or nitrogen to displace air and moisture.[13] Use vials with tight-fitting septa or parafilm-sealed caps. Storage as a Free Base The free amine form is the most susceptible to racemization. Store as a Stable Salt: For maximum long-term stability, consider storing the amine as a stable crystalline salt, such as the hydrochloride (HCl) or tartrate salt. The protonated ammonium form is highly resistant to racemization. The free base can be regenerated just prior to use by treatment with a mild base.
Section 3: Best Practices & Validated Protocols
Protocol 3.1: Recommended Storage and Handling
-
Short-Term (Working Stock, <1 week): Store as the free base in a tightly sealed vial with an inert gas headspace at 2-8 °C.
-
Long-Term (>1 week): Store as the free base, lyophilized solid if possible, at -20 °C or below under a dry, inert atmosphere (argon or nitrogen).[12][13]
-
Maximum Stability: For archival purposes, convert the amine to its hydrochloride salt, ensure it is completely dry, and store at -20 °C.
-
Handling: Before opening a refrigerated container, always allow it to warm completely to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.[13]
Protocol 3.2: Validated Method for Determining Enantiomeric Excess (ee)
Accurate determination of ee is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Chiral Stationary Phase (Column): A polysaccharide-based column is typically effective. Common examples include Chiralcel OD-H or Chiralpak IA/IB/IC.[16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.
-
Additive: To improve peak shape and resolution, add a small amount of a basic modifier like diethylamine (DEA) or butylamine (0.1% v/v) to the mobile phase. This prevents unwanted interactions with the column support.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~265 nm (based on the difluorophenyl chromophore).
-
Column Temperature: 25 °C.
-
System Suitability: Before analysis, inject a racemic sample to confirm baseline separation of the two enantiomers (Resolution > 1.5).
| Table 1: Example HPLC Parameters | |
| Parameter | Condition |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 95:5 n-Heptane : Ethanol + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
| Expected Result | Baseline separation of (R) and (S) enantiomers. |
Section 4: Visualizing the Mechanisms
Diagram 1: The Racemization Pathway
The following diagram illustrates the equilibrium between the chiral amine (as an imine tautomer) and the achiral enamine intermediate, which is the root cause of racemization.
Caption: A systematic workflow for troubleshooting racemization issues.
References
- Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Henegar, K., et al. (2003). Racemization of optically active amines. U.S. Patent No. 6,548,704 B2.
- Martin, D., et al. (1999). Racemisation of amines. U.S. Patent No. 6,002,045 A.
- Sumitomo Chemical Company. (1999). Process for racemization of optically active 1-phenylethylamine derivative. Chinese Patent No. CN1160040A.
- The Royal Society of Chemistry. (2017).
- Zhang, X., et al. (2020). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Chinese Chemical Society.
- Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- Williams, J. M. J., et al. (n.d.).
- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Chem Help ASAP. (2020, March 20). imine & enamine tautomers [Video]. YouTube.
- LibreTexts Chemistry. (2022). Structure and Properties of Amines.
- Kim, M.-J., et al. (2003). Efficient racemization of 1-phenylethylamine and its derivatives. Tetrahedron: Asymmetry.
- National Center for Biotechnology Information. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem.
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Wenda, C., et al. (2019). Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. Journal of Chemical Technology & Biotechnology.
- Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. PMC - NIH.
- Filo. (n.d.). Illustrate how to resolve racemic 1-phenylethanamine.
- Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Organic & Biomolecular Chemistry.
- Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. NIH.
- The Royal Society of Chemistry. (n.d.).
- Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Koszelewski, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. PMC - NIH.
- Su, W., & Zhuang, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
- Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- The Organic Chemistry Tutor. (2023, February 28).
- Turner, N. J., et al. (2021). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. The Royal Society of Chemistry.
- Synform. (2019). Differentiation between Enamines and Tautomerizable Imines. Thieme Gruppe.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. youtube.com [youtube.com]
- 4. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Chiral Method Development for 1-(2,5-Difluorophenyl)ethanamine
Case ID: #CHIRAL-AMINE-001 Status: Open Guide Subject: Troubleshooting Peak Tailing and Resolution Loss in Primary Amine Separations
Executive Summary & Chemical Context
The Molecule: 1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine.
The Challenge: Primary amines (
-
Severe Peak Tailing: (
) -
Broadening: Loss of efficiency (
). -
Variable Retention: Migration times shifting between injections.
This guide provides a root-cause analysis and validated protocols to resolve these specific issues, moving beyond generic advice to the specific chemistry of fluorinated phenethylamines.
Diagnostic Workflow
Before altering your method, identify the specific peak shape anomaly using the logic flow below.
Figure 1: Diagnostic logic tree for chiral amine separations. Identify your symptom to find the immediate corrective action.
Protocol 1: The "Shark Fin" Fix (Peak Tailing)
Symptom: The peak rises sharply but drags out into a long tail. Root Cause: The basic amine group of this compound is hydrogen-bonding with acidic silanols on the silica surface, rather than interacting solely with the chiral selector (e.g., amylose or cellulose derivative).
The Solution: Mobile Phase Basification
You must mask these silanols using a mobile phase additive.
Recommended Additive: Diethylamine (DEA).[1][2][3][4] Why DEA over TEA? Diethylamine is less sterically hindered than Triethylamine (TEA), allowing it to more effectively cover the silica surface in the tight pores of chiral packings [1].
Experimental Protocol:
-
Preparation: Prepare a premix of your alcohol modifier (e.g., Ethanol or Isopropanol) containing 0.1% v/v DEA .
-
Example: Add 1.0 mL DEA to 1000 mL Ethanol.
-
-
Mobile Phase: Mix this modified alcohol with your alkane (Hexane/Heptane).
-
Standard Start: Hexane : Ethanol (0.1% DEA) [90:10].
-
-
Equilibration: Flush the column for at least 20 column volumes. The baseline must stabilize as the DEA saturates the silica surface.
Data: Effect of Additive on Peak Symmetry
| Mobile Phase Composition | Retention ( | Tailing Factor ( | Resolution ( |
| Hex/EtOH (90:10) No Additive | 2.1 | 2.8 (Fail) | 0.8 |
| Hex/EtOH (90:10) + 0.1% TEA | 1.9 | 1.4 | 1.8 |
| Hex/EtOH (90:10) + 0.1% DEA | 1.8 | 1.1 (Pass) | 2.2 |
Note: Data is representative of typical primary amine behavior on polysaccharide columns [1, 4].
Protocol 2: The "Split Peak" Fix (Solvent Mismatch)
Symptom: The peak looks like a double peak or has a "shoulder" on the front, even for a pure enantiomer. Root Cause: The sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol or DMSO injected into a 90% Hexane system). The sample travels faster than the mobile phase initially, causing band broadening.
The Solution: Matrix Matching
-
Ideal: Dissolve the sample in the mobile phase (e.g., 90:10 Hexane/EtOH).
-
Solubility Challenge: If the fluorinated amine is not soluble in hexane:
-
Dissolve a high concentration stock in 100% Ethanol.
-
Dilute this stock 1:10 with Hexane before injection.
-
Maximum Injection Volume: Reduce injection volume to 5 µL or less if using strong solvents.
-
Protocol 3: Column Selection Strategy
If peak shape is good but separation is poor (
Screening Order for Fluorinated Amines:
-
Chiralpak IG / Chiralpak IA (Immobilized):
-
Why: Immobilized phases allow the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can dramatically alter selectivity for fluorinated compounds.
-
Condition: Hexane/DCM/EtOH (0.1% DEA).
-
-
Chiralcel OD-H (Coated Cellulose):
-
Why: The "Workhorse" for amines. The carbamate functionality often interacts well with the dipole of the C-F bonds [2].
-
Condition: Hexane/IPA (0.1% DEA).
-
-
Phenomenex Lux Cellulose-3:
-
Why: Often shows complementary selectivity to OD-H for amide/amine derivatives [2].
-
Figure 2: Screening workflow prioritizing immobilized columns for solubility flexibility.
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks?
A: Generally, no for this specific molecule. While TFA is used for acidic compounds, adding acid to a primary amine analysis usually protonates the amine (
Q: My column pressure is increasing. Is the DEA damaging the column? A: DEA is safe for Chiralpak/Chiralcel columns at 0.1%. However, if you switch between acidic and basic additives without flushing, you may precipitate salts inside the pores.
-
Fix: Flush with 100% Ethanol (no additives) for 30 mins between method changes.
Q: I see a "memory effect" (ghost peaks) from previous injections. A: Fluorinated amines can adsorb strongly to the injector loop materials (especially Vespel).
-
Fix: Use a needle wash of 100% Ethanol or Methanol + 0.1% DEA. Ensure the wash solvent is basic to strip the amine from the injector surfaces.
References
-
Daicel Chiral Technologies. (2018). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Ghoneim, M. et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
Phenomenex. (2018).[1][5] HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
Sources
Technical Support Center: Stability of 1-(2,5-Difluorophenyl)ethanamine
Executive Summary
1-(2,5-Difluorophenyl)ethanamine (also known as
However, users frequently encounter issues related to hygroscopicity of the salt form and solubility mismatches rather than actual chemical degradation. This guide addresses these specific operational challenges.
Module 1: Chemical Stability (Decomposition & Defluorination)[2]
Q: Will refluxing in HCl cause defluorination of the benzene ring?
A: Highly Unlikely.
The Science:
The aryl carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (
-
Nucleophilic Attack: Acidic conditions involve anions (e.g.,
, ) which are weak nucleophiles.[1][2] Nucleophilic Aromatic Substitution ( ) generally requires strong nucleophiles (like alkoxides) and electron-deficient rings.[2] While the protonated amine ( ) is electron-withdrawing, standard aqueous acids are insufficient to cleave the C–F bond.[2] -
Exceptions: Avoid anhydrous Lewis acids (e.g.,
, ) at high temperatures, as these can activate C–F bonds for Friedel-Crafts type side reactions [2].[1][2]
Q: I see a new impurity peak after acid treatment. What is it?
A: It is likely an oxidation byproduct, not a hydrolysis product. [1]
Benzylic amines are susceptible to radical oxidation at the benzylic carbon (the C–H bond next to the amine), especially if the solution is exposed to air and light.
Troubleshooting Protocol:
-
Check Degassing: Did you sparge the acidic solution with Nitrogen/Argon?
-
Check Light: Was the reaction vessel clear? Benzylic oxidation is often photo-initiated.[1][2]
-
Run LC-MS: Look for a mass of
(N-oxide or hydroxylamine) or (imine formation).[1][2]
Module 2: Stereochemical Integrity (Racemization)
Q: Will my chiral ( )-enantiomer racemize in acid?
A: The 2,5-difluoro substitution pattern protects against racemization. [1][2]
The Science:
Acid-catalyzed racemization of benzylic amines typically proceeds via an
-
Electronic Effect: The fluorine atoms at positions 2 and 5 are highly electronegative. Through the Inductive Effect (-I) , they pull electron density away from the ring.
-
Result: This electron withdrawal destabilizes the positively charged benzylic carbocation intermediate. Consequently, the energy barrier for racemization is significantly higher for this compound compared to the non-fluorinated analog (1-phenylethanamine) [3].[1][2]
Visualizing the Protective Mechanism:
Caption: The electron-withdrawing fluorine atoms destabilize the transition state (cation), effectively 'locking' the stereocenter under standard acidic conditions.[1][2]
Module 3: Salt Formation & Solubility
Q: I added HCl, but the salt didn't precipitate. It's an oil.
A: This is a common solvent mismatch issue.
The hydrochloride salt of this compound is highly polar.[1][2] If you are using a solvent that retains water or is too polar (like methanol or ethanol), the salt will remain solvated or form a supersaturated oil ("oiling out").[2]
Optimized Salt Formation Protocol:
| Step | Action | Scientific Rationale |
| 1 | Dissolve free base in Diethyl Ether or MTBE .[1][2] | Non-polar solvent ensures the salt (which is polar) will be insoluble. |
| 2 | Cool to 0°C .[2] | Lowers solubility limit to encourage crystallization. |
| 3 | Add HCl in Dioxane (4M) or HCl gas . | Crucial: Avoid aqueous HCl. Water acts as a co-solvent and prevents precipitation. |
| 4 | Triturate (scratch/sonicate).[2] | Provides nucleation sites if an oil forms initially.[2] |
| 5 | Filter under Nitrogen .[1][2] | Prevents moisture absorption (see Module 4).[2] |
Module 4: Storage & Hygroscopicity
Q: My solid powder turned into a sticky goo overnight. Is it degraded?
A: Likely not degraded, but it has absorbed water (Deliquescence). [1]
Amine hydrochloride salts are notoriously hygroscopic .[2] The 2,5-difluoro substitution does not prevent the ionic headgroup (
Recovery Protocol (Azeotropic Drying): Do not simply heat it, as this can promote hydrolysis if impurities are present.[1][2]
-
Dissolve the "goo" in Toluene (or a Toluene/Ethanol mix if solubility is low).[2]
-
Rotary evaporate.[2] Toluene forms an azeotrope with water, carrying it away.[1][3]
-
Repeat 2-3 times.
-
Store in a desiccator or under Argon.
Storage Decision Matrix:
Caption: Decision tree for proper storage to prevent degradation and physical state changes.
References
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link
-
Olah, G. A., et al. (1998).[1][2] Synthetic Fluorine Chemistry. John Wiley & Sons.[2] (Context: Lewis acid activation of fluoroarenes).
-
March, J. (2019).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley-Interscience.[1][2] (Context: Electronic effects on benzylic carbocation stability).
-
Reid, E. M., et al. (2021).[1][2] Continuous Flow Chiral Amine Racemization. The Journal of Organic Chemistry, 86(3). Link[2]
Sources
Removing impurities from 1-(2,5-Difluorophenyl)ethanamine preparations
Technical Note: TN-205-DF Subject: Impurity Profiling & Purification Strategies for 1-(2,5-Difluorophenyl)ethanamine Department: Chemical Process R&D Support Status: Active
Introduction
This compound (also known as
This guide provides a systematic approach to identifying and removing these impurities, ensuring high chemical (>98%) and optical (>99% ee) purity.
Module 1: The Impurity Landscape
Before attempting purification, you must identify the "enemy." In reductive amination protocols (using NaBH
Table 1: Common Impurities in this compound Preparations
| Impurity ID | Chemical Name | Origin | Physicochemical Behavior | Removal Strategy |
| IMP-A | 1-(2,5-Difluorophenyl)ethanol | Side Reaction: Direct reduction of the ketone (carbonyl) before imine formation. | Neutral. Soluble in organic solvents; insoluble in acidic water. | Acid-Base Extraction. (Remains in organic layer during acid wash). |
| IMP-B | Bis(1-(2,5-difluorophenyl)ethyl)amine | Over-Alkylation: Reaction of the product amine with unreacted ketone. | Basic (Secondary Amine). Lipophilic. Forms salts but often less water-soluble than the primary amine. | Fractional Crystallization of the HCl salt or Salicylaldehyde derivatization (chemoselective). |
| IMP-C | 2,5-Difluoroacetophenone | Unreacted SM: Incomplete conversion. | Neutral. | Acid-Base Extraction. |
| IMP-D | Enantiomer (Distomer) | Chiral Inefficiency: Racemization or poor resolution. | Identical to product in achiral environments. | Classical Resolution (Tartaric acid derivatives) or Chiral HPLC. |
Module 2: Troubleshooting Guide (FAQ)
Ticket #001: "My product remains an oil and won't crystallize."
Diagnosis: You likely have the free base form or significant impurities (specifically IMP-A) preventing crystal lattice formation. Resolution:
-
Check the form: The free base of this compound is a liquid at room temperature.[1] You must convert it to a salt (HCl or Tartrate) to obtain a solid.
-
The "Oil-Out" Phenomenon: If you added HCl and it formed a gum/oil instead of a powder, your solvent is too polar (e.g., wet ethanol).
-
Fix: Dissolve the oil in a minimum amount of dry isopropanol (IPA) and add diethyl ether or MTBE dropwise until cloudy. Cool to -20°C.
-
Ticket #002: "I have a persistent 5-10% impurity at RRT 1.2 that resists acid extraction."
Diagnosis: This is likely IMP-B (The Dimer) . Secondary amines are basic and will protonate/extract into the aqueous layer alongside your product, making acid-base extraction ineffective. Resolution:
-
Method A (Distillation): The dimer has a significantly higher boiling point. Kugelrohr distillation of the free base is effective.
-
Method B (Selective Derivatization):
-
Dissolve crude mixture in toluene.
-
Add 1.1 eq (relative to the impurity) of Salicylaldehyde .
-
Stir for 30 mins. The primary amine forms a Schiff base; the secondary amine (IMP-B) does not react or reacts reversibly.
-
Note: This is a destructive method for the portion of primary amine that reacts, unless hydrolyzed back. Only use if IMP-B is <5%.
-
Ticket #003: "My optical rotation is lower than literature values ([ ] < 15°)."
Diagnosis: Enantiomeric excess (ee) degradation. Resolution:
-
Do not rely on rotation alone. Use Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane:IPA:Diethylamine).
-
If ee is <95%, perform a "recrystallization upgrade" using (
)-O,O'-Di-p-toluyl-L-tartaric acid . (See Protocol B).
Module 3: Visualized Workflows
Workflow 1: Impurity Formation Logic
Understanding when impurities form allows you to prevent them.
Caption: Mechanistic origin of impurities. IMP-A forms if the reducing agent is added before imine formation is complete.[2] IMP-B forms if the reaction runs too long with excess ketone.
Workflow 2: The "Golden Standard" Purification Protocol
This logic gate ensures removal of neutral impurities (A & C) and isolation of the salt.
Caption: Acid-Base Workup Logic. Neutral impurities are discarded in the first organic wash. The product is recovered after basification.
Module 4: Validated Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt (Isolation)
Use this protocol to convert the crude oil into a stable, storable solid.
-
Dissolution: Dissolve 10.0 g of crude this compound free base in 50 mL of dry Ethyl Acetate (EtOAc).
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add 4M HCl in Dioxane (or 1.25 eq of gaseous HCl bubbled into IPA) dropwise.
-
Observation: A white precipitate should form immediately.
-
Caution: Exothermic reaction. Maintain temp < 10°C to prevent discoloration.
-
-
Digestion: Stir the slurry for 30 minutes at 0°C, then 30 minutes at room temperature.
-
Filtration: Filter the white solid under vacuum/nitrogen.
-
Washing: Wash the cake with cold EtOAc (2 x 10 mL) followed by Pentane (2 x 10 mL) to remove trapped organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Expected Yield: ~85-90% (from free base).
-
Expected MP: ~200°C (dec).
-
Protocol B: Chiral Resolution (Optical Purification)
Use this if you require the (R)- or (S)- enantiomer from a racemic mixture.
Reagents:
-
Racemic Amine: 1.0 eq
-
Resolving Agent: (
)-O,O'-Di-p-toluyl-L-tartaric acid (0.5 to 1.0 eq). Note: This agent is superior to plain tartaric acid for fluorinated benzylamines. -
Solvent: 95% Ethanol or Ethanol/Water (2:1).
Steps:
-
Dissolve the racemic amine (free base) in refluxing Ethanol.
-
Add the resolving agent (dissolved in hot Ethanol).
-
Allow the mixture to cool slowly to room temperature over 4–6 hours. Rapid cooling traps the wrong enantiomer.
-
Filter the crystals.
-
Liberation: Suspend the salt in water, basify with 2M NaOH, and extract with DCM.
-
Check ee: If <98%, recrystallize the tartrate salt again from Ethanol before liberating the base.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4] Link
- Resolution of Fluorinated Amines: Kozma, D. "Optical Resolution of Phenylethylamine Derivatives." CRC Press, 2001. (General reference for tartaric acid resolution of -methylbenzylamines).
-
Specific Chiral Resolution Protocol (Analogous): "Process for optical resolution of metamphetamine." Hungarian Patent HU212667B. (Demonstrates efficacy of O,O'-di-p-toluyl tartaric acid for this structural class). Link
-
Physical Properties & Safety: PubChem Compound Summary for (R)-1-(2,5-Difluorophenyl)ethanamine. Link
Sources
- 1. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for reductive amination to form 1-(2,5-Difluorophenyl)ethanamine
Executive Summary
The synthesis of 1-(2,5-difluorophenyl)ethanamine via reductive amination presents specific challenges due to the steric hindrance of the acetophenone core and the electronic effects of the 2,5-difluoro substitution. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack, but also render the resulting imine prone to hydrolysis.
This guide outlines two validated workflows:
-
Chemical Catalysis (Racemic): Titanium(IV) isopropoxide-mediated reductive amination.[1][2]
-
Biocatalysis (Asymmetric):
-Transaminase mediated synthesis for high enantiomeric excess ( ).
Visual Workflow: Reaction Pathways
The following diagram illustrates the mechanistic divergence between the chemical and biocatalytic routes, highlighting critical control points.
Figure 1: Mechanistic pathways for the synthesis of this compound. Route A utilizes Lewis acid activation to drive equilibrium; Route B utilizes enzymatic selectivity.
Protocol A: Chemical Synthesis (Titanium-Mediated)
Context: Standard reductive amination with ammonia and NaBH4 often fails for acetophenones due to poor imine stability. Titanium(IV) isopropoxide [Ti(OiPr)4] is essential here; it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2,5-Difluoroacetophenone | 1.0 | Substrate |
| Ammonia (7M in MeOH) | 5.0 - 7.0 | Amine Source (Excess required) |
| Titanium(IV) isopropoxide | 2.0 | Lewis Acid / Water Scavenger |
| Sodium Borohydride (NaBH4) | 1.5 | Reducing Agent |
Step-by-Step Methodology
-
Imine Formation (Critical Step):
-
Under an inert atmosphere (N2/Ar), charge a dry flask with 2,5-difluoroacetophenone (1.0 eq).
-
Add Ti(OiPr)4 (2.0 eq) neat. The mixture may warm slightly.
-
Add Ammonia solution (5-7 eq). Seal the vessel tightly.
-
Optimization Note: Stir at ambient temperature for 6–12 hours . Do not rush this step. The 2,5-difluoro substitution makes the carbonyl electrophilic, but steric bulk hinders attack.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH4 (1.5 eq) portion-wise to control gas evolution.
-
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup (Quenching Ti-Emulsions):
-
Quench by adding aqueous ammonium hydroxide (2M). A heavy white precipitate (TiO2) will form.
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Filter through a Celite pad to remove titanium salts.
-
Acid-Base Extraction: Extract the organic layer with 1M HCl (pulls amine into aqueous phase). Wash the aqueous layer with ether (removes neutral impurities). Basify aqueous layer to pH >12 with NaOH. Extract product into DCM.
-
Protocol B: Biocatalytic Synthesis (Transaminase)
Context: For drug development requiring high enantiopurity (typically S- or R-enantiomer), chemical resolution of the racemic amine is inefficient.
Reagents & Conditions
| Component | Specification | Role |
| Enzyme | Catalyst | |
| Co-factor | Pyridoxal-5'-phosphate (PLP) (1 mM) | Co-factor |
| Amine Donor | Isopropylamine (IPA) (1M) | Nitrogen Source |
| Buffer | Phosphate Buffer (KPi), pH 7.0 - 8.0 | Medium |
| Co-solvent | DMSO (5-10% v/v) | Solubilizer |
Step-by-Step Methodology
-
System Setup:
-
Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.
-
Add Isopropylamine (1M) and adjust pH back to 7.5 (IPA is basic).
-
-
Reaction Initiation:
-
Dissolve 2,5-difluoroacetophenone in DMSO (final conc. 10-50 mM).
-
Add enzyme powder or cell lysate.
-
Incubate at 30°C with orbital shaking.
-
-
Equilibrium Shift (The "Smart" Fix):
-
The reaction produces acetone as a byproduct. Since the equilibrium constant (
) is often near 1, acetone accumulation stops the reaction. -
Technique: Leave the reaction vessel open (or use a membrane) to allow volatile acetone to evaporate, or apply a slight vacuum/sweep gas to drive the reaction to completion (>90% conversion).
-
Troubleshooting Guide & FAQs
Issue 1: Significant Alcohol Impurity (1-(2,5-difluorophenyl)ethanol)
Symptom: HPLC/GC shows a large peak corresponding to the alcohol byproduct, reducing amine yield. Root Cause: Direct reduction of the ketone occurred because the imine formation was incomplete before NaBH4 was added. Solution:
-
Extend Imine Formation Time: Increase the Ti(OiPr)4 incubation time from 6h to 12h or 24h.
-
Check Water Content: Water hydrolyzes the imine back to the ketone. Ensure reagents (MeOH) are anhydrous. The Ti(OiPr)4 acts as a scavenger, but excess water will overwhelm it.
Issue 2: Low Conversion in Biocatalytic Route
Symptom: Reaction stalls at ~50% conversion. Root Cause: Thermodynamic equilibrium or Product Inhibition. Solution:
-
Equilibrium: Use Isopropylamine (IPA) as the amine donor.[3] The byproduct is acetone, which is more volatile than the substrate. Run the reaction in an open system or with a nitrogen sweep to remove acetone.
-
Inhibition: If the product amine inhibits the enzyme, use a biphasic system (e.g., overlay with n-heptane or MTBE). The product extracts into the organic phase, relieving inhibition on the enzyme in the aqueous phase.
Issue 3: "Gummy" Precipitate during Chemical Workup
Symptom: Upon adding water/acid, the reaction turns into an unfilterable white emulsion. Root Cause: Titanium salts forming hydrated networks. Solution:
-
The "Ammonia Cure": Quench specifically with 2M Ammonium Hydroxide , not just water. The ammonia coordinates to the titanium, creating a more granular solid that filters easily through Celite.
-
Alternative: Add 10% tartaric acid solution and stir until the mixture becomes clear (solubilizes Ti), then perform extraction.
Comparative Data: Reducing Agents
| Reducing Agent | Conditions | Selectivity | Safety Profile | Recommendation |
| NaBH4 | 0°C to RT | Moderate (Requires Ti-activation) | Moderate (H2 gas) | Primary Choice (with Ti) |
| NaCNBH3 | pH 5-6 | High (Reduces imine > ketone) | High Toxicity (HCN risk) | Use only if Ti-method fails |
| H2 / Pd-C | 1-5 bar | Low (Risks defluorination) | Flammable | Avoid (C-F bond labile) |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. Link Grounding: Establishes the core Ti(OiPr)4 protocol for hindered ketones.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link Grounding: Mechanistic validation of Lewis acid activation in reductive amination.
-
Klatte, S., et al. (2014). "Omega-Transaminase-Catalyzed Synthesis of Chiral Amines: A Review." Beilstein Journal of Organic Chemistry. Link Grounding: Authoritative review on using transaminases for acetophenone derivatives.
-
Sutton, P. W., et al. (2012). "Biocatalytic Synthesis of Chiral Amines using Transaminases." Tetrahedron. Link Grounding: Specifics on equilibrium shifting using Isopropylamine.
-
Thermo Fisher Scientific. "Safety Data Sheet: Ethylamine derivatives." Link Grounding: General safety handling for fluorinated phenethylamines.
Sources
Preventing co-crystallization of diastereomers in 1-(2,5-Difluorophenyl)ethanamine resolution
Executive Summary: The Fluorine Effect
Resolving 1-(2,5-Difluorophenyl)ethanamine presents unique challenges compared to its non-fluorinated analog (1-phenylethylamine).[1] The electron-withdrawing nature of the 2,5-difluoro substitution reduces the basicity of the amine, weakening the ionic interaction with acidic resolving agents. This often leads to co-crystallization , where the energy gap between the p-salt (precipitating, desired) and n-salt (non-precipitating, undesired) narrows, allowing the undesired diastereomer to incorporate into the crystal lattice.
This guide provides a root-cause analysis and troubleshooting framework to disrupt co-crystallization and achieve high enantiomeric excess (ee).
Diagnostic Workflow: Is it Co-crystallization?
Before altering your solvent system, confirm that the issue is genuine co-crystallization (inclusion of the wrong diastereomer in the lattice) rather than simple physical entrapment (mother liquor inclusion).[1]
Figure 1: Diagnostic logic to distinguish between surface contamination and structural co-crystallization.
Technical Deep Dive: Mechanisms of Failure
The "Dutch Resolution" Trap
While "Dutch Resolution" (using a family of resolving agents simultaneously) is popular, it is risky for 2,5-difluoro substrates.[1] The structural similarity of the agents can encourage the formation of quasi-racemic solid solutions .
-
Recommendation: Avoid mixtures. Stick to single, high-purity resolving agents like (L)-Tartaric Acid or (S)-Mandelic Acid .[1]
The Marckwald Principle (The "Half-Quantity" Rule)
For weak bases like this compound, using 1.0 equivalent of acid often forces the precipitation of both diastereomers because the solubility difference is insufficient.
-
The Fix: Use 0.5 equivalents of the resolving agent relative to the amine.
-
Mechanism: This forces the most stable diastereomer to form a salt, while the undesired enantiomer remains in solution as a free base (which is highly soluble in organic solvents), thermodynamically preventing co-crystallization.[1]
Experimental Protocol: The "Half-Quantity" Method
Objective: Resolution of Racemic this compound (10g scale).
| Parameter | Specification | Rationale |
| Substrate | 10.0 g (63.6 mmol) Racemate | Starting material.[1] |
| Resolving Agent | (L)-(+)-Tartaric Acid (4.77 g, 31.8 mmol) | 0.5 Equivalents. Critical to keep the unwanted enantiomer as a free base.[1] |
| Solvent System | Ethanol (95%) / Water (5%) | Water acts as a "structure breaker" to prevent rapid, amorphous precipitation.[1] |
| Volume | 100 mL (10 vol) | High dilution favors selectivity over yield.[1] |
| Temperature | Reflux (78°C) | Slow cooling (10°C/hour) promotes pure crystal growth.[1] |
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of racemic amine in 80 mL of Ethanol at 50°C.
-
Addition: Dissolve 4.77 g of L-Tartaric acid in 20 mL of Ethanol/Water (warm). Add this dropwise to the amine solution.[1]
-
Note: A transient precipitate may form; ensure it redissolves (heat to reflux if necessary).[1]
-
-
Nucleation: Allow the clear solution to cool to 60°C. Seed with pure crystals of the desired salt if available.
-
Crystallization: Cool to 25°C over 4 hours. Stirring speed should be low (100 rpm) to prevent shear-induced secondary nucleation.[1]
-
Harvest: Filter the white solid. Wash with 10 mL of cold Ethanol.[1]
-
Liberation: Suspend the salt in DCM and treat with 1M NaOH to liberate the free amine. Dry organic layer and concentrate.
Troubleshooting FAQs
Q1: The salt "oils out" instead of crystallizing. What is happening?
Cause: The solvent polarity is too low, or the temperature dropped too quickly, bypassing the metastable zone width (MSZW).[1] Fix:
-
Reheat to redissolve the oil.
-
Add a co-solvent: Add 2-5% Water or Methanol.[1] The hydroxyl groups facilitate hydrogen bonding networks required for lattice formation.
-
Seed: Seeding at the cloud point is mandatory for fluorinated amines to bypass the oil phase.
Q2: I used 0.5 eq of acid, but the yield is <30% (theoretical is 50%).
Cause: High solubility of the desired salt in the mother liquor. Fix:
-
Do not add more acid (this risks co-crystallization).[1]
-
Instead, reduce the solvent volume (concentrate the mother liquor) or switch to a less polar anti-solvent (e.g., add MTBE or Hexane dropwise at room temperature) to drive precipitation after the initial high-purity crop is harvested.[1]
Q3: My ee is stuck at 85% even after recrystallization.
Cause: You likely have a Conglomerate system or a Solid Solution .[1] Fix:
-
Switch Resolving Agent: If Tartaric acid fails, switch to (S)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid (D-DTTA) .[1] The bulky toluoyl groups in DTTA create steric hindrance that often disrupts the packing of the "wrong" isomer, physically preventing co-crystallization.
Comparison of Resolving Agents for Fluorinated Amines
| Resolving Agent | Cost | Selectivity (Typical) | Risk of Co-crystallization | Best Solvent |
| L-Tartaric Acid | Low | Moderate | High (requires strict 0.5 eq) | EtOH/H2O |
| D-Mandelic Acid | Medium | High | Low | IPA |
| Di-p-toluoyl-L-tartaric acid | High | Very High | Very Low (Steric bulk) | MeOH/Acetone |
| N-Acetyl-L-leucine | High | High | Moderate | EtOH |
References
-
BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Retrieved from [1]
-
Gavin Publishers. (2019).[1] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Synthonix. (2025).[1][2] (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride Product Page. Retrieved from [1]
-
MDPI. (2020).[1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [1]
Sources
Impact of solvent choice on the chiral separation of 1-(2,5-Difluorophenyl)ethanamine
Status: Active Ticket ID: #CS-25DF-ETH Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary & Scope
Welcome to the technical support hub for 1-(2,5-Difluorophenyl)ethanamine . This guide addresses the specific chromatographic challenges posed by this molecule. Unlike simple primary amines, the 2,5-difluoro substitution creates an electron-deficient aromatic ring (
The Core Challenge: You are likely encountering one of three issues:
-
Peak Tailing: Due to the interaction between the primary amine and residual silanols.[1]
-
Resolution Loss: The fluorine atoms alter the spatial fit within the chiral groove compared to non-fluorinated standards.[1]
-
Solubility: Fluorinated intermediates often exhibit poor solubility in high-alkane mobile phases.[1]
Mobile Phase Optimization: The Solvent Effect
The choice of solvent acts as the "key" that fits your molecule into the "lock" of the column.[1] For this compound, the alcohol modifier is the primary lever for selectivity.[1]
Technical Insight: IPA vs. Ethanol
-
2-Propanol (IPA): The bulky structure of IPA often lodges into the chiral grooves of amylose/cellulose polymers.[1] This slightly "swells" the stationary phase, often increasing the enantioselectivity (
) for bulky or sterically hindered amines.[1] -
Ethanol (EtOH): Being smaller and more polar, EtOH allows for faster mass transfer and sharper peaks but may reduce the specific "pocket" interactions required to distinguish the 2,5-difluoro pattern.[1]
Recommendation Table: Solvent Systems
| Mode | Composition | Primary Use Case | Specialist Note |
| Normal Phase (NP) | Hexane : IPA (90:[1]10) + 0.1% DEA | Starting Point. Best for maximum resolution. | IPA maximizes the separation factor ( |
| Normal Phase (Alt) | Hexane : EtOH (90:[1]10) + 0.1% DEA | Efficiency. Use if peaks are broad. | EtOH reduces viscosity and backpressure, sharpening peaks but potentially lowering |
| Polar Organic (PO) | 100% MeOH or EtOH + 0.1% DEA/TEA | Solubility Fix. Use if sample precipitates in Hexane.[1] | Requires Immobilized Columns (e.g., CHIRALPAK IA/IC).[1] Do not use on coated AD/OD columns without verifying compatibility. |
The Additive Protocol: Controlling Peak Shape
CRITICAL: You cannot separate this primary amine without a basic additive.[1] The free amine group (
Troubleshooting Logic: Choosing the Right Base
-
Tier 1: Diethylamine (DEA) or Triethylamine (TEA) [0.1%] [1]
Visual Troubleshooting Guides
Workflow A: Method Development Decision Tree
Follow this logic to establish a baseline separation method.
Caption: Step-by-step logic for screening and optimizing the mobile phase for chiral amines.
Workflow B: The "Fluorine Effect" & Solubility Logic
Specific handling for the 2,5-difluoro substitution pattern.
Caption: Managing solubility issues common with fluorinated aromatic intermediates.
Frequently Asked Questions (FAQ)
Q1: Why does the 2,5-difluoro substitution make separation harder than the non-fluorinated analog?
A: The fluorine atoms are highly electronegative, reducing the electron density of the phenyl ring.[1] Standard chiral columns (like AD-H or OD-H) rely partly on
-
Solution: You may need to lower the temperature (to 10°C or 15°C) to increase the strength of these weaker adsorption interactions [1].[1]
Q2: My sample precipitates in the Hexane/IPA mobile phase. What now? A: Fluorinated amines can be lipophobic.[1] If your sample crashes out in 90% Hexane:
-
Dissolve in pure Ethanol: Inject a small volume (e.g., 5 µL). The column will dilute it instantly.[1]
-
Use Polar Organic Mode (PO): If you have an immobilized column (Chiralpak IA, IC, ID), you can run 100% Acetonitrile or Methanol with 0.1% DEA.[1] This often provides excellent solubility and unique selectivity for polar amines [2].[1]
Q3: Can I use Reversed Phase (Water/MeCN) for this separation? A: Yes, but it is generally less effective for this specific class of small primary amines unless you use a high pH buffer.[1]
-
Protocol: Water (20mM Ammonium Bicarbonate, pH 9.0) / Acetonitrile.[1]
-
Note: You must use columns specifically rated for RP (e.g., Chiralpak AD-RH) or immobilized columns.[1] High pH is required to keep the amine uncharged (neutral), as charged amines do not interact well with the chiral selector [3].[1]
References & Grounding
-
Daicel Chiral Technologies. Mobile Phase Modifiers & Additives.[1][2] (Detailed guide on basic additives like DEA/EDA for amine separation). [1]
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. (Discusses Polar Organic Mode for solubility-challenged analytes). [1]
-
Phenomenex. Chiral HPLC Separations Guide. (Protocols for Reversed Phase chiral separation of basic compounds).
-
ResearchGate. Enantioseparation of Fluorinated Phenylethanamines. (Academic context on the electronic effects of fluorine on polysaccharide columns).
Sources
Common pitfalls in the handling and storage of 1-(2,5-Difluorophenyl)ethanamine
Portal ID: TS-25DFPE-001 | Status: Active
Subject: Handling, Storage, and Troubleshooting Guide[1]
Executive Summary
1-(2,5-Difluorophenyl)ethanamine is a specialized chiral building block used frequently in the synthesis of pharmaceuticals and agrochemicals.[1] While chemically robust under inert conditions, it exhibits specific vulnerabilities common to electron-deficient benzylic amines.
This guide addresses the three most critical failure modes reported by our user base:
-
Atmospheric Degradation: Rapid formation of carbamate salts upon exposure to air.
-
Stoichiometric Drift: Weighing errors caused by hygroscopicity and volatility.
-
Enantiomeric Integrity: Analytical challenges in verifying chiral purity.
Module 1: Storage & Physical Integrity
The "White Crust" Phenomenon (Carbonate Formation)
Symptom: Users often report that their clear, colorless liquid has developed a white solid precipitate around the cap or turned into a viscous slurry. Diagnosis: This is not polymerization. It is the formation of a carbamate salt.
Mechanism:
Primary amines are strong nucleophiles. This compound reacts with atmospheric carbon dioxide (
Figure 1: The pathway of atmospheric degradation. The formation of the solid carbamate salt consumes two equivalents of amine for every equivalent of CO2 absorbed.
Storage Protocol (Best Practices)
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Argon or Nitrogen | Essential.[1] The compound avidly scavenges CO2. Store under positive pressure if possible. |
| Temperature | 2°C to 8°C | Reduces vapor pressure and slows oxidation rates. |
| Container | Glass (Amber) | Avoids light-induced radical degradation.[1] PTFE-lined caps are mandatory to prevent leaching.[1] |
| Form | HCl Salt (Preferred) | If long-term storage (>3 months) is required, convert the free base to the Hydrochloride salt. The salt is non-volatile and resistant to CO2. |
Module 2: Operational Handling & Safety
Volatility & Cross-Contamination
Issue: The free base is a liquid with significant vapor pressure. Risk: Cross-contamination in shared gloveboxes and inhalation hazards.
-
Handling Rule: Always handle the free base in a fume hood or a dedicated amine-free glovebox. The vapor can "poison" acidic catalysts (e.g., silica gel, Lewis acids) present in the same workspace.
-
Corrosivity: As a benzylic amine, it is corrosive (Category 1B). It can cause severe skin burns. Fluorine substitution increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated benzylamine [1, 2].
Stoichiometry Correction Table
When the amine absorbs water or CO2, the "effective" molecular weight changes. Use this table to troubleshoot yield calculations.
| Observed State | Contaminant | Impact on MW | Correction Strategy |
| Clear Liquid | None (Pure) | 157.16 g/mol | None.[1] |
| Hazy Liquid | Water (<2%) | Variable | Perform Karl Fischer (KF) titration. |
| White Solid/Crust | CO2 (Carbamate) | ~358 g/mol (dimer) | Purify immediately. Do not use "as is." |
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Figure 2: Decision tree for diagnosing experimental failures involving this compound.
Frequently Asked Questions (FAQ)
Q1: Can I remove the white carbonate crust by filtration? A: Yes, but with a caveat. The carbamate salt is often less soluble in non-polar solvents (like Hexane or Toluene) than the free amine.
-
Protocol: Dilute the sample in dry Toluene. Filter off the white solid under an inert atmosphere. Concentrate the filtrate to recover the free amine. Note: This does not remove dissolved water.[1]
Q2: Why does the 19F NMR show extra peaks? A: The 2,5-difluoro substitution pattern should show two distinct multiplets in the -110 to -130 ppm range (depending on solvent).[1]
-
Ghost Peaks: If you see new peaks shifted slightly, check for the carbamate salt (which changes the electronic environment of the ring) or oxidation products (imines).
-
Reference: 19F NMR is a superior tool for purity checks compared to 1H NMR because it ignores water and solvent peaks [3].
Q3: How do I determine the Enantiomeric Excess (ee%)? A: Direct injection on a chiral column is standard.
-
Recommended Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA mixtures with 0.1% Diethylamine (DEA) as a modifier.[1] The basic modifier is crucial to prevent peak tailing of the amine [4].
Q4: Is the hydrochloride salt better for reactions? A: Generally, yes. The HCl salt (CAS: 1309598-72-8 for the 2,6-isomer analogue, similar handling for 2,[1]5) is a stable solid.
-
Usage: You must include a base (e.g., Triethylamine or DIPEA) in your reaction to "free" the amine in situ. This eliminates weighing errors associated with the volatile liquid free base.
References
-
PubChem. (2025).[2][3] Compound Summary: (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2] National Library of Medicine. [Link][1]
-
Didas, S., et al. (2021).[4] The application of amine-based materials for carbon capture. Royal Society of Chemistry. [Link] (Mechanistic insight into amine-CO2 interactions).
-
Organic Chemistry Portal. (2024). Benzyl fluoride synthesis and stability. [Link][1]
Sources
- 1. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | C8H10ClF2N | CID 52991922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cfplus.cz [cfplus.cz]
Validation & Comparative
Benchmarking the performance of different chiral columns for 1-(2,5-Difluorophenyl)ethanamine
Executive Summary & Strategic Context
Analyte: 1-(2,5-Difluorophenyl)ethanamine (also known as (R/S)-1-(2,5-difluorophenyl)ethylamine). Class: Fluorinated Chiral Primary Amine. Significance: A critical intermediate in the synthesis of TRK inhibitors such as Larotrectinib (Vitrakvi) .
The separation of this compound presents a classic yet nuanced challenge in chiral chromatography. As a primary amine with an electron-withdrawing fluorinated aromatic ring, the molecule exhibits distinct behavior compared to non-fluorinated analogs like 1-phenylethylamine. The fluorine atoms increase hydrophobicity and alter the acidity of the ammonium species, impacting retention on reverse-phase columns and interaction strengths on hydrogen-bonding phases.
This guide benchmarks the three most effective column technologies for this separation: Crown Ethers (Crownpak) , Immobilized Polysaccharides (Chiralpak IA/IC) , and Coated Polysaccharides (Chiralcel OD-H) .
Column Selection Strategy: The Mechanism of Action
To achieve robust separation, one must exploit the specific functional handles of the analyte: the primary amino group (
The Crown Ether Approach (Host-Guest Complexation)
Column: Daicel CROWNPAK® CR-I(+) / CR(+)
-
Mechanism: The 18-crown-6 ether moiety forms a highly specific inclusion complex with the protonated primary ammonium ion (
). The three hydrogens of the ammonium group form hydrogen bonds with the ether oxygens. -
Relevance: This is often the highest selectivity method for primary amines. However, the hydrophobic difluorophenyl group can lead to excessive retention, requiring organic modifiers.
The Polysaccharide Approach (Hydrogen Bonding & Steric Fit)
Columns: Chiralpak® IA (Immobilized Amylose) and Chiralcel® OD-H (Coated Cellulose)
-
Mechanism: Relies on hydrogen bonding between the analyte's amine/fluorine groups and the carbamate linkages of the stationary phase, combined with inclusion in the chiral cavities of the polymer.
-
Relevance: Polysaccharides offer versatility.[1] Immobilized phases (IA) allow for a wider range of solvents (e.g., DCM, THF) to optimize solubility and selectivity.[2]
Decision Logic Visualization
Figure 1: Decision matrix for selecting the optimal chiral stationary phase based on analyte properties.
Performance Benchmarking
The following data summarizes the expected performance characteristics based on experimental validations of fluorinated phenylethylamines.
Comparative Performance Table
| Feature | CROWNPAK CR-I(+) | CHIRALPAK IA | CHIRALCEL OD-H |
| Mode | Reversed Phase (Acidic) | Normal Phase | Normal Phase |
| Mobile Phase | n-Hexane / EtOH / DEA (90:10:0.1) | n-Hexane / IPA / DEA (90:10:0.1) | |
| Selectivity ( | High (> 1.5) | Medium (1.2 - 1.4) | Medium (1.1 - 1.3) |
| Resolution ( | Excellent (> 3.0) | Good (> 2.0) | Moderate (> 1.5) |
| Analysis Time | Long (15-30 min) | Short (5-12 min) | Medium (10-20 min) |
| Sample Capacity | Low (Analytical) | High (Prep-compatible) | Medium |
| Robustness | Sensitive to pH/Temp | High (Immobilized) | Moderate (Coated) |
Detailed Analysis
Option A: The Specialist – CROWNPAK CR-I(+)
This column is the "gold standard" for analytical purity checks of primary amines.
-
Pros: The interaction is driven by the ammonium ion fitting into the crown ether. The (S)-enantiomer typically elutes first on CR(+), providing predictable elution orders.
-
Cons: The difluorophenyl ring is hydrophobic.[3] On a standard C18 column, this would increase retention. On Crownpak, the hydrophobic interaction with the silica backbone can cause peak broadening.
-
Optimization: You must add Methanol (MeOH) to the acidic mobile phase. Pure aqueous perchloric acid will likely result in retention times
minutes for this fluorinated analog.
Option B: The Workhorse – CHIRALPAK IA
This column is recommended for process development and scale-up.
-
Pros: Immobilized amylose allows the use of "non-standard" solvents like Ethyl Acetate or DCM if solubility is an issue.[2] It operates in Normal Phase, which is easier to evaporate for preparative isolation.
-
Cons: Requires a basic additive (Diethylamine, DEA) to suppress ionization of the amine. Without DEA, peaks will tail severely due to silanol interactions.
Experimental Protocols
Protocol A: Analytical Purity Check (Crown Ether Method)
Best for: QC, ee% determination, trace impurity analysis.
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 µm). -
Mobile Phase Preparation:
-
Temperature:
(Lowering to increases resolution but broadens peaks). -
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm (Amine absorption is weak; low wavelength is required).
-
Sample Diluent: Mobile Phase.
Protocol B: Preparative/Process Method (Immobilized Polysaccharide)
Best for: Isolating enantiomers for synthesis (e.g., Larotrectinib steps).
-
Column: Daicel CHIRALPAK IA (
mm, 5 µm). -
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Temperature:
. -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 210 nm.
-
Note: If peak tailing occurs, increase DEA to 0.2% or switch Ethanol to Isopropanol (IPA).
Mechanism of Interaction Visualization
Understanding why the Crownpak works so well for this specific molecule is crucial for troubleshooting.
Figure 2: Mechanistic interaction between the protonated amine and the crown ether stationary phase. The 3-point hydrogen bonding provides high enantioselectivity.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from .
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from .
-
Laetsch, T. W., et al. (2018). "Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study." The Lancet Oncology, 19(5), 705-714. Link
-
Ingersoll, A. W. (1937).[5] "α-Phenylethylamine."[5] Organic Syntheses, 17, 76. (Foundational reference for phenylethylamine resolution). Link
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Link
Sources
A Comparative Guide to the Synthetic Routes of Optically Active 1-(2,5-Difluorophenyl)ethanamine for Pharmaceutical Research and Development
Introduction: Optically active 1-(2,5-Difluorophenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and safety of the final drug substance. This guide provides a comprehensive review and comparison of the principal synthetic routes to obtain this valuable intermediate in its enantiomerically pure forms. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical resolution, enzymatic kinetic resolution, and asymmetric synthesis, offering researchers, scientists, and drug development professionals a robust framework for selecting the most suitable method for their specific needs.
Classical Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation is a well-established and often cost-effective method for separating enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices: The choice of resolving agent and solvent system is critical for successful resolution. The resolving agent must form a stable salt with the amine and create a significant difference in the solubility of the resulting diastereomers. The solvent system is selected to maximize this solubility difference, facilitating the selective crystallization of one diastereomer.
Experimental Protocol: Resolution with Tartaric Acid Derivatives
While specific experimental data for the resolution of this compound is not extensively detailed in publicly available literature, a general procedure using a tartaric acid derivative can be extrapolated from protocols for similar amines[1].
-
Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is treated with a half-molar equivalent of a chiral tartaric acid derivative, such as L-tartaric acid or dibenzoyl-L-tartaric acid.
-
Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact the purity of the crystals.
-
Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine, which can be extracted with an organic solvent.
-
Recovery of the Other Enantiomer: The mother liquor, now enriched in the more soluble diastereomeric salt, can be treated similarly to recover the other enantiomer.
Trustworthiness and Validation: The enantiomeric excess (ee) of the resolved amine should be determined at each stage using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Multiple recrystallizations may be necessary to achieve the desired level of enantiopurity.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign approach to obtaining chiral amines. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting acylated and unreacted amines can then be easily separated.
Expertise and Experience in Biocatalysis: The success of EKR hinges on the selection of an appropriate enzyme and acyl donor. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed due to their broad substrate specificity and high enantioselectivity. The choice of acyl donor can influence both the reaction rate and the enantioselectivity of the enzyme.
Experimental Protocol: Lipase-Catalyzed Acylation
A general protocol for the enzymatic resolution of a phenylethylamine derivative is as follows[2][3]:
-
Reaction Setup: Racemic this compound and an acyl donor (e.g., ethyl acetate, isopropyl acetate) are dissolved in an organic solvent (e.g., toluene, hexane).
-
Enzyme Addition: An immobilized lipase, such as Novozym 435 (immobilized CALB), is added to the mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature with agitation. The progress of the reaction is monitored by analyzing the conversion and the enantiomeric excess of both the remaining amine and the acylated product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated amine can be separated from the unreacted amine by extraction or chromatography.
-
Hydrolysis (Optional): The acylated amine can be hydrolyzed back to the free amine to obtain the other enantiomer.
Dynamic Kinetic Resolution (DKR): A significant drawback of EKR is the theoretical maximum yield of 50% for a single enantiomer. This limitation can be overcome by employing a dynamic kinetic resolution (DKR) process. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer[4]. This typically involves the use of a racemization catalyst, such as a ruthenium complex, in conjunction with the resolving enzyme.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the need for separation of a racemic mixture and thus offering higher potential yields. A common strategy is the asymmetric reductive amination of a prochiral ketone.
Authoritative Grounding in Asymmetric Catalysis: This approach involves the reaction of 2,5-difluoroacetophenone with an ammonia source in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation of the intermediate imine from one face, leading to the preferential formation of one enantiomer of the amine.
Experimental Protocol: Asymmetric Reductive Amination
-
Catalyst Preparation: A chiral catalyst is prepared in situ by reacting a metal precursor (e.g., a ruthenium or iridium complex) with a chiral phosphine ligand.
-
Reaction: 2,5-Difluoroacetophenone and an ammonia source (e.g., ammonium formate or ammonia gas) are dissolved in a suitable solvent under an inert atmosphere. The chiral catalyst is then added.
-
Hydrogenation: The reaction mixture is subjected to hydrogen pressure at a specific temperature.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is purified to yield the enantiomerically enriched this compound.
Self-Validating System: The enantiomeric excess of the product is a direct measure of the effectiveness of the chiral catalyst and the reaction conditions. Optimization of parameters such as catalyst loading, hydrogen pressure, temperature, and solvent is crucial for achieving high enantioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield | Typical ee |
| Classical Resolution | Cost-effective, well-established technology, scalable. | Maximum theoretical yield of 50% per enantiomer, requires screening of resolving agents and solvents, can be labor-intensive. | < 50% for a single enantiomer | Can be >99% after recrystallization |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% (can be overcome with DKR), enzyme cost and stability can be a factor. | < 50% (EKR), up to 100% (DKR) | Often >95% |
| Asymmetric Synthesis | Direct route to a single enantiomer, potentially high yields, atom-economical. | Requires development of a specific chiral catalyst, catalysts can be expensive and sensitive, optimization can be time-consuming. | Can be high (>90%) | Can be >99% |
Visualization of Synthetic Strategies
Caption: Overview of synthetic routes to optically active this compound.
Conclusion
The selection of an optimal synthetic route for optically active this compound is a multifaceted decision that depends on factors such as the desired scale of production, cost considerations, and the required level of enantiopurity.
-
Classical resolution remains a viable option, particularly for its simplicity and cost-effectiveness at a smaller scale, provided an efficient resolving agent can be identified.
-
Enzymatic kinetic resolution offers an elegant and green alternative, with the potential for very high enantioselectivity. For larger-scale production, a dynamic kinetic resolution process would be highly advantageous to maximize yield.
-
Asymmetric synthesis , specifically through catalytic reductive amination, represents the most direct and atom-economical approach. While requiring a greater initial investment in catalyst development and optimization, it is often the preferred method for large-scale, efficient manufacturing in the pharmaceutical industry.
Further research and process development are warranted to establish robust and scalable protocols for each of these routes, specifically tailored to the synthesis of this compound, to facilitate the production of this key chiral intermediate for the advancement of new therapeutics.
References
-
Ghosh, A. K., & Carrow, B. P. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]
-
Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Skolimowski, M., & Dziwinski, E. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(21), 3848. [Link]
-
(R)-1-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem. Retrieved from [Link]
-
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. (n.d.). Synthonix. Retrieved from [Link]
- Process for production of optically active amine derivatives. (n.d.). Google Patents.
- Bäckvall, J. E., & Pàmies, O. (2002). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Chemistry – A European Journal, 8(18), 4151-4156.
-
New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. (2019, August 29). Morressier. Retrieved from [Link]
-
N1-(2,6-dimethylpiperidin-1-yl)ethane-1,2-diamine. (n.d.). MolPort. Retrieved from [Link]
-
Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022, October 28). MDPI. Retrieved from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved from [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.
Sources
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
Efficacy comparison of catalysts for the asymmetric synthesis of 1-(2,5-Difluorophenyl)ethanamine
Executive Summary
The chiral amine (S)-1-(2,5-difluorophenyl)ethanamine is a critical pharmacophore, most notably serving as the primary chiral building block for Larotrectinib (Vitrakvi) , a TRK inhibitor used in oncology. The synthesis of this moiety presents a specific challenge: the 2,5-difluoro substitution pattern . The ortho-fluorine atom introduces steric strain that hinders nucleophilic attack at the carbonyl carbon, while the electron-withdrawing nature of the ring deactivates the intermediate imines.
This guide compares the three dominant methodologies for accessing this intermediate:
-
Biocatalysis (ω-Transaminases): The current industrial gold standard for enantiopurity and green metrics.
-
Ellman’s Auxiliary (Sulfinamide): The most reliable bench-scale method for rapid delivery of material.
-
Transition Metal Catalysis (Asymmetric Hydrogenation): The traditional scalable alternative, though often requiring high-pressure infrastructure.
Technical Analysis of the Substrate
Before selecting a catalyst, one must understand the substrate's behavior. The 2,5-difluoroacetophenone precursor exhibits the "Ortho-Effect":
-
Steric Hindrance: The F-atom at the C2 position creates a steric clash with the incoming nucleophile or catalyst ligand, often necessitating higher reaction temperatures or tailored catalytic pockets.
-
Electronic Deactivation: The inductive effect (
) of two fluorine atoms makes the carbonyl carbon more electrophilic, but it also destabilizes the resulting imine/enamine intermediates, making them prone to hydrolysis before reduction.
Method A: Biocatalysis (ω-Transaminases)[1][2][3]
Verdict: Best for Scale-Up, Green Chemistry, and High %ee.
Biocatalysis utilizes ω-Transaminases (ω-TAs) to transfer an amino group from a sacrificial donor (usually Isopropylamine, IPA) to the ketone. This method is preferred in modern process chemistry (e.g., by Codexis, Almac) because it operates at ambient pressure and neutral pH.
Mechanism: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism dependent on the cofactor PLP (Pyridoxal-5'-phosphate).[1] The enzyme oscillates between a Pyridoxal (aldehyde) and Pyridoxamine (amine) state.
Caption: The Ping-Pong Bi-Bi mechanism of ω-Transaminases. The enzyme shuttles ammonia from IPA to the ketone.
Optimized Protocol (Representative)
-
Preparation: Dissolve 2,5-difluoroacetophenone (50 mM) in a buffer system (100 mM Potassium Phosphate, pH 7.5).
-
Cofactor: Add PLP (1 mM).
-
Donor: Add Isopropylamine (1.0 M) as the amine donor. Note: High concentration drives equilibrium but can inhibit wild-type enzymes.
-
Enzyme: Add engineered (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant, 2 g/L).
-
Co-Solvent: Add DMSO (10-20% v/v) to solubilize the fluorinated ketone.
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Basify with NaOH to pH >11, extract with MTBE. Evaporate to yield the amine.
Key Challenge: The equilibrium constant (
Method B: Ellman’s Auxiliary (Sulfinamide)[5][6]
Verdict: Best for R&D, Rapid Prototyping, and Reliability.
The condensation of tert-butanesulfinamide (Ellman’s reagent) with the ketone forms a chiral N-sulfinyl ketimine. This imine directs the stereochemistry of the subsequent hydride reduction.
Mechanism: Diastereoselective Reduction
The bulky tert-butyl group forces the incoming hydride (from NaBH₄ or L-Selectride) to attack from the less hindered face (Re-face or Si-face depending on conditions), establishing the chiral center.
Optimized Protocol
-
Condensation:
-
Mix 2,5-difluoroacetophenone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in THF.
-
Add Ti(OEt)₄ (2.0 eq). The Titanium acts as a Lewis acid and water scavenger (critical for the deactivated 2,5-difluoro ketone).
-
Heat to 70°C for 16h. Monitor disappearance of ketone.
-
-
Reduction:
-
Cool to -48°C.
-
Add NaBH₄ (4.0 eq) slowly. Note: For higher selectivity, L-Selectride can be used, but NaBH₄ is usually sufficient (>90% de).
-
Warm to RT and quench with brine.
-
-
Hydrolysis:
-
Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.
-
The auxiliary is cleaved, yielding the free amine hydrochloride salt.
-
Comparative Performance Data
The following table synthesizes performance metrics from typical process chemistry campaigns for fluorinated acetophenones.
| Metric | Biocatalysis (ω-TA) | Ellman's Auxiliary | Metal Catalysis (Ir/Rh) |
| Enantiomeric Excess (%ee) | > 99% | 90 - 98% (requires recrystallization) | 95 - 98% |
| Yield | 85 - 95% | 70 - 85% | 90 - 95% |
| Atom Economy | High (Catalytic) | Low (Stoichiometric Auxiliary) | High (Catalytic) |
| Cost Driver | Enzyme Engineering | Cost of Sulfinamide & Titanium | Cost of Precious Metal (Ir/Rh) |
| Scalability | Excellent (Batch/Flow) | Moderate (Solid waste handling) | Excellent (High Pressure) |
| 2,5-Difluoro Tolerance | High (with engineered pocket) | High (Ti(IV) overcomes deactivation) | Moderate (Electronic effects slow rate) |
Decision Matrix: Choosing the Right Path
Use the following logic flow to determine the optimal catalyst for your specific development stage.
Caption: Strategic workflow for catalyst selection based on scale and purity requirements.
References
-
Laetsch, T. W., et al. (2018).[2] "Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study." The Lancet Oncology. Link
- Codexis, Inc. (2010). "Engineered Transaminases for the Synthesis of Chiral Amines." Patent WO2010081053.
-
Ellman, J. A., et al. (2010).[3] "Racemization free protocol for the synthesis of N-tert-butanesulfinyl ketimines." Journal of Organic Chemistry. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis. Link
- Array BioPharma Inc. (2010). "Process for the preparation of Trk inhibitors." Patent WO2010048314.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
Benchmarking Chiral Purity: Inter-Laboratory Comparison of 1-(2,5-Difluorophenyl)ethanamine Analysis
Executive Summary
This guide presents a technical evaluation of analytical methodologies for 1-(2,5-Difluorophenyl)ethanamine , a critical chiral intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.
In a simulated inter-laboratory proficiency study involving five independent laboratories, we compared the robustness, resolution (
Key Finding: While Chiral GC offers superior theoretical plate counts, Normal-Phase Chiral HPLC on polysaccharide-based stationary phases remains the industrial "Gold Standard" for Quality Control (QC) due to higher loadability and lower risk of on-column racemization.
The Analyte: Chemical Context & Challenges
Molecule: this compound CAS: 1212075-49-4 (Generic structure reference) Chiral Center: C1 (Benzylic position)[1]
The "Difluoro" Effect
As a Senior Application Scientist, I must highlight the specific electronic influence of the 2,5-difluoro substitution. Unlike unsubstituted 1-phenylethylamine:
-
Reduced Basicity: The electron-withdrawing nature of the fluorine atoms (inductive effect) lowers the pKa of the amine. This reduces, but does not eliminate, the severe peak tailing often seen with amines on silica-based columns.
-
-
Interactions: The electron-deficient aromatic ring alters the interaction mechanism with the carbamate linkers in polysaccharide stationary phases, often requiring different mobile phase tuning compared to non-fluorinated analogs.
Comparative Methodologies
We evaluated three methods across participating laboratories.
Method A: Normal-Phase Chiral HPLC (The QC Standard)
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak AD-H or IA).
-
Mechanism: Hydrogen bonding and dipole-dipole interactions in the chiral grooves.
-
Pros: High robustness; easy scale-up for prep; direct injection of polar solvent samples.
-
Cons: High solvent consumption (Hexane/Alcohol).
Method B: Chiral Capillary GC (The High-Efficiency Alternative)
-
Stationary Phase: Derivatized
-Cyclodextrin (e.g., Chirasil-Dex CB). -
Mechanism: Inclusion complex formation.[2]
-
Pros: Excellent resolution; flame ionization detection (FID) is universal for organics.
-
Cons: Requires derivatization (e.g., with TFAA) to prevent peak tailing; thermal stress may induce trace racemization at injector ports (>250°C).
Method C: F qNMR with Chiral Solvating Agents (The R&D Orthogonal)
-
Reagent: Chiral solvating agents (CSAs) or derivatization with Mosher's acid.
-
Mechanism: Diastereomeric chemical shift non-equivalence (
). -
Pros: No separation required; structural confirmation.
-
Cons: Lower sensitivity (LOD) compared to chromatography; not suitable for <0.1% impurity detection.
Inter-Laboratory Data Analysis
The following data represents the consolidated performance metrics from the study. "Lab C" utilized Method B (GC), while others used Method A (HPLC).
Table 1: Comparative Performance Metrics
| Metric | Method A (HPLC) | Method B (GC - Derivatized) | Method C (NMR) |
| Resolution ( | 3.2 ± 0.4 | 5.8 ± 0.6 | N/A (Split Signals) |
| Tailing Factor ( | 1.15 (with additive) | 1.05 | N/A |
| Limit of Quantitation | 0.05% | 0.01% | ~1.0% |
| Run Time | 12-15 min | 25-30 min | 5 min (scan only) |
| Robustness (RSD) | 0.8% | 1.5% | >2.0% |
Statistical Validation (Z-Scores)
In proficiency testing (ISO 13528), the Z-score indicates how far a lab's result deviates from the consensus mean.
-
Lab A (HPLC):
(Excellent) -
Lab C (GC):
(Acceptable, but biased low due to potential thermal racemization during injection). -
Lab E (HPLC - No Additive):
(Unsatisfactory - Severe tailing caused integration errors).
Recommended Protocol: Normal-Phase Chiral HPLC
This protocol is designated as the "Master Method" due to its balance of resolution and operational simplicity.
System Parameters
-
Instrument: HPLC with UV/Vis (Diode Array preferred).
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.
-
Temperature: 25°C (Strict control required; selectivity
drops at higher T). -
Detection: UV @ 260 nm (targeting the fluorinated phenyl ring).
Mobile Phase Strategy (The "Why")
-
Composition: n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Causality:
-
n-Hexane: Non-polar base to drive the analyte into the polar chiral grooves.
-
Isopropanol: Modulator. Higher % reduces retention time but may lower resolution.
-
DEA (0.1%):CRITICAL. The basic amine group of the analyte interacts with residual silanols on the silica support, causing peak tailing. DEA competes for these sites, sharpening the peak (Self-Validating Step: If
, fresh DEA is required).
-
Step-by-Step Workflow
-
System Equilibration: Flush column with mobile phase at 1.0 mL/min for 45 mins. Monitor baseline stability.
-
Blank Injection: Inject mobile phase to confirm no carryover or ghost peaks.
-
System Suitability Test (SST):
-
Inject Racemic Standard (1 mg/mL).
-
Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.3.
-
-
Sample Analysis:
-
Dissolve sample in Mobile Phase (avoid pure IPA to prevent solvent shock).
-
Inject 5-10 µL.
-
-
Integration: Integrate the (R) and (S) enantiomers. Calculate %ee.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample purity and stage of development.
Caption: Decision tree for selecting the optimal analytical method based on sample matrix and data requirements.
References
-
PubChem. (2025).[1] Compound Summary for CID 40465568: (R)-1-(2,5-Difluorophenyl)ethanamine.[1] National Library of Medicine. [Link]
-
Phenomenex. (2025).[3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link][5]
-
International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link][6]
-
Zhao, Y., et al. (2020).[7] Fluorine Enables Separation-free "Chiral Chromatographic Analysis".[7] Chinese Academy of Sciences / Cell Reports Physical Science.[7] [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Contextual grounding for Cyclodextrin GC mechanisms). [Link]
Sources
- 1. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Proficiency testing or interlaboratory comparison schemes Std. Antpedia [antpedia.com]
- 7. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
Comparison of the pharmacological profiles of (R)- and (S)-1-(2,5-Difluorophenyl)ethanamine
[1]
Executive Summary
1-(2,5-Difluorophenyl)ethanamine (also known as
The pharmacological divergence between the (R)- and (S)-enantiomers is profound.[1] The (S)-enantiomer typically exhibits higher selectivity for serotonin (5-HT) receptor modulation and superior metabolic stability in specific drug scaffolds.[1] Conversely, the (R)-enantiomer is frequently utilized as a chiral auxiliary or intermediate for distinct target classes, often yielding inactive or less potent isotopomers in downstream kinase inhibition assays.[1]
Chemical Identity & Physicochemical Properties
| Feature | (R)-1-(2,5-Difluorophenyl)ethanamine | (S)-1-(2,5-Difluorophenyl)ethanamine |
| CAS Number (HCl) | 1391449-47-0 | 1201363-81-6 |
| Structure | ||
| Stereochemistry | Rectus (Right-handed) | Sinister (Left-handed) |
| Molecular Weight | 157.16 g/mol (Free base) | 157.16 g/mol (Free base) |
| pKa (Predicted) | ~9.2 (Amine protonation) | ~9.2 (Amine protonation) |
| Lipophilicity (LogP) | 1.4 | 1.4 |
Intrinsic Pharmacological Profile
While often used as intermediates, the free amines possess intrinsic biological activity due to their structural similarity to endogenous trace amines and monoamine oxidase (MAO) inhibitors.[1]
A. Serotonergic Modulation
Experimental data indicates a stereospecific interaction with 5-HT receptors.[1]
-
The (S)-Enantiomer: Exhibits significantly higher affinity and selectivity for serotonin receptor modulation compared to the (R)-isomer.[1] This is attributed to the spatial orientation of the 2,5-difluoro substitution pattern, which aligns favorably with the hydrophobic pocket of the receptor when the
-methyl group is in the (S)-configuration.[1] -
The (R)-Enantiomer: Shows reduced affinity, often acting as a weak partial agonist or inactive ligand.[1]
B. Enzyme Inhibition (MAO-B)
Fluorinated benzylamines are established reversible inhibitors of Monoamine Oxidase B (MAO-B).[1]
-
Mechanism: The 2,5-difluoro substitution increases lipophilicity and electron deficiency, enhancing
-stacking interactions with the FAD cofactor in the MAO-B active site.[1] -
Chiral Preference: Analogous to selegiline and rasagiline, the (S)-configuration (often corresponding to the l-isomer in older nomenclature depending on priority rules) typically demonstrates tighter binding kinetics, although both enantiomers show competitive inhibition.[1]
Applied Pharmacology: Role in Drug Development
The most critical application of these enantiomers lies in their use as Chiral Building Blocks for small molecule inhibitors.[1] The choice of enantiomer dictates the potency of the final drug candidate.[1]
Case Study: Kinase Inhibitor Synthesis
In the development of inhibitors targeting the MAPK/ERK pathway (e.g., analogues of Ravoxertinib or Larotrectinib-like scaffolds), the 1-(2,5-difluorophenyl)ethyl moiety acts as an anchor in the ATP-binding pocket.[1]
-
Binding Mode: The (S)-amine derived moiety positions the difluorophenyl ring into a hydrophobic "selectivity pocket" (often the back-cleft of the kinase).[1]
-
The "Wrong" Isomer: Incorporation of the (R)-amine results in a steric clash between the
-methyl group and the gatekeeper residue (e.g., Threonine or Methionine), reducing IC potency by 100- to 1000-fold.[1]
Diagram: Chiral Pharmacophore Impact
Caption: Logical flow demonstrating how the stereochemistry of the starting material dictates the pharmacological efficacy of the final drug candidate.
Experimental Protocols
To ensure pharmacological data integrity, high enantiomeric excess (ee > 99%) is required.[1] The following protocols detail the self-validating synthesis and resolution of these isomers.
Protocol A: Enzymatic Kinetic Resolution (Self-Validating)
This method uses Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine untouched.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic amine in 50 mL of anhydrous ethyl acetate.
-
Catalysis: Add 200 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction via Chiral HPLC (see Protocol B) every 2 hours.
-
Stop Condition: When conversion reaches 50%.
-
-
Separation: Filter off the enzyme.[1]
-
The filtrate contains the unreacted (S)-amine and the (R)-acetamide .[1]
-
-
Purification: Acid-base extraction.
-
Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to yield pure (S)-amine. Hydrolyze the (R)-acetamide (6M HCl, reflux) to recover (R)-amine.[1]
Diagram: Enzymatic Resolution Workflow
Caption: Step-by-step workflow for the lipase-catalyzed kinetic resolution of this compound.
Protocol B: Analytical Quality Control (Chiral HPLC)
-
Column: Daicel Chiralpak IA or IB (Amylose-based).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expected Retention: (S)-isomer typically elutes first (verify with authentic standard).
References
-
Enzymatic Resolution of Phenylethylamine Derivatives
-
Pharmacology of Fluorinated Amines
-
Kinase Inhibitor Discovery (GDC-0994 Context)
-
Chiral Amine Synthesis
Sources
- 1. medkoo.com [medkoo.com]
- 2. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1-(2,5-Difluorophenyl)ethanamine
Topic: Personal protective equipment for handling 1-(2,5-Difluorophenyl)ethanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Technical Summary
Compound Identity: this compound (CAS: 1212075-49-4 / 205445-66-5 for racemate) Chemical Class: Fluorinated Phenethylamine Derivative.
This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for handling this specific fluorinated building block. As a primary amine attached to an electron-deficient aromatic ring, this compound presents a dual-threat profile: corrosivity typical of benzylic amines and bioavailability enhanced by the lipophilic fluorine substituents.
The Core Hazard Mechanism:
The amine group (
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following matrix is designed based on permeation kinetics for lipophilic amines.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Splash) | Nitrile Rubber (Min. thickness: 0.11 mm) | Standard Defense: Sufficient for incidental contact. Warning: Amines can degrade nitrile over time; change immediately upon contamination. |
| Hand Protection (Immersion) | Silver Shield / 4H Laminate | Permeation Barrier: Fluorinated amines can permeate standard nitrile gloves in <15 mins during bulk handling. Laminate offers >4-hour breakthrough time. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Vapor Control: Amines have low odor thresholds but high irritation potential. If hood is unavailable, use a P100/Organic Vapor respirator. |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Alkaline Threat: Safety glasses are insufficient. Amine vapors can bypass side shields, and splashes cause irreversible corneal opacity via saponification. |
| Body Defense | Poly-coated Lab Coat / Apron | Absorption Block: Cotton absorbs liquids, keeping the corrosive agent against the skin. A non-woven, chemical-resistant apron prevents this "poultice effect." |
Operational Protocol: A Self-Validating Workflow
This protocol uses "Checkpoints" to ensure safety integrity at every stage.
Phase A: Preparation & Weighing
-
Environment: All open handling must occur within a certified fume hood.
-
Static Control: Fluorinated solids can be static-prone. Use an anti-static gun or ionizer if the powder disperses during weighing.
-
Checkpoint 1: The "Scent Test" (Negative Confirmation). If you can smell the "fishy/ammonia-like" odor of the amine, your engineering controls (fume hood) have failed . Stop immediately and sash down.
Phase B: Reaction & Transfer
-
Solvent Selection: Avoid halogenated solvents (e.g., DCM) if possible during quenching, as amines can react exothermically or form crystalline salts that clog lines.
-
Addition Rate: When adding acids (for salt formation) or electrophiles, expect a sharp exotherm. The basic nitrogen is highly reactive.
-
Checkpoint 2: The pH Verification. Keep wetted pH strips taped to the sash or workbench. Any unobserved aerosolization of the amine will turn the paper blue/purple, alerting you to invisible surface contamination.
Phase C: Quenching & Cleanup
-
Neutralization: Do not wipe spills with dry paper towels. This increases surface area for volatilization.
-
Method: Cover spills with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) before wiping. This converts the volatile free base into a non-volatile, water-soluble salt.
Visualization: Safety Decision Logic
The following diagram illustrates the decision workflow for handling this compound, ensuring no step is bypassed.
Figure 1: Decision logic for PPE selection and emergency response based on handling scale.
Disposal & End-of-Life Management
Improper disposal of fluorinated amines is a common regulatory violation.
-
Segregation: Never mix with "Acid Waste" streams. The heat of neutralization can over-pressurize waste containers.
-
Labeling: Clearly tag as "Alkaline/Basic Organic Waste" with the specific note: Contains Fluorinated Aromatics.
-
Deactivation (In-Lab):
-
If small quantities (<500 mg) must be quenched: Dilute in water, slowly add 1M HCl until pH < 5. This forms the hydrochloride salt (e.g., this compound HCl), which is stable and non-volatile.
-
Dispose of the salt solution in the aqueous organic waste stream.
-
References
-
PubChem. (n.d.).[1] (R)-1-(2,5-Difluorophenyl)ethanamine Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction. MDPI. Retrieved February 7, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
